1-Methyl-2-phenylhydrazine hydrochloride
Description
Properties
IUPAC Name |
1-methyl-2-phenylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c1-8-9-7-5-3-2-4-6-7;/h2-6,8-9H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHDPTUISCWOPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNNC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436613 | |
| Record name | 2-Methyl phenylhydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92304-54-6 | |
| Record name | 2-Methyl phenylhydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Selective Synthesis of 1-Methyl-2-phenylhydrazine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Methyl-2-phenylhydrazine and its hydrochloride salt are valuable intermediates in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] The primary challenge in their preparation from phenylhydrazine lies in achieving regioselective methylation on the terminal nitrogen (N2) while avoiding modification of the nitrogen adjacent to the phenyl ring (N1) and preventing over-methylation. This guide provides an in-depth analysis of synthetic strategies, focusing on the rationale behind methodological choices. We present the Eschweiler-Clarke reaction as a superior method for this transformation due to its high selectivity, operational simplicity, and avoidance of quaternary salt formation.[3][4] This document details a complete, self-validating protocol, including mechanistic insights, process workflow, characterization techniques, and critical safety considerations.
Introduction: The Synthetic Challenge
Phenylhydrazine is an asymmetrical nucleophile. The nitrogen atom directly attached to the phenyl ring (N1) is less basic and less nucleophilic due to the delocalization of its lone pair of electrons into the aromatic system. Conversely, the terminal nitrogen atom (N2) possesses a localized lone pair, rendering it more basic and significantly more nucleophilic.
The core challenge in synthesizing 1-methyl-2-phenylhydrazine is to direct the methylation exclusively to this more reactive N2 position. Non-selective methods, such as direct alkylation with methyl halides, often yield a complex mixture of N1-methylated, N2-methylated, and di-methylated products, leading to significant purification challenges and low yields of the desired isomer.[5]
Comparative Synthetic Strategies
Strategy 1: Direct Alkylation
Direct alkylation of phenylhydrazine using an alkylating agent like methyl iodide is a seemingly straightforward approach. However, it is notoriously difficult to control the regioselectivity. The reaction can proceed at both nitrogen atoms, and the resulting methylated products can be further alkylated, leading to a mixture that is difficult to separate.[5] While certain methodologies employing strong bases like sodium amide in liquid ammonia have been explored to improve selectivity, these conditions are harsh, require specialized equipment to handle cryogenic liquids and gaseous ammonia, and can favor the formation of the undesired 1-alkyl-1-phenylhydrazine isomer.[5][6]
Strategy 2: Reductive Amination (Eschweiler-Clarke Reaction)
The Eschweiler-Clarke reaction offers an elegant and highly selective solution to this problem. This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[3][7] Its efficacy stems from a mechanism that inherently favors the desired outcome.
Causality of Selectivity:
-
Initial Adduct Formation: The reaction initiates with the nucleophilic attack of the amine on formaldehyde. The more nucleophilic N2 of phenylhydrazine preferentially attacks the electrophilic carbonyl carbon of formaldehyde, forming a hemiaminal intermediate.
-
Iminium Ion Formation: This intermediate readily dehydrates to form a hydrazonium-iminium ion.
-
Irreversible Reduction: Formic acid then acts as a hydride donor, reducing the iminium ion to the N2-methylated hydrazine. This step is irreversible due to the loss of carbon dioxide gas.[3]
-
Avoidance of Over-methylation: The reaction effectively stops after mono-methylation at the N2 position. The resulting product is a secondary amine at N2 and a tertiary amine at N1 (with the phenyl group and the other nitrogen as substituents). For further methylation to occur via this mechanism, an iminium ion would need to form, which is not possible from the tertiary N1 center. This prevents the formation of quaternary ammonium salts, a common side reaction in direct alkylation.[3]
This mechanistic pathway makes the Eschweiler-Clarke reaction the preferred industrial and laboratory method for the selective N2-methylation of phenylhydrazine.
Recommended Synthetic Protocol: Synthesis via Eschweiler-Clarke Reaction
This section provides a complete, step-by-step protocol for the synthesis of 1-methyl-2-phenylhydrazine hydrochloride from phenylhydrazine.
Materials and Reagents
| Compound | CAS Number | Molecular Wt. ( g/mol ) | Quantity (1.0 eq) | Notes |
| Phenylhydrazine | 100-63-0 | 108.14 | 10.81 g | Use freshly distilled, pale yellow liquid. |
| Formic Acid (98-100%) | 64-18-6 | 46.03 | ~50 mL (excess) | Acts as both reactant and solvent. Corrosive. |
| Formaldehyde (37% aq. soln.) | 50-00-0 | 30.03 | 8.9 mL (~1.1 eq) | Toxic and a sensitizer. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | As needed | For neutralization. Corrosive. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~150 mL | For extraction. Volatile. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | For drying organic phase. |
| Hydrochloric Acid (in 2-Propanol) | 7647-01-0 | 36.46 | As needed | For salt formation. Corrosive. |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 1-methyl-2-phenylhydrazine HCl.
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylhydrazine (10.81 g, 0.1 mol) and formic acid (50 mL). Stir the mixture to ensure homogeneity.
-
Reagent Addition: Slowly add the 37% aqueous formaldehyde solution (8.9 mL, ~0.11 mol) dropwise to the stirred mixture. The addition is exothermic and may cause a slight increase in temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100°C) using a heating mantle. Maintain the reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Neutralization: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath. Slowly and carefully add a 10 M sodium hydroxide (NaOH) solution to neutralize the excess formic acid. Continue adding the base until the solution is strongly alkaline (pH > 9). This step is highly exothermic and should be performed with caution.
-
Workup - Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Isolation of Free Base: Dry the combined organic extracts over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting oil is crude 1-methyl-2-phenylhydrazine.
-
Salt Formation: Dissolve the crude oil in a minimal amount of 2-propanol. While stirring, add a solution of hydrochloric acid in 2-propanol dropwise until the solution is acidic (test with pH paper).
-
Purification: The hydrochloride salt will precipitate as a white or off-white solid. Cool the mixture in an ice bath for 30 minutes to maximize crystal formation. Collect the solid by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum to yield the final product, 1-methyl-2-phenylhydrazine hydrochloride.
Trustworthiness: Product Characterization and Validation
To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed. This serves as a self-validating system for the described protocol.
| Analysis Technique | Expected Result / Observation | Purpose |
| Melting Point | Literature value: ~170-174 °C | A sharp melting point range indicates high purity. |
| ¹H NMR | Signals corresponding to aromatic protons, a singlet for the methyl group (~3.0 ppm), and exchangeable N-H protons. Crucially, the pattern will differ from the 1-methyl-1-phenyl isomer. | Confirms the chemical structure and regiochemistry. |
| ¹³C NMR | Signals for the aromatic carbons and a distinct signal for the methyl carbon. | Confirms the carbon skeleton of the molecule. |
| FTIR | Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), and C=C stretching of the phenyl ring. | Confirms the presence of key functional groups. |
| HPLC | A single major peak. | Assesses the purity of the final compound. |
Reaction Mechanism Diagram
Sources
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- 2. nbinno.com [nbinno.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
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- 5. EP0034285B1 - Process for the preparation of 1-alkyl-1-phenyl hydrazines - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
An In-depth Technical Guide to 1-Methyl-2-phenylhydrazine Hydrochloride: Properties, Synthesis, and Applications
Introduction
Phenylhydrazines are a cornerstone class of reagents in organic synthesis, prized for their versatile reactivity and their role as precursors to a vast array of heterocyclic compounds. Their utility extends from classical name reactions to the modern synthesis of complex pharmaceutical agents. Within this family, methylated derivatives such as 1-Methyl-2-phenylhydrazine hydrochloride offer nuanced reactivity and specific steric and electronic properties that can be leveraged by the discerning chemist.
This guide provides a comprehensive technical overview of 1-Methyl-2-phenylhydrazine hydrochloride, addressing its known physical and chemical properties, plausible synthetic routes, and potential applications. Recognizing the limited publicly available data for this specific derivative, this document also draws upon the well-characterized properties of its parent compound, phenylhydrazine hydrochloride, and related isomers to provide a robust and practical resource for researchers, scientists, and professionals in drug development. The insights herein are framed from the perspective of a senior application scientist, emphasizing not just the data, but the strategic implications for laboratory work.
Compound Identification and Structure
1-Methyl-2-phenylhydrazine hydrochloride is the hydrochloride salt of the methylated derivative of phenylhydrazine where the methyl group is attached to the terminal nitrogen atom (N-2). This substitution pattern is crucial as it influences the molecule's reactivity, particularly in reactions where the nucleophilicity of the nitrogen atoms is key.
Below is a summary of the key identifiers for 1-Methyl-2-phenylhydrazine hydrochloride.
| Identifier | Value |
| Chemical Name | 1-Methyl-2-phenylhydrazine hydrochloride |
| CAS Number | 92304-54-6 |
| Molecular Formula | C₇H₁₁ClN₂ |
| Molecular Weight | 158.63 g/mol |
| SMILES | CNNC1=CC=CC=C1.[H]Cl |
| MDL Number | MFCD09996928 |
Physical and Chemical Properties
Direct experimental data for 1-Methyl-2-phenylhydrazine hydrochloride is scarce. However, we can infer its likely characteristics by comparing the known data with its parent compound and other methylated isomers. The hydrochloride salt form generally increases water solubility and improves handling stability compared to the free base.
Comparative Physical Properties
The following table summarizes the known physical properties of 1-Methyl-2-phenylhydrazine hydrochloride and compares them to closely related compounds. This comparative approach is essential for experimental design when precise data is unavailable.
| Property | 1-Methyl-2-phenylhydrazine HCl | Phenylhydrazine HCl | 1-Methyl-1-phenylhydrazine (Free Base) | 2-Methylphenylhydrazine HCl |
| CAS Number | 92304-54-6 | 59-88-1 | 618-40-6 | 635-26-7 |
| Appearance | (Not specified) | White to light yellow crystalline powder[1] | Liquid | White to off-white crystalline solid |
| Melting Point (°C) | 160 - 161[2] | 250 - 254 (decomposes)[1][3] | (Not applicable) | 190 (decomposes) |
| Boiling Point (°C) | (Not determined) | 236.22 (rough estimate)[1] | 54-55 @ 0.3 mmHg | (Not determined) |
| Water Solubility | (Not specified) | 50 g/L (20 °C)[1] | (Not specified) | Very slightly soluble |
Scientist's Insight: The significantly lower melting point of 1-Methyl-2-phenylhydrazine hydrochloride compared to its parent compound, phenylhydrazine hydrochloride, is noteworthy. This is likely due to the disruption of the crystal lattice packing by the methyl group. The presence of the hydrochloride salt is expected to render it more soluble in aqueous media than its free base form.
Solubility Profile
For 1-Methyl-2-phenylhydrazine hydrochloride, it is anticipated to be soluble in water and polar organic solvents like methanol and ethanol. Its solubility in less polar solvents like dichloromethane and chloroform may be more limited but potentially sufficient for reaction purposes.
Stability and Handling
Stability: Phenylhydrazine hydrochloride is a stable compound but is known to be light and air-sensitive[5]. It is reasonable to assume that 1-Methyl-2-phenylhydrazine hydrochloride shares these sensitivities. Therefore, it should be stored in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen) and kept in a cool, dry place.
Reactivity and Incompatibilities: Phenylhydrazines are reactive with strong oxidizing agents, alkali hydroxides, and many metals[3][6]. A key reaction of phenylhydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones[7]. This reactivity is fundamental to their use in synthesis.
Due to the toxic nature of hydrazine derivatives, handling should always be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn[3].
Synthesis and Reaction Mechanisms
The synthesis of 1-Methyl-2-phenylhydrazine hydrochloride is not widely documented in standard literature. However, a plausible synthetic strategy can be designed based on established methods for preparing substituted hydrazines.
Proposed Synthetic Pathway
A common route to phenylhydrazines involves the diazotization of an aniline followed by reduction. For 1-Methyl-2-phenylhydrazine, the starting material would likely be N-methylaniline.
The proposed workflow is as follows:
-
Diazotization: N-methylaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form the corresponding N-nitrosoamine.
-
Reduction: The N-nitrosoamine is then reduced to the hydrazine. A variety of reducing agents can be employed, with tin(II) chloride in concentrated HCl being a classical and effective choice.
-
Isolation: The resulting 1-Methyl-2-phenylhydrazine is formed as its hydrochloride salt, which can be isolated by filtration, washed, and dried.
Caption: Proposed synthesis of 1-Methyl-2-phenylhydrazine HCl.
Key Chemical Reactions
The chemical behavior of 1-Methyl-2-phenylhydrazine is dominated by the hydrazine moiety.
-
Formation of Hydrazones: Like its parent compound, it will react with aldehydes and ketones to form the corresponding methylphenylhydrazones. This reaction is a reliable method for the characterization and derivatization of carbonyl compounds.
-
Fischer Indole Synthesis: Phenylhydrazines are famously used in the Fischer indole synthesis to create indole rings, which are prevalent in natural products and pharmaceuticals[8]. The reaction involves the acid-catalyzed rearrangement of a phenylhydrazone. The presence of the methyl group on the N-2 nitrogen in 1-Methyl-2-phenylhydrazine would influence the regiochemical outcome and reaction kinetics of such cyclizations.
Caption: Generalized Fischer Indole Synthesis pathway.
Spectroscopic Characterization
While specific spectra for 1-Methyl-2-phenylhydrazine hydrochloride are not found in common databases, the expected spectral characteristics can be predicted based on its structure and data from related compounds.
-
¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons on the phenyl ring (typically in the 6.8-7.5 ppm range), a singlet for the N-methyl protons, and exchangeable protons for the N-H groups. For phenylhydrazine hydrochloride in DMSO-d6, characteristic peaks appear around 10.4, 8.4, and in the 6.9-7.3 ppm range.
-
¹³C NMR: The carbon NMR would show distinct signals for the aromatic carbons and a signal for the methyl carbon.
-
IR Spectroscopy: The infrared spectrum would be expected to show N-H stretching bands (typically in the 3100-3400 cm⁻¹ region), C-H stretches for the aromatic and methyl groups (around 2800-3100 cm⁻¹), and C=C stretching bands for the aromatic ring (around 1450-1600 cm⁻¹). An IR spectrum for phenylhydrazine hydrochloride is available in the NIST database[5].
-
UV-Vis Spectroscopy: Phenylhydrazine hydrochloride exhibits a maximum UV absorption at 232 nm[9]. It is likely that 1-Methyl-2-phenylhydrazine hydrochloride would have a similar absorption profile.
-
Mass Spectrometry: The mass spectrum of the free base (1-Methyl-2-phenylhydrazine) would show a molecular ion peak corresponding to its molecular weight (122.17 g/mol ).
Applications in Research and Drug Development
Phenylhydrazines are valuable intermediates in the pharmaceutical, agrochemical, and chemical industries[10]. Their ability to be incorporated into heterocyclic ring systems makes them important building blocks for a wide range of biologically active molecules.
-
Pharmaceutical Synthesis: Phenylhydrazine and its derivatives are used in the synthesis of various pharmacologically active compounds, including those with antitumor, anti-inflammatory, and antimicrobial properties[8]. They are key components in the synthesis of drugs like antipyrine and are used in the development of APIs[6][11].
-
Analytical Chemistry: Phenylhydrazine reacts with reducing sugars to form osazones, a reaction historically used to identify monosaccharides[7]. This highlights its utility as a derivatizing agent in analytical chemistry. It is also used as a reference standard in analytical research and for quality control applications.
The specific applications of 1-Methyl-2-phenylhydrazine hydrochloride are not well-documented, but as a substituted phenylhydrazine, it would be a valuable tool for researchers looking to introduce a methylated phenylhydrazine moiety into a target molecule, potentially to modulate its pharmacological properties or to explore structure-activity relationships.
Safety and Toxicology
Detailed toxicological data for 1-Methyl-2-phenylhydrazine hydrochloride is not available. However, phenylhydrazine and its salts are known to be toxic and should be handled with extreme care. Phenylhydrazine hydrochloride is toxic if swallowed, inhaled, or in contact with skin, and may cause an allergic skin reaction. It is also suspected of causing genetic defects and may cause cancer[3]. Prolonged or repeated exposure can cause damage to organs[3].
Given these known hazards for the parent compound, it is imperative to treat 1-Methyl-2-phenylhydrazine hydrochloride with the same level of caution. All handling should be performed by trained personnel in a controlled laboratory environment with appropriate engineering controls and PPE.
Conclusion
1-Methyl-2-phenylhydrazine hydrochloride is a specialized chemical reagent with potential applications in synthetic and medicinal chemistry. While specific data for this compound is limited, a comprehensive understanding of its likely physical and chemical properties can be achieved by examining its parent compound and related isomers. Its utility as a building block for heterocyclic synthesis, particularly in the context of the Fischer indole synthesis, makes it a compound of interest for researchers in drug discovery and materials science. As with all hydrazine derivatives, strict adherence to safety protocols is essential when handling this compound. This guide serves as a foundational resource for scientists and researchers, providing both the available data and the field-proven insights necessary for its safe and effective use in the laboratory.
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Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]
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Safety Data Sheet: Phenylhydrazine hydrochloride - Carl ROTH. (n.d.). Retrieved January 21, 2026, from [Link]
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Phenylhydrazine hydrochloride - NIST WebBook. (n.d.). Retrieved January 21, 2026, from [Link]
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Material Safety Data Sheet - Phenylhydrazine hydrochloride, 99+% - Cole-Parmer. (n.d.). Retrieved January 21, 2026, from [Link]
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The Role of 1-Acetyl-2-Phenylhydrazine in Modern Chemical Synthesis. (n.d.). Retrieved January 21, 2026, from [Link]
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Phenylhydrazine Hydrochloride | CAS No: 59-88-1. (n.d.). Retrieved January 21, 2026, from [Link]
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Hydrazine - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
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Overview of Phenylhydrazine‐Based Organic Transformations - ResearchGate. (2025, May 6). Retrieved January 21, 2026, from [Link]
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Hydrazone - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
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Hydrazine, 1-Methyl-2-phenyl-, hydrochloride (1:1) CAS#: 92304-54-6 • ChemWhat. (n.d.). Retrieved January 21, 2026, from [Link]
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"Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Information". (n.d.). Retrieved January 21, 2026, from [Link]
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Phenylhydrazine hydrochloride induced dosedependent embryo cytotoxicity in zebrafish. (n.d.). Retrieved January 21, 2026, from [Link]
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The Role of 1-Methyl-2-phenylhydrazine Hydrochloride in Indole Synthesis: A Mechanistic Deep Dive
Abstract
This technical guide provides an in-depth analysis of the mechanism of action of 1-Methyl-2-phenylhydrazine hydrochloride in organic reactions, with a primary focus on its application in the Fischer indole synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the nuanced effects of the N-1 methyl group on the reaction pathway, offering field-proven insights into the causality behind experimental choices. Through a detailed exploration of the reaction mechanism, supported by visual diagrams and experimental considerations, this guide serves as a comprehensive resource for leveraging this versatile reagent in the synthesis of complex heterocyclic structures.
Introduction: The Significance of the Indole Scaffold and the Role of Substituted Hydrazines
The indole nucleus is a privileged structural motif in a vast array of biologically active compounds, including many pharmaceuticals and natural products. The Fischer indole synthesis, a robust and versatile method discovered in 1883, remains a cornerstone for the construction of this critical heterocycle.[1][2][3] The reaction facilitates the synthesis of substituted indoles from the acid-catalyzed reaction of an arylhydrazine with an aldehyde or a ketone.[1][2][4]
1-Methyl-2-phenylhydrazine hydrochloride, a substituted arylhydrazine, serves as a valuable building block in this synthesis. The presence of a methyl group on the nitrogen atom adjacent to the phenyl ring (N-1) introduces specific electronic and steric effects that modulate the reactivity and outcome of the Fischer indole synthesis compared to its unsubstituted counterpart, phenylhydrazine. Understanding these effects is paramount for optimizing reaction conditions and achieving desired product profiles.
Physicochemical Properties and Synthesis of 1-Methyl-2-phenylhydrazine Hydrochloride
1-Methyl-2-phenylhydrazine is a derivative of hydrazine with a methyl and a phenyl group attached to the two nitrogen atoms. The hydrochloride salt enhances its stability and ease of handling.
Table 1: Physicochemical Properties of 1-Methyl-2-phenylhydrazine
| Property | Value |
| Molecular Formula | C₇H₁₀N₂ |
| Molecular Weight | 122.17 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Slightly soluble in water |
The synthesis of 1-Methyl-2-phenylhydrazine typically involves the methylation of phenylhydrazine. A common synthetic route proceeds via the diazotization of aniline, followed by reduction to phenylhydrazine, and subsequent methylation.
The Core Mechanism: Fischer Indole Synthesis with 1-Methyl-2-phenylhydrazine Hydrochloride
The Fischer indole synthesis proceeds through a series of well-defined steps. The presence of the N-1 methyl group in 1-Methyl-2-phenylhydrazine influences each of these stages. The overall reaction involves the formation of a hydrazone, which then undergoes a[5][5]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.[1][2][4]
Step 1: Hydrazone Formation
The reaction is initiated by the condensation of 1-Methyl-2-phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst to form the corresponding N-methyl-N-phenylhydrazone. The hydrochloride salt provides the initial acidic environment.
-
Role of the N-1 Methyl Group: The methyl group, being electron-donating, slightly increases the nucleophilicity of the adjacent nitrogen (N-1). However, the terminal nitrogen (N-2) is generally the more nucleophilic and reactive center in hydrazines for condensation with carbonyls. The steric bulk of the methyl group might slightly hinder the approach to N-1, further favoring reaction at N-2.
Step 2: Tautomerization to the Ene-hydrazine
The formed hydrazone undergoes an acid-catalyzed tautomerization to the more reactive ene-hydrazine intermediate. This step is crucial as it sets the stage for the key bond-forming rearrangement.[2]
-
Influence of the N-1 Methyl Group: The electronic effect of the N-1 methyl group is transmitted through the molecule, and while its direct impact on the rate of tautomerization is not extensively documented, it is a critical precursor for the subsequent rearrangement.
Step 3: The[5][5]-Sigmatropic Rearrangement
This is the rate-determining step of the Fischer indole synthesis.[5] The protonated ene-hydrazine undergoes a concerted pericyclic[5][5]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate and the creation of a new carbon-carbon bond.[3][4]
-
Electronic and Steric Effects of the N-1 Methyl Group:
-
Electronic Effect: The electron-donating nature of the methyl group can influence the stability of the transition state of the rearrangement. By increasing the electron density on N-1, it can facilitate the cleavage of the N-N bond, a key feature of this rearrangement.
-
Steric Effect: The steric hindrance from the methyl group can influence the conformation required for the sigmatropic rearrangement. This can affect the activation energy of this step.
-
Step 4: Rearomatization and Cyclization
The di-imine intermediate quickly rearomatizes to form a more stable amino-imine. This is followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon, forming a five-membered ring.
Step 5: Elimination of Methylamine
The final step involves the acid-catalyzed elimination of methylamine (rather than ammonia, as would be the case with unsubstituted phenylhydrazine) to yield the aromatic indole product. The driving force for this step is the formation of the stable, aromatic indole ring.
Visualizing the Mechanism
The following diagram illustrates the mechanistic pathway of the Fischer indole synthesis using 1-Methyl-2-phenylhydrazine.
Caption: Mechanistic pathway of the Fischer indole synthesis with 1-Methyl-2-phenylhydrazine.
Experimental Protocol: A General Guideline
The following protocol provides a general framework for the Fischer indole synthesis using 1-Methyl-2-phenylhydrazine hydrochloride. Optimization of the catalyst, solvent, and temperature is often necessary depending on the specific carbonyl compound used.
Materials
-
1-Methyl-2-phenylhydrazine hydrochloride
-
Aldehyde or Ketone (1.0 - 1.2 equivalents)
-
Acid catalyst (e.g., Zinc chloride, Polyphosphoric acid, Acetic acid, or Sulfuric acid)
-
Solvent (e.g., Ethanol, Acetic acid, Toluene)
Procedure
-
Hydrazone Formation (Optional Isolation):
-
In a round-bottom flask, dissolve 1-Methyl-2-phenylhydrazine hydrochloride (1.0 eq.) and the carbonyl compound (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid) if not already present.
-
Stir the mixture at room temperature or with gentle heating (e.g., 60-80°C) for 30-60 minutes. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).
-
-
Indolization:
-
To the flask containing the hydrazone (either isolated or generated in situ), add the acid catalyst (e.g., ZnCl₂ or polyphosphoric acid).
-
Heat the reaction mixture to the required temperature (can range from 80°C to 180°C) with stirring. The reaction progress should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Carefully quench the reaction by pouring the mixture into ice-water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired indole.
-
Potential Side Reactions and Troubleshooting
The Fischer indole synthesis is not without its potential pitfalls. Understanding and mitigating common side reactions is crucial for achieving high yields.
-
N-N Bond Cleavage: This is a significant competing pathway, especially with electron-donating groups on the phenylhydrazine, which can lead to the formation of anilines and other byproducts.[6]
-
Formation of Regioisomers: The use of unsymmetrical ketones can lead to the formation of a mixture of isomeric indoles. The choice of acid catalyst and reaction temperature can influence the regioselectivity.[6]
-
Incomplete Cyclization: The reaction may stall at the hydrazone stage, particularly under mild acidic conditions or at low temperatures. Using a stronger acid or increasing the temperature can often drive the reaction to completion.[6]
Visualization of Experimental Workflow
Caption: A generalized experimental workflow for the Fischer indole synthesis.
Conclusion
1-Methyl-2-phenylhydrazine hydrochloride is a valuable reagent in organic synthesis, particularly for the construction of N-methylated indole scaffolds via the Fischer indole synthesis. The N-1 methyl group exerts distinct electronic and steric influences on the reaction mechanism, affecting the nucleophilicity of the hydrazine, the stability of intermediates, and the nature of the eliminated by-product. A thorough understanding of these mechanistic nuances allows for the strategic design of synthetic routes and the optimization of reaction conditions to achieve high yields of desired indole products. This guide provides the foundational knowledge and practical considerations necessary for the successful application of 1-Methyl-2-phenylhydrazine hydrochloride in modern organic synthesis.
References
-
Wikipedia. Fischer indole synthesis.
-
Alfa Chemistry. Fischer Indole Synthesis.
-
Kaur, N., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2484-2492.
-
J&K Scientific LLC. (2025). Fischer Indole Synthesis.
-
Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance.
-
BenchChem. (2025). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles.
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 4. jk-sci.com [jk-sci.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to the Solubility of 1-Methyl-2-phenylhydrazine Hydrochloride for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 1-Methyl-2-phenylhydrazine hydrochloride in common laboratory solvents. Designed for researchers, scientists, and drug development professionals, this document synthesizes known data with established scientific principles to offer field-proven insights. In the absence of extensive published quantitative data for this specific compound, this guide provides a robust framework for its practical application, including detailed methodologies for experimental solubility determination.
Introduction: Understanding the Physicochemical Landscape
1-Methyl-2-phenylhydrazine hydrochloride is a substituted hydrazine derivative of interest in various chemical and pharmaceutical research areas. Its solubility is a critical parameter influencing its reactivity, formulation, and bioavailability. As a hydrochloride salt, it is expected to exhibit significantly different solubility characteristics compared to its free base, particularly in polar solvents. The protonated form generally enhances aqueous solubility.
A comprehensive understanding of a compound's physicochemical properties is paramount for its effective use. The following table summarizes the key properties of 1-Methyl-2-phenylhydrazine hydrochloride and its parent compound, phenylhydrazine, for comparative analysis.
| Property | 1-Methyl-2-phenylhydrazine hydrochloride | Phenylhydrazine | Phenylhydrazine hydrochloride |
| Molecular Formula | C₇H₁₁ClN₂ | C₆H₈N₂ | C₆H₉ClN₂ |
| Molecular Weight | 158.63 g/mol [1] | 108.14 g/mol [2] | 144.60 g/mol |
| Appearance | Not specified; likely a crystalline solid | Pale yellow crystals or oily liquid[2][3] | White to light yellow or pinkish-beige fine crystalline powder |
| Melting Point | Not specified | 19.5 °C[4] | 250-254 °C (decomposes) |
| pKa (Predicted) | ~5.4 (for the free base, 1-Methyl-1-phenylhydrazine) | 5.35[5] | Not applicable |
| logP (Predicted) | Not specified | 1.25[2] | Not applicable |
Note: Experimental data for 1-Methyl-2-phenylhydrazine hydrochloride is limited. Values for related compounds are provided for estimation purposes.
Solubility Profile: A Solvent-by-Solvent Analysis
The following table provides a qualitative and estimated quantitative solubility profile for 1-Methyl-2-phenylhydrazine hydrochloride. It is imperative for researchers to experimentally verify these estimates for their specific applications.
| Solvent Class | Solvent | Qualitative Solubility (Inferred) | Estimated Quantitative Solubility ( g/100 mL) | Rationale and Causality |
| Polar Protic | Water | Soluble | > 5 | The hydrochloride salt form significantly increases polarity and allows for strong ion-dipole interactions with water molecules. Phenylhydrazine hydrochloride has a reported solubility of 50 g/L (5 g/100 mL). |
| Methanol | Soluble | > 5 | The polarity of methanol and its ability to form hydrogen bonds will facilitate the dissolution of the ionic hydrochloride salt. | |
| Ethanol | Soluble | > 5 | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities will promote solubility. Phenylhydrazine is miscible with ethanol.[4] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | > 2 | DMSO is a strong polar aprotic solvent capable of solvating the cation of the salt. |
| Acetone | Soluble | > 2 | While less polar than DMSO, acetone can still effectively solvate the molecule. Phenylhydrazine is very soluble in acetone.[2] | |
| Dichloromethane (DCM) | Slightly Soluble | < 1 | As a less polar solvent, DCM will have a reduced capacity to solvate the ionic salt. Phenylhydrazone derivatives have been noted to be soluble in dichloromethane.[2] | |
| Nonpolar | Toluene | Sparingly Soluble / Insoluble | < 0.1 | The nonpolar nature of toluene makes it a poor solvent for ionic salts. |
| Hexane | Insoluble | < 0.01 | The significant difference in polarity between the ionic compound and the nonpolar solvent will result in very low solubility. |
Experimental Determination of Equilibrium Solubility: A Step-by-Step Protocol
Given the absence of definitive public data, experimental determination of solubility is a critical step for any research or development involving 1-Methyl-2-phenylhydrazine hydrochloride. The equilibrium solubility, which represents the maximum concentration of a substance that can dissolve in a solvent at a specific temperature at equilibrium, can be reliably determined using the shake-flask method, consistent with the principles outlined in the OECD Guideline for the Testing of Chemicals, Section 105.
Principle of the Method
An excess amount of the solid 1-Methyl-2-phenylhydrazine hydrochloride is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Materials and Equipment
-
1-Methyl-2-phenylhydrazine hydrochloride (as pure as possible)
-
Selected solvents (analytical grade or higher)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Analytical balance
Experimental Workflow
Caption: Workflow for the experimental determination of equilibrium solubility.
Detailed Step-by-Step Methodology
-
Preparation of Standard Solutions:
-
Accurately prepare a stock solution of 1-Methyl-2-phenylhydrazine hydrochloride in a suitable solvent (in which it is freely soluble, e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected solubility range.
-
-
Sample Preparation:
-
Add an excess amount of 1-Methyl-2-phenylhydrazine hydrochloride to a series of vials containing a precise volume (e.g., 5 mL) of each test solvent. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment. A starting point could be 20-50 mg of the compound.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C, depending on the application) and agitate for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study in a preliminary experiment.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
To ensure complete removal of undissolved particles, centrifuge the samples.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. The first few drops of the filtrate should be discarded to avoid any potential adsorption onto the filter membrane.
-
-
Analysis:
-
Dilute the filtered samples with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Analyze the calibration standards and the diluted samples by HPLC-UV.
-
Plot the peak area versus concentration for the standards to generate a calibration curve.
-
Determine the concentration of 1-Methyl-2-phenylhydrazine hydrochloride in the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility in the original solvent by multiplying the determined concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/100 mL.
-
Safety and Handling Considerations
1-Methyl-2-phenylhydrazine hydrochloride is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.
-
Toxicity: Phenylhydrazine and its derivatives are toxic if swallowed, in contact with skin, or if inhaled.
-
Carcinogenicity: Phenylhydrazine is a suspected human carcinogen.
-
Irritation: It can cause skin and serious eye irritation.
-
Sensitization: May cause an allergic skin reaction.
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from light and oxidizing agents.
Conclusion
While specific quantitative solubility data for 1-Methyl-2-phenylhydrazine hydrochloride remains elusive in publicly accessible literature, this guide provides a robust framework for its use in a research and development setting. By leveraging the known properties of its parent compound, phenylhydrazine, and its hydrochloride salt, a reliable estimation of its solubility profile can be established. More importantly, the detailed experimental protocol provided herein empowers researchers to determine the precise solubility in their solvents of interest, ensuring data accuracy and reproducibility. Adherence to strict safety protocols is paramount when working with this and related hydrazine derivatives.
References
- BenchChem. (2025). An In-depth Technical Guide on the Solubility of [2-(methylthio)phenyl]hydrazine in Organic Solvents.
-
PubChem. (n.d.). Phenylhydrazine. National Center for Biotechnology Information. Retrieved from [Link]
- Patents.google.com. (n.d.). Process for the preparation of substituted phenyl hydrazines.
-
ChemBK. (2024, April 9). Phenylhydrazine. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylhydrazine. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-2-phenylhydrazine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N-methyl-N-phenyl-hydrazine. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 1-methyl-1-phenylhydrazine. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound Phenylhydrazine (FDB005892). Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Methylhydrazine reaction with acetone. Retrieved from [Link]
Sources
1-Methyl-2-phenylhydrazine hydrochloride stability and storage conditions
An In-depth Technical Guide on the Stability and Storage of 1-Methyl-2-phenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Methyl-2-phenylhydrazine hydrochloride is a valuable reagent in synthetic chemistry and pharmaceutical development. However, as a hydrazine derivative, it possesses inherent chemical instabilities that can compromise experimental outcomes and sample integrity if not managed with stringent protocols. This guide provides a comprehensive overview of the chemical principles governing its stability, the primary degradation pathways, and the critical environmental factors that influence its shelf-life. We will dissect the causality behind recommended storage and handling procedures, offering field-proven insights to ensure the long-term viability and reliability of this compound in a laboratory setting. This document moves beyond simple procedural lists to provide a self-validating framework for researchers, grounded in authoritative chemical principles.
Chemical Profile and Inherent Reactivity
The Phenylhydrazine Scaffold: A Foundation of Reactivity
The phenylhydrazine moiety is fundamentally a potent reducing agent, a characteristic that defines its utility and its instability.[1] The nitrogen-nitrogen single bond is susceptible to cleavage, and the lone pair of electrons on the nitrogen atoms makes the molecule highly prone to oxidation. This oxidation can be initiated by atmospheric oxygen, light, metal ions, and various oxidizing agents.[2][3][4] The oxidation process is often a complex, autocatalytic radical chain reaction, involving intermediates such as phenylhydrazyl radicals, phenyldiazene, and superoxide radicals.[2][3] For the parent compound, phenylhydrazine, these reactions can ultimately yield products like benzene, phenol, and nitrogen gas.[5] The hydrochloride salt form confers a degree of stability by protonating the basic nitrogen, reducing its nucleophilicity and susceptibility to oxidation compared to the free base.[6]
1-Methyl-2-phenylhydrazine Hydrochloride: Structural Considerations
The introduction of a methyl group on the α-nitrogen (N-1) of the hydrazine chain introduces specific electronic effects. The methyl group is weakly electron-donating, which can subtly modulate the redox potential of the molecule compared to its unsubstituted counterpart, phenylhydrazine. While this substitution is key to its function in specific synthetic routes, it does not negate the fundamental oxidative lability of the hydrazine core. Therefore, the precautions established for phenylhydrazine hydrochloride should be considered the baseline for its methylated derivative.
Caption: Chemical structure of 1-Methyl-2-phenylhydrazine Hydrochloride.
Mechanisms of Degradation: The Chemistry of Instability
Understanding the degradation pathways is paramount to designing effective storage protocols. The primary mechanism of decay for phenylhydrazine derivatives is oxidation.
The oxidation of phenylhydrazine is a complex process that can be initiated by metal cations or occur spontaneously in the presence of air (autoxidation).[3][4] The reaction involves several reactive intermediates, including superoxide radicals, phenylhydrazyl radicals, and phenyldiazene.[3] These intermediates propagate a chain reaction that consumes the parent compound. The presence of a methyl group on the nitrogen atom in 1-Methyl-2-phenylhydrazine hydrochloride influences the stability of these radical intermediates, but the fundamental pathway remains a critical concern.
Caption: Best-practice workflow for aliquoting air and light-sensitive reagents.
Experimental Verification of Stability: A Practical Approach
Trust in your results begins with trust in your reagents. Periodically verifying the purity of aged stock is a crucial aspect of good laboratory practice.
Designing a Stability Study
A simple stability study involves analyzing an aged sample against a freshly opened or reference standard sample. The key is to use an analytical method that can separate the parent compound from its potential degradants. High-Performance Liquid Chromatography (HPLC) with UV detection is ideally suited for this purpose due to the chromophoric nature of the phenylhydrazine core.
Protocol: Purity Assessment by Reverse-Phase HPLC-UV
This protocol provides a robust template for quantifying 1-Methyl-2-phenylhydrazine hydrochloride. The specific conditions may require optimization based on the available instrumentation and potential degradants of interest.
1. Objective: To determine the purity of a 1-Methyl-2-phenylhydrazine hydrochloride sample by separating the parent peak from any degradation products.
2. Materials:
-
1-Methyl-2-phenylhydrazine hydrochloride (test sample and reference standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (or other suitable buffer salt)
-
Ultrapure Water
-
Volumetric flasks, pipettes, and autosampler vials (amber)
3. Preparation of Solutions:
-
Mobile Phase A: Prepare a 10 mM Ammonium Acetate buffer in water, adjusted to a pH of 6.5. Filter through a 0.22 µm filter. Causality: A buffered mobile phase is critical for ensuring consistent peak shape and retention time for the basic analyte.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Water:Methanol. Rationale: This provides good solubility for the hydrochloride salt while being compatible with the mobile phase.
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Prepare fresh.
-
Sample Solution (0.1 mg/mL): Prepare the test sample in the same manner as the standard solution.
4. HPLC Conditions:
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B (re-equilibration)
-
Rationale: A gradient method is employed to ensure that any less polar degradation products are effectively eluted from the column.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 232 nm. Rationale: Phenylhydrazine derivatives exhibit strong UV absorbance around this wavelength, providing high sensitivity. [7]* Injection Volume: 10 µL
5. Data Analysis:
-
Integrate the peak areas in the chromatograms for both the standard and the sample.
-
Calculate the purity of the sample as a percentage of the total peak area: Purity (%) = (Area_Parent_Peak / Total_Area_All_Peaks) * 100.
-
Compare the purity of the aged sample to the reference standard. A significant decrease in the main peak area, accompanied by the appearance of new peaks (typically at earlier retention times for more polar oxidized products), indicates degradation.
Conclusion
The chemical integrity of 1-Methyl-2-phenylhydrazine hydrochloride is contingent upon a rigorous and proactive approach to its storage and handling. Its inherent susceptibility to oxidative degradation necessitates a multi-faceted protective strategy that stringently excludes atmospheric oxygen, light, and moisture. By understanding the underlying chemical mechanisms of its instability and implementing the detailed protocols outlined in this guide, researchers can ensure the validity of their experiments and preserve the value of this important chemical asset.
References
- Title: The oxidation of phenylhydrazine by tyrosinase - PubMed Source: PubMed URL
- Title: Hardie and Thomson: 488. The Oxidation of Phenylhydrazine.
- Title: Mechanism of electrochemical oxidation of phenylhydrazine at pyrolytic graphite electrode Source: Indian Journal of Chemistry URL
- Title: The oxidation of phenylhydrazine: superoxide and mechanism - PubMed Source: PubMed URL
- Title: SAFETY DATA SHEET - Phenylhydrazine hydrochloride Source: MilliporeSigma URL
- Title: SAFETY DATA SHEET - Phenylhydrazine hydrochloride Source: Fisher Scientific URL
- Title: Safety Data Sheet: Phenylhydrazine hydrochloride Source: Carl ROTH URL
- Title: SAFETY DATA SHEET - Hydrazine, 1-methyl-1-phenyl- Source: Fisher Scientific URL
- Title: PHENYL HYDRAZINE HYDROCHLORIDE AR - Loba Chemie Source: Loba Chemie URL
- Title: Performance Chemicals Hydrazine Source: Arxada URL
- Source: Defense Technical Information Center (DTIC)
- Title: Phenylhydrazine hydrochloride - Santa Cruz Biotechnology Source: Santa Cruz Biotechnology URL
- Title: SAFETY DATA SHEET - Phenylhydrazine Source: Sigma-Aldrich URL
- Title: MATERIAL SAFETY DATA SHEET Phenylhydrazine hydrochloride Source: LASEC URL
- Title: Material Safety Data Sheet - Phenylhydrazine hydrochloride, 99+% Source: Cole-Parmer URL
- Title: 59-88-1(Phenylhydrazine hydrochloride)
- Title: CN102841170A - Method for detecting impurity phenylhydrazine in edaravone - Google Patents Source: Google Patents URL
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
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- 3. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arxada.com [arxada.com]
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- 6. 59-88-1 CAS MSDS (Phenylhydrazine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. CN102841170A - Method for detecting impurity phenylhydrazine in edaravone - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Safe Handling of 1-Methyl-2-phenylhydrazine Hydrochloride
This guide provides a comprehensive overview of the essential safety and handling precautions for 1-Methyl-2-phenylhydrazine hydrochloride, a compound requiring meticulous management in a laboratory setting. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a foundational understanding of the "why" behind each safety protocol. By integrating technical data with practical, field-proven insights, this guide aims to foster a culture of safety and ensure the well-being of all personnel.
Understanding the Inherent Risks: A Toxicological Profile
1-Methyl-2-phenylhydrazine hydrochloride and its parent compound, phenylhydrazine, are characterized by a significant toxicological profile that necessitates stringent handling protocols. Exposure can lead to severe health consequences, and a thorough understanding of these risks is the cornerstone of safe laboratory practice.
The primary hazards associated with this compound include acute toxicity, skin irritation and sensitization, and the potential for long-term, systemic effects.[1][2] It is classified as a substance that is toxic if swallowed, in contact with skin, or if inhaled.[1][3] Furthermore, it is suspected of causing genetic defects and may cause cancer.[1][3][4] Prolonged or repeated exposure can cause damage to organs.[1][3][4]
The insidious nature of hydrazine derivatives lies in their ability to be readily absorbed through the skin, making dermal contact a critical exposure route.[5] Moreover, these compounds can cause sensitization, meaning that after an initial exposure, subsequent contact, even with minute quantities, can trigger a severe allergic skin reaction.[1][3][6] Chronic exposure has been linked to damage to red blood cells, leading to conditions such as anemia, as well as potential harm to the liver and kidneys.[6][7]
GHS Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products. The classification for phenylhydrazine hydrochloride underscores the gravity of the risks involved.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects |
| Carcinogenicity | 1B | H350: May cause cancer |
| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |
Source: Loba Chemie Safety Data Sheet[1]
The Core of Safety: Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls in chemical safety prioritizes engineering solutions to minimize hazards at their source. When handling 1-Methyl-2-phenylhydrazine hydrochloride, the use of a certified chemical fume hood is not merely a recommendation but a mandatory requirement.[5][8] This is to ensure that any dust or vapors are effectively captured and exhausted, preventing inhalation, which is a primary route of exposure.
The Rationale Behind PPE Selection
Personal Protective Equipment (PPE) serves as the last line of defense. The selection of appropriate PPE should be a deliberate process based on a thorough risk assessment of the specific procedures being undertaken.
-
Hand Protection: Given the high potential for dermal absorption and skin sensitization, robust hand protection is critical.[5] Nitrile or neoprene gloves are recommended.[9][10] It is crucial to consult the glove manufacturer's compatibility chart to ensure the chosen material offers adequate protection against this specific chemical. Double gloving is a prudent practice, especially when handling concentrated solutions or the solid material.
-
Eye and Face Protection: The potential for this compound to cause serious eye irritation necessitates the use of chemical splash goggles.[1][8] When there is a significant risk of splashing, a face shield should be worn in conjunction with goggles to provide comprehensive protection for the entire face.[8][9]
-
Body Protection: A lab coat is the minimum requirement for body protection.[8] For procedures with a higher risk of spills or splashes, a chemically resistant apron or suit should be considered.[10] All protective clothing should be removed before leaving the laboratory to prevent the spread of contamination.
-
Respiratory Protection: All work with powdered 1-Methyl-2-phenylhydrazine hydrochloride should be conducted within a properly functioning fume hood to minimize the risk of inhalation.[5][8]
Caption: A workflow for the selection and use of PPE.
Methodologies for Safe Handling and Use
Adherence to a standardized and well-documented protocol is paramount when working with this hazardous compound. The following steps provide a framework for the safe handling of 1-Methyl-2-phenylhydrazine hydrochloride in a research and development setting.
Preparation and Weighing of the Solid Compound
-
Preparation: Before beginning, ensure that the chemical fume hood is operational and the work area is decontaminated and free of clutter. Assemble all necessary equipment, including a dedicated set of spatulas and weighing vessels.
-
Donning PPE: Put on all required PPE, including a lab coat, chemical splash goggles, and double nitrile or neoprene gloves.
-
Weighing: Conduct all weighing operations within the fume hood. To minimize the generation of airborne dust, handle the solid material gently. Use a tared weighing paper or vessel to avoid transferring the compound to the balance.
-
Cleanup: After weighing, carefully clean any residual dust from the spatula and weighing area using a damp cloth or paper towel, which should then be disposed of as hazardous waste.
Preparation of Solutions
-
Solvent Addition: Add the solvent to the solid material slowly and carefully to avoid splashing.
-
Dissolution: If necessary, use a magnetic stirrer to aid in dissolution. Ensure the vessel is securely capped to prevent the release of vapors.
-
Labeling: Clearly label the solution with the compound name, concentration, date of preparation, and appropriate hazard warnings.
General Handling Practices
-
Avoid Ingestion and Contamination: Do not eat, drink, or smoke in areas where this chemical is handled.[4][5]
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]
-
Minimize Aerosol Generation: Take care to avoid the generation of dusts or aerosols during handling.[4]
Prudent Storage and Waste Management
Proper storage and disposal are critical to preventing accidental exposure and environmental contamination.
Storage
-
Store 1-Methyl-2-phenylhydrazine hydrochloride in a tightly closed container in a cool, dry, and well-ventilated area.[4][11]
-
Keep it segregated from incompatible materials, such as strong oxidizing agents, alkalis, and certain metals.[12] Phenylhydrazine hydrochloride is a strong reducing agent and can react violently with oxidizers.[12]
-
The storage area should be clearly marked with the appropriate hazard warnings.
Waste Disposal
All waste materials, including empty containers, contaminated PPE, and cleaning materials, must be treated as hazardous waste.[12] Dispose of this waste in accordance with local, state, and federal regulations.[12] Do not dispose of this chemical down the drain, as it is very toxic to aquatic life.[1][12]
Emergency Response: A Proactive Approach
A well-rehearsed emergency plan is essential for mitigating the consequences of an accidental exposure or spill.
In Case of Exposure
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][3] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][12] Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, administer artificial respiration.[3][4] Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[3]
Caption: A flowchart outlining immediate actions for different exposure routes.
Spill Response
In the event of a spill, evacuate the area and prevent entry.[13] Do not attempt to clean up a spill of this material unless you are trained and equipped to do so.[8] For small spills, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal as hazardous waste.[11] For larger spills, contact your institution's environmental health and safety department immediately.
Conclusion: A Commitment to Safety
The safe handling of 1-Methyl-2-phenylhydrazine hydrochloride is a shared responsibility that requires a deep understanding of its hazards and a steadfast commitment to established safety protocols. By integrating the principles outlined in this guide into daily laboratory practice, researchers can mitigate the risks associated with this valuable but hazardous compound, ensuring a safe and productive research environment for all.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride. Retrieved from [Link]
-
Loba Chemie. (2021, November 24). PHENYL HYDRAZINE HYDROCHLORIDE AR. Retrieved from [Link]
-
Alfa Aesar. (2010, December 3). Phenylhydrazine - SAFETY DATA SHEET. Retrieved from [Link]
-
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Environmental Health & Safety. (2009, November). Procedure for Working with Phenyl Hydrazine and Phenyl Hydrazine Hydrochloride. Retrieved from [Link]
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Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]
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An In-depth Technical Guide on the Toxicological Profile of 1-Methyl-2-phenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the toxicological data for 1-Methyl-2-phenylhydrazine hydrochloride. Due to a notable lack of specific toxicological studies on this methylated derivative, this guide establishes a robust toxicological profile by leveraging extensive data available for its parent compound, phenylhydrazine hydrochloride. The document delves into the acute and chronic toxicity, genotoxicity, and carcinogenicity of phenylhydrazine hydrochloride, presenting quantitative data in structured tables. Furthermore, it explores the potential metabolic pathways and mechanisms of toxicity, offering insights into how the addition of a methyl group might influence the toxicological properties of the molecule. This guide also includes detailed, field-proven experimental protocols for key toxicological assays, such as the Ames test and the in vivo micronucleus assay, to empower researchers to conduct further investigations. The content is structured to provide a deep, causal understanding of the toxicological landscape, supported by authoritative citations and visual diagrams to elucidate complex concepts.
Introduction: The Phenylhydrazine Scaffold and the Significance of Methylation
This guide will, therefore, present a detailed toxicological assessment of phenylhydrazine hydrochloride as a primary surrogate, followed by an expert analysis of the potential toxicological implications of N-methylation.
Toxicological Profile of Phenylhydrazine Hydrochloride
Phenylhydrazine hydrochloride is recognized as a hazardous substance with a range of toxic effects.[2] Its toxicity is multifaceted, impacting various organ systems and cellular processes. The following sections summarize the key toxicological endpoints for phenylhydrazine hydrochloride, based on extensive animal studies and in vitro data.
Acute Toxicity
Phenylhydrazine hydrochloride exhibits significant acute toxicity via oral, dermal, and inhalation routes of exposure.[3] The primary target of acute toxicity is the hematopoietic system, leading to damage of red blood cells.[4]
Table 1: Acute Toxicity Data for Phenylhydrazine
| Route of Exposure | Species | LD50/LC50 Value | Reference |
| Oral | Rat | 188 mg/kg | [1] |
| Oral | Mouse | 175 mg/kg | [1] |
| Oral | Guinea Pig | 80 mg/kg | [1] |
| Dermal | Rabbit | 380 mg/kg (resulted in 20-30% mortality) | [3] |
| Inhalation | Rat | 2745 mg/m³ | [3] |
| Inhalation | Mouse | 2093 mg/m³ | [3] |
Sublethal signs of acute exposure include the formation of methemoglobin, hemolysis, the appearance of Heinz bodies in erythrocytes, reticulocytosis, bone marrow hyperplasia, and enlargement of the spleen and liver.[1]
Skin and Eye Irritation and Sensitization
Phenylhydrazine hydrochloride is a known skin and eye irritant.[2] Prolonged or repeated skin contact can lead to dermatitis.[2] Furthermore, there is evidence to suggest that it is a skin sensitizer, capable of eliciting allergic contact dermatitis upon subsequent exposures.[1]
Chronic Toxicity and Carcinogenicity
Long-term exposure to phenylhydrazine hydrochloride has been associated with severe health effects, including damage to the liver, kidneys, and hematopoietic system.[2] Crucially, phenylhydrazine and its salts are considered potential human carcinogens.[5] Animal studies have demonstrated a clear carcinogenic potential.
Table 2: Carcinogenicity Data for Phenylhydrazine Hydrochloride
| Species | Route of Exposure | Dose | Tumor Type | Reference |
| Mouse | Oral (gavage) | 25 mg/kg/day for 42 weeks | Increased incidence of lung tumors | [1] |
| Mouse | Oral (drinking water) | 22 mg/kg/day for lifetime | Increased incidence of blood vessel tumors | [1] |
Genotoxicity
Phenylhydrazine and its hydrochloride salt have demonstrated mutagenic potential in various in vitro and in vivo assays.[1] This genotoxicity is a significant concern and is likely a contributing factor to its carcinogenicity. Positive results have been observed in bacterial gene mutation tests (Ames test) and in assays that detect chromosomal damage, such as the micronucleus test.[1]
Inferred Toxicological Profile of 1-Methyl-2-phenylhydrazine Hydrochloride: The Role of Methylation
While specific toxicological data for 1-Methyl-2-phenylhydrazine hydrochloride is scarce, we can infer its potential hazards based on the known toxicology of phenylhydrazine and the general effects of methylation on the metabolism and reactivity of xenobiotics.
The introduction of a methyl group can influence toxicity in several ways:
-
Metabolic Activation: The methyl group can be a site for metabolic modification by cytochrome P450 enzymes. This can lead to the formation of reactive metabolites that are more or less toxic than the parent compound.
-
Steric Hindrance: The methyl group may sterically hinder the interaction of the hydrazine moiety with its biological targets, potentially reducing its reactivity and toxicity.
-
Lipophilicity: Methylation generally increases the lipophilicity of a molecule. This can enhance its absorption across biological membranes, leading to increased bioavailability and potentially greater toxicity.
Given that the fundamental phenylhydrazine scaffold is responsible for the hematotoxic and genotoxic effects, it is reasonable to presume that 1-Methyl-2-phenylhydrazine hydrochloride will exhibit a similar toxicological profile. However, the potency of these effects could be modulated by the methyl group. Without specific experimental data, it is prudent to handle 1-Methyl-2-phenylhydrazine hydrochloride with the same level of caution as phenylhydrazine hydrochloride.
Mechanisms of Toxicity
The toxicity of phenylhydrazine is primarily attributed to its ability to induce oxidative stress and form reactive intermediates.
Oxidative Stress and Hemotoxicity
Phenylhydrazine is known to auto-oxidize in the presence of oxygen, generating reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide.[4] This process is accelerated within red blood cells, where it reacts with oxyhemoglobin to form methemoglobin and more ROS. The excessive production of ROS overwhelms the antioxidant defense mechanisms of the erythrocytes, leading to lipid peroxidation of the cell membrane, protein damage, and ultimately hemolysis.[6] The precipitation of denatured hemoglobin results in the formation of Heinz bodies, a hallmark of phenylhydrazine-induced hemolytic anemia.[6]
Caption: Proposed metabolic pathway of phenylhydrazine leading to hemotoxicity.
Genotoxicity and Carcinogenicity
The genotoxic effects of phenylhydrazine are likely mediated by the formation of reactive intermediates that can interact with DNA. Two primary mechanisms have been proposed:
-
Formation of Organic Radicals: The reaction of phenylhydrazine with oxyhemoglobin can generate phenyl radicals. These highly reactive species can abstract hydrogen atoms from DNA bases, leading to DNA strand breaks and other forms of damage.
-
DNA Methylation: Phenylhydrazine may react with endogenous formaldehyde to form a methylating agent, which can then transfer a methyl group to DNA bases, particularly guanine. This can lead to mispairing during DNA replication and mutations.[1]
Experimental Protocols for Toxicological Assessment
To address the data gap for 1-Methyl-2-phenylhydrazine hydrochloride, standardized toxicological assays are required. The following are detailed protocols for two key assays to assess mutagenicity and in vivo genotoxicity.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used in vitro method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The assay measures the ability of a test substance to induce reverse mutations (reversions) that restore the functional gene for histidine synthesis, allowing the bacteria to grow on a histidine-deficient medium.
Histidine-dependent Salmonella typhimurium strains are exposed to the test substance with and without a metabolic activation system (S9 fraction from rat liver). If the substance is a mutagen, it will cause mutations that revert the bacteria to a histidine-independent state, resulting in the formation of visible colonies on a minimal agar plate.
Caption: A streamlined workflow for the Ames Test.
-
Preparation of Bacterial Strains: Inoculate the appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) into nutrient broth and incubate overnight at 37°C with shaking to obtain a dense culture.
-
Preparation of Test Compound: Prepare a series of dilutions of 1-Methyl-2-phenylhydrazine hydrochloride in a suitable solvent (e.g., water or DMSO).
-
Metabolic Activation: Prepare the S9 mix containing the S9 fraction from Aroclor- or phenobarbital-induced rat liver, cofactors (NADP+, G6P), and buffer. Keep on ice.
-
Exposure: In a sterile tube, add the following in order:
-
0.1 mL of the bacterial culture
-
0.1 mL of the test compound dilution or control
-
0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (without metabolic activation)
-
-
Plating: Add 2.0 mL of molten top agar (containing a trace amount of histidine and biotin) to the exposure tube, mix gently, and pour the contents onto the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
In Vivo Mammalian Erythrocyte Micronucleus Test
The in vivo micronucleus test is a widely used method to assess the genotoxic potential of a substance in a whole animal system. It detects damage to chromosomes or the mitotic spindle apparatus in erythroblasts by quantifying the formation of micronuclei in newly formed red blood cells (polychromatic erythrocytes).
During cell division, chromosome fragments or whole chromosomes that lag behind at anaphase can be excluded from the main nucleus and form small, secondary nuclei called micronuclei. In developing red blood cells (erythroblasts), these micronuclei are retained in the cytoplasm after the main nucleus is expelled. An increase in the frequency of micronucleated polychromatic erythrocytes (MN-PCEs) in treated animals indicates that the test substance is genotoxic.
Caption: Workflow for the In Vivo Micronucleus Assay.
-
Animal Selection and Acclimatization: Use healthy, young adult rodents (e.g., mice or rats) of a single strain. Acclimatize the animals to laboratory conditions for at least 5 days.
-
Dose Selection: Conduct a preliminary range-finding study to determine the maximum tolerated dose (MTD). Select at least three dose levels for the main study, typically including the MTD, 1/2 MTD, and 1/4 MTD.
-
Treatment: Administer 1-Methyl-2-phenylhydrazine hydrochloride to groups of animals (typically 5 per sex per group) via an appropriate route (e.g., intraperitoneal injection or oral gavage). Include a vehicle control group and a positive control group (e.g., treated with cyclophosphamide).
-
Sample Collection: At appropriate time points after treatment (e.g., 24 and 48 hours), euthanize the animals and collect bone marrow from the femur or peripheral blood.
-
Slide Preparation: Prepare bone marrow smears or blood smears on clean microscope slides.
-
Staining: Stain the slides with a dye that differentiates polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs) and allows for the visualization of micronuclei (e.g., Giemsa or acridine orange).
-
Scoring: Under a microscope, score a predetermined number of PCEs (e.g., 2000 per animal) for the presence of micronuclei. Also, determine the ratio of PCEs to NCEs as an indicator of cytotoxicity to the bone marrow.
-
Data Analysis: Statistically analyze the frequency of MN-PCEs in the treated groups compared to the vehicle control group. A statistically significant, dose-dependent increase in the frequency of MN-PCEs is considered a positive result.
Conclusion
While specific toxicological data for 1-Methyl-2-phenylhydrazine hydrochloride is limited, the extensive information available for its parent compound, phenylhydrazine hydrochloride, provides a strong basis for a precautionary approach to its handling and use. The established hematotoxicity, genotoxicity, and carcinogenicity of phenylhydrazine hydrochloride underscore the potential for similar hazards with its methylated derivative. The addition of a methyl group may alter the potency of these effects, but it is unlikely to eliminate them entirely.
This guide has provided a comprehensive overview of the known toxicological profile of phenylhydrazine hydrochloride, discussed the potential implications of methylation, and detailed the experimental protocols necessary to generate specific data for 1-Methyl-2-phenylhydrazine hydrochloride. It is imperative that researchers and drug development professionals treat this compound with a high degree of caution, implementing appropriate safety measures to minimize exposure. Further research is strongly encouraged to fully characterize the toxicological profile of 1-Methyl-2-phenylhydrazine hydrochloride and to ensure its safe application in scientific and industrial settings.
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- Fisher Scientific. (2015, February 17). Safety Data Sheet: Phenylhydrazine hydrochloride.
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- National Industrial Chemicals Notification and Assessment Scheme. (2014, November 27). Phenylhydrazine and its monohydrochloride: Human health tier II assessment.
- Sigma-Aldrich. (n.d.). 1-methyl-2-phenylhydrazine hydrochloride AldrichCPR.
- Shukla, P., Yadav, N. K., Singh, P., Bansode, F. W., & Singh, R. K. (2012). PHENYLHYDRAZINE INDUCED TOXICITY: A REVIEW ON ITS HAEMATOTOXICITY. International Journal of Basic and Applied Medical Sciences, 2(2), 86-91.
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- CIBTech. (2012).
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1-Methyl-2-phenylhydrazine hydrochloride discovery and history
An In-Depth Technical Guide to the Discovery and History of 1-Methyl-2-phenylhydrazine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the discovery, historical context, and synthetic pathways of 1-methyl-2-phenylhydrazine hydrochloride. It traces the origins of this compound from the seminal discovery of its parent molecule, phenylhydrazine, by Emil Fischer in 1875, a landmark event that revolutionized carbohydrate chemistry and organic synthesis. This document details the foundational principles of hydrazine chemistry, provides validated protocols for the synthesis of phenylhydrazine and its subsequent methylation, and discusses the physicochemical properties and applications of these compounds. Designed for researchers, scientists, and drug development professionals, this guide integrates historical perspective with practical, field-proven insights and methodologies.
Historical Foundation: The Discovery of Phenylhydrazine
The journey into the world of substituted hydrazines begins with the pioneering work of German chemist Hermann Emil Fischer. In 1875, while working at the University of Strasbourg, Fischer reported the synthesis of the first hydrazine derivative, phenylhydrazine.[1][2] This discovery was not a targeted synthesis but rather an accidental yet momentous outcome of his research on the reduction of a phenyl diazonium salt using sulfite salts.[1][3][4]
Fischer's synthesis was a pivotal moment in organic chemistry for several reasons:
-
A New Class of Reagents: It introduced arylhydrazines as a new class of highly reactive and versatile organic reagents.[5][6]
-
Elucidation of Sugar Structures: Fischer ingeniously used phenylhydrazine to react with carbohydrates, forming crystalline derivatives called osazones. This technique allowed for the separation and characterization of different sugars, which was previously a formidable challenge, and was instrumental in determining their stereochemistry.[1][3][7] This work on carbohydrates and purines ultimately contributed to Fischer being awarded the Nobel Prize in Chemistry in 1902.[7]
-
Foundation for Heterocyclic Chemistry: The reactivity of phenylhydrazine became the cornerstone of one of the most important reactions in organic synthesis: the Fischer Indole Synthesis , discovered in 1883.[8] This reaction produces the indole aromatic heterocycle from a phenylhydrazine and an aldehyde or ketone under acidic conditions, a method still widely used in the synthesis of dyes and pharmaceuticals.[1][8]
While Fischer discovered the first organic derivative, the parent compound, hydrazine (N₂H₄), was first synthesized by Theodor Curtius in 1887.[9][10][11] Pure anhydrous hydrazine was later isolated by the Dutch chemist Lobry de Bruyn in 1895.[9][12] Fischer's work, however, had already opened the door to the vast field of substituted hydrazines, of which 1-methyl-2-phenylhydrazine is a direct descendant.
Synthesis and Mechanism
The synthesis of 1-methyl-2-phenylhydrazine hydrochloride is a multi-step process that begins with the preparation of its precursor, phenylhydrazine, from aniline. The subsequent methylation and salt formation yield the final product.
Step 1: Synthesis of Phenylhydrazine Hydrochloride from Aniline
The classical and industrially standard method for producing arylhydrazines follows the principles laid out by Fischer.[13] It involves two primary stages: the diazotization of an aniline and the subsequent reduction of the resulting diazonium salt.
Reaction Overview:
-
Diazotization: Aniline is treated with sodium nitrite in the presence of a strong acid (hydrochloric acid) at low temperatures (0-5°C) to form a phenyldiazonium salt. The low temperature is critical to prevent the unstable diazonium salt from decomposing.
-
Reduction: The diazonium salt is then reduced to phenylhydrazine. A common and effective reducing agent for this step is tin(II) chloride (SnCl₂) in hydrochloric acid.[14][15] The reaction mixture precipitates phenylhydrazine hydrochloride, a pale solid.
The overall workflow for the synthesis of the phenylhydrazine precursor is illustrated below.
Caption: Workflow for the synthesis of phenylhydrazine hydrochloride.
Detailed Experimental Protocol: Phenylhydrazine Hydrochloride Synthesis [15]
-
Preparation of Diazonium Salt:
-
In a suitable reaction vessel, dissolve aniline (1.0 eq.) in a mixture of water and concentrated hydrochloric acid (12 M).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.05 eq.) in water dropwise, ensuring the reaction temperature does not exceed 5°C.
-
Stir the resulting mixture at 0°C for 1 hour to ensure complete formation of the phenyldiazonium salt.
-
-
Reduction to Phenylhydrazine Hydrochloride:
-
In a separate vessel, prepare a solution of tin(II) chloride (2.0 eq.) in concentrated hydrochloric acid.
-
Add the tin(II) chloride solution dropwise to the cold diazonium salt solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. A precipitate will form.
-
Collect the solid precipitate by filtration.
-
Wash the collected solid with brine and diethyl ether, then dry in vacuo to yield phenylhydrazine hydrochloride as a pale brown solid. The product is often used in the next step without further purification.[15]
-
Step 2: Methylation of Phenylhydrazine
To synthesize 1-methyl-2-phenylhydrazine, the precursor phenylhydrazine (or its hydrochloride salt) is methylated. It is important to note the nomenclature: 1-methyl-2-phenylhydrazine and 1-methyl-1-phenylhydrazine refer to the same molecule, with the methyl and phenyl groups attached to different nitrogen atoms. The synthesis described here focuses on methylation at the N1 position.
A common method involves reacting phenylhydrazine with a methylating agent like dimethyl carbonate.
Detailed Experimental Protocol: Synthesis of 1-Methyl-1-phenylhydrazine [14]
-
Neutralization and Reaction Setup:
-
In a four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add a measured amount of phenylhydrazine.
-
Add hydrochloric acid to neutralize it.
-
Slowly add dimethyl carbonate to the reaction flask.
-
-
Methylation Reaction:
-
Heat the mixture to 120-130°C and maintain this temperature for 2-4 hours.
-
-
Workup and Isolation:
-
After the reaction, add a methanol solution of sodium methoxide dropwise to the synthesis solution to neutralize any remaining acid and facilitate product isolation.
-
The final product, 1-methyl-1-phenylhydrazine, is then isolated through standard procedures such as extraction and distillation.
-
Step 3: Formation of the Hydrochloride Salt
To obtain 1-methyl-2-phenylhydrazine hydrochloride, the free base is treated with hydrochloric acid.
-
The synthesized 1-methyl-2-phenylhydrazine is dissolved in a suitable organic solvent (e.g., anhydrous ethanol).
-
Concentrated hydrochloric acid is added to the solution.
-
The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration, washed, and dried.[14]
The overall synthetic pathway is visualized below.
Caption: Synthetic pathway to 1-methyl-2-phenylhydrazine hydrochloride.
Physicochemical Properties
The properties of 1-methyl-2-phenylhydrazine hydrochloride are derived from its parent molecule, phenylhydrazine.
| Property | Phenylhydrazine | 1-Methyl-2-phenylhydrazine Hydrochloride |
| Chemical Formula | C₆H₈N₂[4] | C₇H₁₁ClN₂[16] |
| Molecular Weight | 108.14 g/mol [4] | 158.63 g/mol |
| Appearance | Pale yellow crystals or oily liquid[3][17] | Solid |
| Melting Point | 19.5 °C[4] | Not specified, typically a solid |
| Boiling Point | 243.5 °C (with decomposition)[4] | Not applicable |
| Solubility | Miscible with ethanol, ether, chloroform. Sparingly soluble in water.[1] | Likely soluble in water and polar solvents |
| Stability | Turns yellow to dark red upon exposure to air.[1] | Generally more stable than the free base |
| CAS Number | 100-63-0[4] | 635-26-7[16] |
Applications and Significance in Research and Development
Phenylhydrazine and its derivatives, including 1-methyl-2-phenylhydrazine, are valuable intermediates in organic synthesis.[5] Their primary applications are in the pharmaceutical and dye industries.
-
Pharmaceutical Synthesis: Phenylhydrazines are crucial starting materials for synthesizing various heterocyclic compounds.
-
Indoles: As mentioned, the Fischer indole synthesis is a cornerstone of medicinal chemistry for creating indole-based drugs, such as the triptan class of antimigraine agents.[8]
-
Pyrazolones: Soon after Fischer's discovery, his assistant Ludwig Knorr synthesized Antipyrine in 1883 from a phenylhydrazine derivative.[18] Antipyrine was the first fully synthetic drug and became one of the most widely used antipyretic (fever-reducing) drugs in the world.[18][19] More recently, edaravone, a pyrazolone derivative, has been developed as a drug for brain ischemia.[18]
-
-
Chemical Intermediates: Phenylhydrazine is a precursor for a wide range of chemicals, including agrochemicals, dyes, and photographic chemicals.[17]
-
Research Applications: In laboratory settings, phenylhydrazine is used to induce acute hemolytic anemia in animal models to study the hematopoietic system.[4]
The introduction of a methyl group, as in 1-methyl-2-phenylhydrazine, modifies the molecule's reactivity, solubility, and steric properties, allowing for the synthesis of more complex and specifically tailored target molecules in drug discovery and materials science.[14]
Conclusion
The story of 1-methyl-2-phenylhydrazine hydrochloride is intrinsically linked to the foundational discovery of phenylhydrazine by Emil Fischer. What began as a serendipitous finding in 1875 has blossomed into a vast field of chemistry, providing essential tools for both fundamental research and industrial applications. From enabling the structural elucidation of sugars to paving the way for the synthesis of the first synthetic drugs, the legacy of phenylhydrazine and its derivatives is a testament to the profound impact of curiosity-driven scientific exploration. This guide provides the historical context and technical protocols that underscore the enduring importance of this class of compounds in modern science.
References
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Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
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Phenylhydrazine. (n.d.). In Wikipedia. Retrieved from [Link]
- Fischer Phenylhydrazine Synthesis. (n.d.). Merck Index. Retrieved from an online source detailing the synthesis.
-
Hydrazine. (n.d.). In Wikipedia. Retrieved from [Link]
- Kauffman, G. B., & Ciula, R. P. (n.d.). Emil Fischer's Discovery of Phenylhydrazine.
- A Technical Guide to the History and Discovery of Hydrazine Hydrate in Organic Chemistry. (2025). BenchChem.
- Phenylhydrazine. (n.d.). In Grokipedia. Retrieved from a source detailing its properties and history.
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Emil Fischer. (n.d.). The Franklin Institute. Retrieved from [Link]
- Emil Fischer. (n.d.). MSU Chemistry. Retrieved from Michigan State University's Chemistry department website.
- Audrieth, L., & Ogg, B. A. (1948). The chemistry of hydrazine. Semantic Scholar.
- What is the synthesis process of 1-Methyl-1-phenylhydrazine? (n.d.). Guidechem.
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The Chemistry of Hydrazine. (1948). ACS Publications - American Chemical Society. Retrieved from [Link]
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Phenylhydrazine. (n.d.). chemeurope.com. Retrieved from [Link]
- The Legacy of Hydrazine: Fueling Scientific Advancements. (n.d.). Source detailing the history of hydrazine.
- Phenylhydrazine – Knowledge and References. (2020). Taylor & Francis.
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Preparation of phenylhydrazine. (n.d.). PrepChem.com. Retrieved from [Link]
- Phenylhydrazine hydrochloride synthesis. (n.d.). ChemicalBook. Retrieved from a source providing synthesis details.
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Phenylhydrazine | C6H5NHNH2 | CID 7516. (n.d.). PubChem - NIH. Retrieved from [Link]
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Structure of phenyl hydrazine (I), antipyrin (II) and MCI-186 (III). (n.d.). ResearchGate. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: 1-Methyl-2-phenylhydrazine Hydrochloride in the Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, provides a versatile and powerful methodology for the construction of the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals and natural products.[1][2] This application note provides an in-depth technical guide on the utilization of 1-methyl-2-phenylhydrazine hydrochloride in the Fischer indole synthesis. We will explore the mechanistic nuances introduced by the N-methyl group, provide detailed, field-proven protocols for the synthesis of N-methylated indoles, and discuss critical parameters for reaction optimization, including catalyst selection and management of regioselectivity.
Introduction: The Enduring Significance of the Fischer Indole Synthesis
The Fischer indole synthesis is a robust acid-catalyzed reaction that transforms an arylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole.[3] The reaction proceeds via the formation of an arylhydrazone, which, under acidic conditions, undergoes a[4][4]-sigmatropic rearrangement to furnish the indole ring system after the elimination of ammonia.[1] The use of N-substituted arylhydrazines, such as 1-methyl-2-phenylhydrazine hydrochloride, offers a direct route to N-alkylated indoles, a structural motif present in many biologically active molecules. This guide will provide the necessary technical details for the successful application of this specific reagent in your synthetic endeavors.
The Role and Reactivity of 1-Methyl-2-phenylhydrazine Hydrochloride
1-Methyl-2-phenylhydrazine is typically used as its hydrochloride salt to enhance stability and ease of handling.[5] The presence of the methyl group on one of the nitrogen atoms introduces several key considerations:
-
Direct N-Alkylation: The most significant advantage is the direct formation of N-methylated indoles, bypassing the need for a separate N-alkylation step post-synthesis.
-
Electronic Effects: The methyl group is weakly electron-donating, which can subtly influence the rate of the key[4][4]-sigmatropic rearrangement.
-
Steric Considerations: The N-methyl group can introduce steric hindrance, potentially affecting the initial formation of the hydrazone and the subsequent cyclization, especially with bulky ketones.
The hydrochloride salt provides the initial acidic environment for the reaction, although an additional Brønsted or Lewis acid is typically required to drive the reaction to completion.
Mechanistic Pathway
The accepted mechanism for the Fischer indole synthesis using 1-methyl-2-phenylhydrazine proceeds through several key steps:
-
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of 1-methyl-2-phenylhydrazine with a ketone (e.g., acetone) to form the corresponding N-methyl-N-phenylhydrazone.
-
Tautomerization to Ene-hydrazine: The hydrazone undergoes tautomerization to its more reactive enamine isomer, the ene-hydrazine.
-
[4][4]-Sigmatropic Rearrangement: This is the crucial bond-forming step where the protonated ene-hydrazine undergoes a[4][4]-sigmatropic rearrangement, leading to a di-imine intermediate.
-
Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization to form a five-membered ring.
-
Elimination: The final step involves the elimination of a molecule of ammonia to yield the aromatic N-methylindole.
Sources
- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
Application Notes and Protocols for the Condensation of Ketones with 1-Methyl-2-phenylhydrazine HCl: A Detailed Guide to the Fischer Indole Synthesis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for the condensation of ketones with 1-methyl-2-phenylhydrazine hydrochloride. This reaction, a classic example of the Fischer indole synthesis, is a cornerstone in heterocyclic chemistry for the construction of the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals and biologically active compounds.[1][2] This document offers a detailed exploration of the reaction mechanism, practical experimental protocols, safety considerations, and product purification and characterization.
Theoretical Background and Mechanism
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a robust and versatile acid-catalyzed reaction that transforms arylhydrazines and carbonyl compounds (aldehydes or ketones) into indoles.[3][4] The use of N-substituted hydrazines, such as 1-methyl-2-phenylhydrazine, allows for the direct synthesis of N-alkylated indoles, which are of significant interest in medicinal chemistry.
The reaction proceeds through a series of well-established steps:
-
Hydrazone Formation: The initial step involves the acid-catalyzed condensation of 1-methyl-2-phenylhydrazine with a ketone to form the corresponding N-methyl-N-phenylhydrazone.
-
Tautomerization: The hydrazone then tautomerizes to its enamine isomer.
-
-Sigmatropic Rearrangement: Under the acidic conditions, the protonated enamine undergoes a concerted-sigmatropic rearrangement, which is often the rate-determining step. This rearrangement forms a new carbon-carbon bond and breaks the N-N bond.
-
Rearomatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular cyclization to form a five-membered ring.
-
Elimination: Finally, the elimination of a molecule of ammonia leads to the formation of the aromatic indole ring.[3][4][5]
The choice of the acid catalyst is crucial and can significantly influence the reaction rate and yield. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) are effective for this transformation.[3][5][6]
Reaction Mechanism Pathway
Sources
The Versatile Reagent: 1-Methyl-2-phenylhydrazine Hydrochloride in Heterocyclic Synthesis
This technical guide provides an in-depth exploration of 1-methyl-2-phenylhydrazine hydrochloride as a key reagent in the synthesis of nitrogen-containing heterocyclic compounds. موجز This document is tailored for researchers, scientists, and professionals in drug development, offering a blend of theoretical insights and practical, field-tested protocols. We will delve into the mechanistic nuances of its application in the renowned Fischer indole synthesis and the Knorr synthesis of pyrazoles and pyrazolones, providing a comprehensive understanding of its synthetic utility.
Introduction: The Significance of 1-Methyl-2-phenylhydrazine Hydrochloride
1-Methyl-2-phenylhydrazine, often used as its more stable hydrochloride salt, is a substituted hydrazine that serves as a valuable building block in organic synthesis. The presence of a methyl group on one of the nitrogen atoms introduces specific steric and electronic effects that influence the course and outcome of reactions, making it a reagent of choice for accessing N-methylated heterocyclic scaffolds. These N-methylated heterocycles are of profound interest in medicinal chemistry due to their prevalence in a wide array of biologically active molecules and natural products.[1] This guide will illuminate the strategic application of this reagent in constructing two major classes of heterocyclic compounds: indoles and pyrazoles.
I. The Fischer Indole Synthesis: Crafting N-Methylated Indoles
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most powerful and widely employed methods for the synthesis of the indole nucleus.[2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of a phenylhydrazine derivative with an aldehyde or a ketone.[3] The use of 1-methyl-2-phenylhydrazine hydrochloride allows for the direct synthesis of N-methylated indoles, a structural motif present in many pharmaceuticals.
Mechanistic Insights
The accepted mechanism of the Fischer indole synthesis is a multi-step process that begins with the formation of a phenylhydrazone.[2] This is followed by a critical[4][4]-sigmatropic rearrangement of the corresponding enamine tautomer, which is facilitated by an acid catalyst. The subsequent cyclization and elimination of ammonia lead to the aromatic indole ring.[3]
The choice of the acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride.[2] The N-methyl group in 1-methyl-2-phenylhydrazine hydrochloride does not significantly alter the fundamental mechanism but does direct the final product to be an N-methylated indole.
Diagram: Fischer Indole Synthesis Workflow
Caption: Workflow of the Fischer Indole Synthesis.
Experimental Protocol: General Procedure for the Synthesis of N-Methylindoles
This protocol provides a general framework for the Fischer indole synthesis using 1-methyl-2-phenylhydrazine hydrochloride. The specific ketone, acid catalyst, solvent, and reaction temperature should be optimized for each substrate.
Materials:
-
1-Methyl-2-phenylhydrazine hydrochloride
-
Selected ketone (e.g., cyclohexanone, acetone, acetophenone)
-
Acid catalyst (e.g., glacial acetic acid, zinc chloride, polyphosphoric acid)
-
Solvent (e.g., ethanol, toluene, glacial acetic acid)
-
Sodium bicarbonate solution (saturated)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation (In Situ):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methyl-2-phenylhydrazine hydrochloride (1.0 equivalent) in a suitable solvent (e.g., ethanol or acetic acid).
-
Add the chosen ketone (1.0-1.2 equivalents) to the solution.
-
If not using acetic acid as the solvent, add a catalytic amount of a Brønsted or Lewis acid.
-
Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) for 30-60 minutes to facilitate the formation of the N-methyl-N-phenylhydrazone. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Indolization:
-
After hydrazone formation, add the primary acid catalyst for indolization if it's different from the one used for hydrazone formation (e.g., add polyphosphoric acid or increase the temperature if using acetic acid).
-
Heat the reaction mixture to reflux for several hours (typically 2-24 hours). Monitor the progress of the reaction by TLC until the starting hydrazone is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If a strong acid was used, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
-
Characterization:
-
Characterize the purified N-methylated indole using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. For instance, the mass spectrum of 3-methyl-1H-indole shows a molecular weight of 131.17 g/mol .[5]
-
Quantitative Data Summary:
| Ketone | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetone | Zinc Chloride | Ethanol | Reflux | 4 | ~70-80 (estimated) | [6] |
| Cyclohexanone | Acetic Acid | Acetic Acid | Reflux | 6 | ~60-75 (estimated) | [7] |
| Acetophenone | Polyphosphoric Acid | - | 100-120 | 2 | ~65-80 (estimated) | [3] |
Note: The yields are estimated for 1-methyl-2-phenylhydrazine hydrochloride based on typical Fischer indole syntheses with similar substrates.
II. Knorr Synthesis: Accessing N-Methylated Pyrazoles and Pyrazolones
The Knorr synthesis and its variations are fundamental methods for constructing pyrazole and pyrazolone rings.[8] These reactions typically involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a β-ketoester.[4] The use of 1-methyl-2-phenylhydrazine hydrochloride in this context provides a direct route to N-methyl-N-phenyl substituted pyrazoles and pyrazolones.
Mechanistic Considerations in Pyrazole and Pyrazolone Formation
The reaction of 1-methyl-2-phenylhydrazine with a 1,3-dicarbonyl compound proceeds through the initial formation of a hydrazone by condensation with one of the carbonyl groups. Subsequent intramolecular cyclization via attack of the second nitrogen atom on the remaining carbonyl group, followed by dehydration, affords the aromatic pyrazole ring.[9]
When a β-ketoester is used as the 1,3-dicarbonyl equivalent, the reaction leads to the formation of a pyrazolone. The initial condensation occurs at the more reactive ketone carbonyl, followed by intramolecular nucleophilic attack of the other nitrogen on the ester carbonyl, leading to cyclization and elimination of an alcohol molecule.[4]
Diagram: Knorr Pyrazole/Pyrazolone Synthesis
Caption: General scheme for Knorr pyrazole and pyrazolone synthesis.
Experimental Protocol: Synthesis of 1-Methyl-3-phenyl-5-substituted-pyrazoles
This protocol outlines a general procedure for the synthesis of N-methylated pyrazoles.
Materials:
-
1-Methyl-2-phenylhydrazine hydrochloride
-
1,3-Dicarbonyl compound (e.g., acetylacetone, benzoylacetone)
-
Solvent (e.g., ethanol, acetic acid)
-
Base (optional, e.g., sodium acetate)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent like ethanol or acetic acid.
-
Add 1-methyl-2-phenylhydrazine hydrochloride (1.0 equivalent). If necessary, a mild base like sodium acetate can be added to neutralize the hydrochloride and facilitate the reaction.
-
-
Reaction:
-
Heat the mixture to reflux with stirring for 2-6 hours. The progress of the reaction can be monitored by TLC.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration and washed with cold ethanol or water.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by recrystallization or column chromatography.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized N-methylated pyrazole using ¹H NMR, ¹³C NMR, and mass spectrometry. Spectroscopic data for N-methyl pyrazole can serve as a reference.[10]
-
Experimental Protocol: Synthesis of 1-Methyl-3-phenyl-5-pyrazolones
This protocol describes a general method for synthesizing N-methylated pyrazolones.
Materials:
-
1-Methyl-2-phenylhydrazine hydrochloride
-
β-Ketoester (e.g., ethyl acetoacetate, ethyl benzoylacetate)
-
Solvent (e.g., ethanol, glacial acetic acid)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine 1-methyl-2-phenylhydrazine hydrochloride (1.0 equivalent) and the β-ketoester (1.0 equivalent) in ethanol or glacial acetic acid.
-
-
Reaction:
-
Heat the mixture to reflux for 1-3 hours. The reaction is often rapid and can be monitored by TLC.[4]
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath to induce crystallization of the pyrazolone product.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
If crystallization does not occur, the solvent can be removed under reduced pressure, and the residue can be triturated with water or a mixture of ether and hexane to induce solidification.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
-
-
Characterization:
-
Characterize the final product using techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Quantitative Data Summary:
| 1,3-Dicarbonyl/β-Ketoester | Solvent | Temperature (°C) | Time (h) | Product Type | Yield (%) | Reference |
| Acetylacetone | Ethanol | Reflux | 3 | Pyrazole | >85 (estimated) | [11] |
| Ethyl Acetoacetate | Acetic Acid | Reflux | 2 | Pyrazolone | >90 (estimated) | [12] |
| Benzoylacetone | Ethanol | Reflux | 4 | Pyrazole | >80 (estimated) | [11] |
| Ethyl Benzoylacetate | Ethanol/AcOH | 100 | 1 | Pyrazolone | ~85-95 (estimated) | [4] |
Note: The yields are estimated for 1-methyl-2-phenylhydrazine hydrochloride based on typical Knorr syntheses with similar substrates.
Conclusion: A Reliable Reagent for N-Methylated Heterocycles
1-Methyl-2-phenylhydrazine hydrochloride has proven to be an invaluable reagent in the synthesis of N-methylated indoles and pyrazoles. Its application in the Fischer indole synthesis and the Knorr pyrazole synthesis provides reliable and direct access to these important heterocyclic scaffolds. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this versatile reagent in their synthetic endeavors, paving the way for the discovery and development of novel bioactive molecules. As with any chemical process, careful optimization of reaction conditions is paramount to achieving high yields and purity of the desired products.
References
-
Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16, 2241–2245. [Link]
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Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
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Wikipedia. Fischer indole synthesis. [Link]
-
The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. [Link]
-
El-Mekabaty, A. Fischer indole synthesis applied to the total synthesis of natural products. RSC Adv.2017 , 7, 53965-53991. [Link]
-
MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules2010 , 15, 2454-2463. [Link]
-
Beilstein-Institut. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein J. Org. Chem.2024 , 20, 178-228. [Link]
-
PubMed. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. [Link]
-
National Institutes of Health. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]
-
National Institutes of Health. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. [Link]
-
National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
International Journal of Pharmaceutical Sciences and Research. Synthesis of Pyrazolone Derivatives and their Biological Activities. [Link]
-
ResearchGate. Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2,6-dimethylcyclohexanone. [Link]
-
ResearchGate. Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. [Link]
-
Chemistry Stack Exchange. One-pot synthesis of pyrazole. [Link]
-
Journal of the Serbian Chemical Society. Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. [Link]
-
ResearchGate. The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. [Link]
-
National Institutes of Health. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
-
Organic Syntheses. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. [Link]
-
National Institute of Standards and Technology. Indole, 3-methyl-. [Link]
-
PubMed Central. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. [Link]
-
SpectraBase. 2-Methyl-1-((5-(2-(2-methyl-1H-indol-1-yl)ethyl)-1H-pyrazol-3-yl)methyl)-1H-indole. [Link]
-
PubMed Central. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. [Link]
-
ResearchGate. ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. [Link]
-
ResearchGate. Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP. [Link]
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- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Indole, 3-methyl- [webbook.nist.gov]
- 6. ijarsct.co.in [ijarsct.co.in]
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- 8. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for the N-Methylation of Phenylhydrazine to form 1-Methyl-2-phenylhydrazine HCl
These application notes provide a comprehensive guide for the synthesis of 1-Methyl-2-phenylhydrazine hydrochloride via the N-methylation of phenylhydrazine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol detailed herein is based on the principles of the Eschweiler-Clarke reaction, a well-established method for the methylation of amines.
Introduction
1-Methyl-2-phenylhydrazine is a valuable building block in synthetic organic chemistry, particularly in the pharmaceutical industry. Its structural motif is found in a variety of biologically active compounds. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various applications. The Eschweiler-Clarke reaction offers a robust and scalable method for the synthesis of this compound, notable for its use of inexpensive reagents and its avoidance of over-methylation to form quaternary ammonium salts.[1][2]
Reaction Mechanism: The Eschweiler-Clarke Methylation
The Eschweiler-Clarke reaction is a reductive amination process where a primary or secondary amine is methylated using excess formic acid and formaldehyde.[1][2] In the case of phenylhydrazine, which possesses a primary amine group (-NH2), the reaction proceeds through a two-step methylation on the terminal nitrogen.
The reaction is initiated by the nucleophilic attack of the terminal nitrogen of phenylhydrazine on the carbonyl carbon of formaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. The formic acid in the reaction mixture serves as a hydride donor, reducing the iminium ion to the monomethylated product, 1-methyl-2-phenylhydrazine. The reaction is driven forward by the formation of carbon dioxide gas. Since the newly formed secondary amine is still nucleophilic, it can react again with another molecule of formaldehyde and be subsequently reduced by formic acid to yield the dimethylated product. However, for the synthesis of 1-methyl-2-phenylhydrazine, controlling the stoichiometry of the reagents is crucial to favor the monomethylated product. It is important to note that the Eschweiler-Clarke reaction will not produce quaternary ammonium salts, as a tertiary amine cannot form another iminium ion.[1][2]
Experimental Protocol
This protocol is an adapted procedure based on the general principles of the Eschweiler-Clarke reaction for primary amines. Researchers should perform a small-scale trial to optimize conditions for their specific setup.
Materials and Reagents:
| Reagent/Material | Formula | M.W. | CAS No. | Quantity (per 10 mmol scale) | Notes |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | 100-63-0 | 1.08 g (10 mmol) | Highly Toxic and Carcinogenic. Handle with extreme caution in a fume hood. |
| Formic Acid (98-100%) | CH₂O₂ | 46.03 | 64-18-6 | ~2.3 g (2.1 mL, 50 mmol) | Corrosive. Handle with care. |
| Formaldehyde (37% in H₂O) | CH₂O | 30.03 | 50-00-0 | ~0.81 g (0.75 mL, 10 mmol) | Toxic and suspected carcinogen. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | As needed | Flammable. |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | As needed (for basification) | Corrosive. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | As needed | Drying agent. |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | As needed | Corrosive. |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | As needed (for recrystallization) | Flammable. |
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and flask
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
Part 1: N-Methylation of Phenylhydrazine
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add formic acid (2.1 mL, 50 mmol).
-
Addition of Phenylhydrazine: Carefully add phenylhydrazine (1.08 g, 10 mmol) to the formic acid with stirring. An exothermic reaction may occur.
-
Addition of Formaldehyde: Slowly add formaldehyde solution (0.75 mL, 10 mmol) to the mixture through the top of the condenser.
-
Reaction: Heat the reaction mixture to 90-100 °C and maintain it under reflux with vigorous stirring for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling: After the reaction is complete, allow the mixture to cool to room temperature.
Part 2: Work-up and Isolation of 1-Methyl-2-phenylhydrazine
-
Neutralization: Carefully pour the cooled reaction mixture into a beaker containing crushed ice. Slowly add a concentrated sodium hydroxide solution to basify the mixture to a pH of approximately 10-12. This should be done in an ice bath to control the exothermic neutralization.
-
Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude 1-methyl-2-phenylhydrazine as an oil.
Part 3: Formation and Purification of 1-Methyl-2-phenylhydrazine HCl
-
Salt Formation: Dissolve the crude oily product in a minimal amount of diethyl ether. While stirring, slowly add concentrated hydrochloric acid dropwise until the precipitation of the hydrochloride salt is complete.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel and wash the solid with a small amount of cold diethyl ether.
-
Recrystallization: For further purification, recrystallize the crude 1-methyl-2-phenylhydrazine hydrochloride from a suitable solvent system, such as ethanol/diethyl ether. Dissolve the solid in a minimal amount of hot ethanol and then add diethyl ether until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Filter the purified crystals and dry them under vacuum to obtain 1-methyl-2-phenylhydrazine hydrochloride as a solid.
Characterization:
-
Melting Point: Compare the melting point of the synthesized compound with known values if available from a reliable source.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the structure. The ¹H NMR spectrum is expected to show a singlet for the methyl group, and signals for the N-H protons and the aromatic protons.
-
Mass Spectrometry: Confirm the molecular weight of the free base or the fragmentation pattern of the hydrochloride salt.
Safety and Handling Precautions
-
Phenylhydrazine is a highly toxic and suspected carcinogen. It is readily absorbed through the skin. All manipulations involving phenylhydrazine must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, must be worn.
-
Formaldehyde is a toxic and suspected carcinogen. It should also be handled in a fume hood.
-
Formic acid and concentrated hydrochloric acid are corrosive. Avoid contact with skin and eyes.
-
Diethyl ether is highly flammable. Ensure there are no ignition sources nearby during its use.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.
Diagrams
Experimental Workflow:
Caption: Experimental workflow for the synthesis of 1-Methyl-2-phenylhydrazine HCl.
Reaction Pathway:
Caption: Simplified reaction pathway for the formation of 1-Methyl-2-phenylhydrazine HCl.
References
-
Eschweiler–Clarke reaction - Wikipedia. Available at: [Link]
-
Eschweiler–Clarke reaction - Grokipedia. Available at: [Link]
-
Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem. Available at: [Link]
Sources
Application Notes & Protocols for the Analytical Detection of 1-Methyl-2-phenylhydrazine hydrochloride
Abstract: This comprehensive guide provides detailed analytical methodologies for the detection and quantification of 1-Methyl-2-phenylhydrazine hydrochloride. It is designed for researchers, quality control analysts, and drug development professionals who require robust and reliable methods for this compound. The protocols herein are grounded in established analytical principles, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each section offers not only step-by-step instructions but also the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability.
Introduction and Analyte Profile
1-Methyl-2-phenylhydrazine hydrochloride is an organic compound belonging to the hydrazine family. Hydrazine derivatives are utilized in various industrial and pharmaceutical syntheses but are also noted for their potential toxicity, making their detection and quantification critical for safety, environmental monitoring, and quality control of starting materials and final products.
The accurate analysis of 1-Methyl-2-phenylhydrazine hydrochloride is essential to control for impurities in synthetic processes and to conduct toxicological and metabolic studies. This document outlines several validated approaches to meet these analytical challenges.
Analyte Physicochemical Data:
| Property | Value |
| Chemical Name | 1-Methyl-2-phenylhydrazine hydrochloride |
| Synonyms | N-Methyl-N'-phenylhydrazine HCl |
| CAS Number | 635-26-7[1] |
| Molecular Formula | C₇H₁₁ClN₂ |
| Molecular Weight | 158.63 g/mol [2] |
| Structure | C₆H₅NHNH(CH₃)·HCl |
Analytical Method Selection
The choice of analytical method depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, available equipment, and the need for qualitative versus quantitative results.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for routine quantitative analysis. It offers high precision, sensitivity, and the ability to resolve the target analyte from related impurities.
-
Gas Chromatography (GC): Suitable for thermally stable and volatile compounds. Coupling with a Mass Spectrometry (MS) detector provides definitive identification, making it an excellent confirmatory technique.
-
UV-Vis Spectrophotometry: A simpler, more accessible technique suitable for screening or for matrices with few interferences. It is often based on a color-forming reaction to enhance specificity and sensitivity.
Below is a logical workflow for selecting the appropriate analytical method.
Caption: Workflow for selecting an analytical method.
High-Performance Liquid Chromatography (HPLC-UV)
Reversed-phase HPLC with UV detection is a highly reliable and precise method for quantifying 1-Methyl-2-phenylhydrazine hydrochloride. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Principle of the Method
The analyte is dissolved and injected into the HPLC system. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent, carries the sample through the analytical column. The hydrophobic interaction between the phenyl group of the analyte and the C18 stationary phase causes its retention. By optimizing the mobile phase composition, a sharp, symmetrical peak can be achieved and detected by its UV absorbance. Quantification is performed by comparing the peak area of the sample to that of a known concentration standard.
Detailed Experimental Protocol
A. Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and methanol.
-
Ammonium acetate and acetic acid (analytical grade).
-
0.45 µm membrane filters for mobile phase and sample filtration.
B. Preparation of Reagents and Standards:
-
Mobile Phase Preparation: Prepare a 0.05 M ammonium acetate buffer by dissolving the appropriate amount of ammonium acetate in HPLC-grade water. Adjust the pH to 6.6 with acetic acid.[3] Filter the buffer through a 0.45 µm filter. The mobile phase is a mixture of this buffer and methanol or acetonitrile. A common starting ratio is 75:25 (v/v) buffer to organic solvent.[3]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 1-Methyl-2-phenylhydrazine hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This solution should be prepared fresh.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 20 µg/mL) by serially diluting the stock solution with the mobile phase.
C. Sample Preparation:
-
Accurately weigh the sample containing 1-Methyl-2-phenylhydrazine hydrochloride.
-
Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 10 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
D. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides good retention and resolution for aromatic compounds. |
| Mobile Phase | 0.05 M Ammonium Acetate (pH 6.6) : Methanol (75:25, v/v) | The buffered aqueous phase controls the ionization state of the analyte, ensuring reproducible retention times. Methanol provides the necessary elution strength.[3] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency.[3] |
| Column Temperature | 25 °C | Maintaining a constant temperature ensures stable retention times.[3] |
| Detection Wavelength | 232 nm | This wavelength corresponds to a UV absorbance maximum for the related compound phenylhydrazine, providing good sensitivity.[3] A full UV scan of the analyte is recommended to confirm the optimal wavelength. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity and peak shape. |
E. System Suitability and Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the 10 µg/mL working standard five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.
-
Inject the blank (mobile phase) to ensure no carryover.
-
Inject the working standards to generate a calibration curve (peak area vs. concentration). The correlation coefficient (r²) should be ≥ 0.999.
-
Inject the prepared samples for analysis.
Performance Characteristics (Typical)
| Parameter | Expected Value |
| Retention Time | ~ 9 minutes (highly dependent on exact conditions)[3] |
| Linearity Range | 0.5 - 20 µg/mL |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.5 µg/mL |
| Precision (RSD%) | < 2.0% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal method for the definitive identification of 1-Methyl-2-phenylhydrazine. The high resolving power of the gas chromatograph combined with the specific fragmentation pattern from the mass spectrometer provides unparalleled specificity.
Principle of the Method
The sample is injected into a heated inlet, where the analyte is vaporized. An inert carrier gas (e.g., helium) sweeps the vaporized analyte onto a capillary column. The column separates components based on their boiling points and interaction with the stationary phase. As the analyte elutes from the column, it enters the MS detector, where it is ionized (typically by electron impact) and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, is used for identification.
Detailed Experimental Protocol
A. Instrumentation and Consumables:
-
GC system with a split/splitless inlet and a capillary column.
-
Mass Spectrometric detector (quadrupole or ion trap).
-
A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
High-purity helium.
-
GC-grade solvents (e.g., methanol, dichloromethane).
B. Sample and Standard Preparation:
-
Standard Preparation: Prepare a stock solution (e.g., 1 mg/mL) of 1-Methyl-2-phenylhydrazine hydrochloride in methanol. Note that the hydrochloride salt is non-volatile; the GC inlet temperature will facilitate the in-situ conversion to the free base.
-
Sample Preparation: Dissolve the sample in a suitable solvent to a concentration of approximately 10-100 µg/mL.
C. GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of the analyte to its free base form. |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace analysis. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert gas that provides good chromatographic efficiency. |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A general-purpose temperature program to elute the analyte and clean the column. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the ion source. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Impact (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Scan Range | 40-350 m/z | Covers the molecular ion and expected fragment ions. |
D. Data Analysis:
-
Identify the peak corresponding to 1-Methyl-1-phenylhydrazine by its retention time.
-
Confirm identity by comparing the acquired mass spectrum to a reference spectrum. Expected ions for the free base (C₇H₁₀N₂) would include the molecular ion (m/z 122) and characteristic fragment ions.[4][5]
Sources
- 1. 1-methyl-2-phenylhydrazine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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- 3. CN102841170A - Method for detecting impurity phenylhydrazine in edaravone - Google Patents [patents.google.com]
- 4. N-methyl-N-phenyl-hydrazine | C7H10N2 | CID 36299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Methyl-1-phenylhydrazine(618-40-6) 1H NMR spectrum [chemicalbook.com]
Application Note: A Robust HPLC Method for Purity Analysis of 1-Methyl-2-phenylhydrazine Hydrochloride
Abstract
This application note presents a detailed, reliable, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for 1-Methyl-2-phenylhydrazine hydrochloride. The method is designed for researchers, scientists, and drug development professionals engaged in quality control and stability testing. The described reversed-phase HPLC method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine analysis in a regulated environment. The causality behind experimental choices, from mobile phase selection to validation parameters, is thoroughly explained to provide a comprehensive understanding of the methodology.
Introduction
1-Methyl-2-phenylhydrazine hydrochloride is a chemical intermediate used in the synthesis of various pharmaceutical compounds.[1] The purity of this starting material is critical as impurities can be carried through the synthetic process and compromise the safety and efficacy of the final drug product. Therefore, a robust analytical method for assessing its purity is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, making it the method of choice for this application.[2][3][4]
This document provides a comprehensive guide to a reversed-phase HPLC method for the purity analysis of 1-Methyl-2-phenylhydrazine hydrochloride. The development of this method was guided by the physicochemical properties of the analyte and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[5][6][7][8]
Physicochemical Properties and Chromatographic Considerations
A successful HPLC method development process begins with an understanding of the analyte's physicochemical properties.[4]
-
Structure: 1-Methyl-2-phenylhydrazine hydrochloride possesses a phenyl ring, which is a strong chromophore, making UV detection a suitable choice.
-
Solubility: The hydrochloride salt form suggests good solubility in polar solvents like water and methanol, which are common constituents of reversed-phase mobile phases.[1]
-
Polarity: The presence of both a non-polar phenyl group and a polar hydrazine group suggests that reversed-phase chromatography on a C18 stationary phase would be an effective separation mode.
Based on these properties, a reversed-phase HPLC method with UV detection was developed. The goal is to achieve a sharp, symmetrical peak for the main component, well-resolved from any potential impurities or degradation products.
Recommended HPLC Method
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of 1-Methyl-2-phenylhydrazine hydrochloride.
| Parameter | Condition |
| HPLC System | A gradient-capable HPLC system with a UV-Vis detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Rationale for Parameter Selection:
-
Column: A C18 column is a versatile stationary phase suitable for a wide range of analytes with mixed polarity. The 150 mm length provides sufficient resolving power for potential impurities.[9]
-
Mobile Phase: A mixture of water and acetonitrile is a common mobile phase for reversed-phase HPLC.[3] The addition of 0.1% TFA serves two purposes: it protonates the silanol groups on the silica-based stationary phase, reducing peak tailing, and it acts as an ion-pairing agent for the basic analyte, further improving peak shape.
-
Gradient Elution: A gradient is employed to ensure the elution of any potential impurities with a wide range of polarities and to clean the column after each injection.[10]
-
Detector Wavelength: The selection of 240 nm is based on the UV absorbance spectrum of the phenylhydrazine moiety, which is expected to provide good sensitivity for both the main component and related impurities.[11]
Preparation of Solutions
Diluent: Mobile Phase A : Mobile Phase B (80:20 v/v)
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of 1-Methyl-2-phenylhydrazine hydrochloride reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Mix thoroughly.
Sample Solution Preparation (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the 1-Methyl-2-phenylhydrazine hydrochloride sample.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Mix thoroughly and filter through a 0.45 µm syringe filter before injection.
Experimental Workflow
The overall workflow for the purity analysis is depicted in the following diagram.
Caption: Workflow for Purity Analysis of 1-Methyl-2-phenylhydrazine hydrochloride.
Method Validation
The analytical method was validated according to ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[6][7][8] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for 1-Methyl-2-phenylhydrazine hydrochloride should be pure and well-resolved from any other peaks. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for the analyte. |
| Range | The range for which the method is linear, accurate, and precise. |
| Accuracy | 98.0% to 102.0% recovery at three concentration levels. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. |
| Intermediate Precision | RSD ≤ 2.0% for analyses performed on different days by different analysts. |
| LOD | Signal-to-Noise ratio of approximately 3:1. |
| LOQ | Signal-to-Noise ratio of approximately 10:1, with acceptable precision and accuracy. |
Validation Workflow
The following diagram illustrates the workflow for the validation of the analytical method.
Caption: Workflow for the Validation of the HPLC Method.
System Suitability
Before commencing any analytical run, the suitability of the chromatographic system must be verified. A system suitability solution (Standard Solution) is injected five times, and the following parameters are evaluated:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Areas | ≤ 2.0% |
Conclusion
The HPLC method detailed in this application note is a reliable and robust procedure for the purity analysis of 1-Methyl-2-phenylhydrazine hydrochloride. The method is specific, linear, accurate, and precise over a suitable concentration range. The comprehensive explanation of the methodology and the validation process provides a solid foundation for its implementation in a quality control laboratory. This method is suitable for routine analysis and stability studies of 1-Methyl-2-phenylhydrazine hydrochloride.
References
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Pharmaguideline. (n.d.). Steps for HPLC Method Development.
- Walsh Medical Media. (n.d.). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- PharmaCores. (2025, May 27). HPLC analytical Method development: an overview.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific, 4(4), 55-60.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Semantic Scholar. (2012). Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC.
- BLD Pharm. (n.d.). 1-Methyl-2-phenylhydrazine hydrochloride.
- Sigma-Aldrich. (n.d.). 1-methyl-2-phenylhydrazine hydrochloride AldrichCPR.
- PubChem. (n.d.). 1-Methyl-2-phenylhydrazine.
- ChemicalBook. (2025, September 25). Phenylhydrazine hydrochloride.
- BOC Sciences. (n.d.). Phenylhydrazine Impurities.
- Chemical Store. (n.d.). Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Information.
- Google Patents. (2014). Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography).
- Cleanchem. (n.d.). Phenylhydrazine Hydrochloride.
- Google Patents. (2012). Method for detecting impurity phenylhydrazine in edaravone.
- Journal of Chemistry. (2012). Chromatographic methods of determining hydrazine and its polar derivatives.
- Arctom Scientific. (n.d.). CAS NO. 92304-54-6 | 1-Methyl-2-phenylhydrazine hydrochloride.
- BLD Pharm. (n.d.). 39232-92-3|1-Methyl-1-phenylhydrazine hydrochloride.
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Application Notes and Protocols: Synthesis of 9-Methyl-1,2,3,4-tetrahydrocarbazole via Fischer Indole Synthesis
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Tetrahydrocarbazole Scaffold
The 1,2,3,4-tetrahydrocarbazole (THC) core is a privileged scaffold in medicinal chemistry and materials science.[1][2] This tricyclic aromatic structure, consisting of a pyrrole ring fused to a benzene and a cyclohexane ring, is a key structural motif in numerous natural products and biologically active compounds.[1][3] Derivatives of THC have demonstrated a wide range of pharmacological activities, including antitumor, neuroprotective, antimicrobial, and anti-inflammatory properties.[2][4] Consequently, efficient and reliable methods for the synthesis of functionalized tetrahydrocarbazoles are of paramount importance for the advancement of drug discovery and materials science.[3][5]
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most common and versatile methods for constructing the indole and, by extension, the tetrahydrocarbazole ring system.[1][6][7] This acid-catalyzed reaction involves the condensation of a (substituted) phenylhydrazine with an aldehyde or ketone, followed by a[8][8]-sigmatropic rearrangement and subsequent cyclization to form the indole nucleus.[7][9]
This document provides a detailed guide for the synthesis of 9-methyl-1,2,3,4-tetrahydrocarbazole, a valuable intermediate, utilizing 1-methyl-2-phenylhydrazine hydrochloride and cyclohexanone. The protocol is based on the well-established Rogers and Corson modification of the Fischer indole synthesis, which employs a one-pot procedure in acetic acid.[8][10]
Reaction Principle: The Fischer Indole Synthesis
The synthesis of 9-methyl-1,2,3,4-tetrahydrocarbazole from 1-methyl-2-phenylhydrazine hydrochloride and cyclohexanone proceeds through the classic Fischer indole synthesis mechanism. The key steps are:
-
Hydrazone Formation: The reaction initiates with the condensation of 1-methyl-2-phenylhydrazine (liberated from its hydrochloride salt) and cyclohexanone to form the corresponding N-methyl-N-phenylhydrazone.[11][12][13]
-
Tautomerization: The hydrazone undergoes tautomerization to its enamine form.[9]
-
[8][8]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[8][8]-sigmatropic rearrangement, which is the key bond-forming step.[7][9]
-
Cyclization and Aromatization: The resulting intermediate readily cyclizes and eliminates ammonia to yield the final aromatic 9-methyl-1,2,3,4-tetrahydrocarbazole product.[9][14]
The choice of an acid catalyst is crucial for the success of the Fischer indole synthesis.[7][14] While various Brønsted and Lewis acids can be employed, glacial acetic acid serves as both the catalyst and the solvent in this protocol, providing a convenient and effective reaction medium.[8][15]
Experimental Protocol
This protocol details a one-pot synthesis of 9-methyl-1,2,3,4-tetrahydrocarbazole.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Notes |
| 1-Methyl-2-phenylhydrazine hydrochloride | 158.63 | 12.7 | 0.08 | |
| Cyclohexanone | 98.14 | 7.85 | 0.08 | |
| Glacial Acetic Acid | 60.05 | 30 | 0.50 | Corrosive, use in a fume hood. |
| Methanol | 32.04 | As needed | - | For recrystallization. |
| Decolorizing Carbon | - | As needed | - | For purification. |
| Water | 18.02 | As needed | - | For washing. |
| 75% Ethanol | - | As needed | - | For washing. |
Equipment
-
500 mL three-necked round-bottomed flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, combine 7.85 g (0.08 mol) of cyclohexanone and 30 g (0.50 mol) of glacial acetic acid.
-
Addition of Hydrazine: Heat the mixture to reflux with stirring. While refluxing, add a solution of 12.7 g (0.08 mol) of 1-methyl-2-phenylhydrazine hydrochloride dissolved in a minimal amount of warm glacial acetic acid dropwise from the dropping funnel over a period of one hour.
-
Reflux: After the addition is complete, continue to reflux the reaction mixture for an additional hour.[15]
-
Isolation of Crude Product: Pour the hot reaction mixture into a 1.5 L beaker and stir while it cools and solidifies.[15] Cool the mixture to approximately 5°C in an ice bath.[15]
-
Filtration and Washing: Filter the solid product using a Büchner funnel under suction.[15] Wash the filter cake sequentially with 100 mL of cold water and then with 100 mL of cold 75% ethanol.[15][16]
-
Drying: Air-dry the crude product overnight.
Purification
-
Recrystallization: Dissolve the crude 9-methyl-1,2,3,4-tetrahydrocarbazole in a minimal amount of hot methanol.
-
Decolorization: Add a small amount of decolorizing carbon to the hot solution and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the decolorizing carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry in a vacuum oven. The expected yield of the purified product is in the range of 70-80%.[10]
Visualizing the Workflow and Mechanism
Experimental Workflow
Caption: Experimental workflow for the synthesis of 9-methyl-1,2,3,4-tetrahydrocarbazole.
Reaction Mechanism
Caption: Simplified mechanism of the Fischer indole synthesis.
Safety Precautions
-
Hydrazine Derivatives: 1-Methyl-2-phenylhydrazine hydrochloride is a hydrazine derivative and should be handled with care. Hydrazines are toxic and potential carcinogens.[17][18] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[19][20]
-
Glacial Acetic Acid: Glacial acetic acid is corrosive and can cause severe burns. Handle it with care, avoiding skin and eye contact.
-
Flammable Solvents: Methanol and ethanol are flammable. Keep them away from open flames and other ignition sources.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[21]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Ensure the reaction is refluxed for the specified time. Check the purity of the starting materials. |
| Loss of product during workup. | Ensure proper cooling before filtration to maximize precipitation. Avoid using excessive solvent for washing. | |
| Product is an Oil or Gummy Solid | Impurities present. | Ensure the starting materials are pure. The crude product may require purification by column chromatography. |
| Incomplete removal of acetic acid. | Wash the crude product thoroughly with water. | |
| Dark-colored Product | Side reactions or oxidation. | Use fresh reagents. The use of decolorizing carbon during recrystallization should help remove colored impurities. |
Conclusion
The Fischer indole synthesis remains a robust and widely utilized method for the preparation of tetrahydrocarbazoles. The one-pot protocol described herein, using 1-methyl-2-phenylhydrazine hydrochloride and cyclohexanone in acetic acid, provides an efficient and straightforward route to 9-methyl-1,2,3,4-tetrahydrocarbazole. This versatile intermediate can be further functionalized to generate a library of compounds for evaluation in drug discovery programs and for applications in materials science. By adhering to the detailed protocol and safety precautions, researchers can reliably synthesize this valuable scaffold for their scientific endeavors.
References
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A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (2022-01-04). Retrieved from [Link]
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Tetrahydrocarbazole Synthesis via Fischer Indole. Scribd. Retrieved from [Link]
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1,2,3,4-tetrahydrocarbazole. Sciencemadness Discussion Board. (2022-11-13). Retrieved from [Link]
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1,2,3,4-tetrahydrocarbazole. Organic Syntheses. Retrieved from [Link]
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1 2 3 4 Tetrahydrocarbazole Synthesis. Fvs. Retrieved from [Link]
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Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids. ResearchGate. (2015). Retrieved from [Link]
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Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. Oklahoma Academy of Science. Retrieved from [Link]
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The Crucial Role of 1,2,3,4-Tetrahydrocarbazole in Modern Pharmaceutical R&D. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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INDOLE SYNTHESIS BY Pd-CATALYZED ANNULATION OF KETONES WITH o-IODOANILINE: 1,2,3,4-TETRAHYDROCARBAZOLE. Organic Syntheses. Retrieved from [Link]
-
One-Step Synthesis of 1,2,3,4-Tetrahydrocarbazole and 1,2-Benzo-3,4-dihydrocarbazole. Journal of Organic Chemistry. Retrieved from [Link]
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Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. (2017-11-15). Retrieved from [Link]
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Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. ACG Publications. (2013-03-05). Retrieved from [Link]
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DESIGN SYNTHESIS AND EVALUATION OF ANTI MICROBIAL ACTIVITY ON A NEW SERIES OF 1,2,3,4- TETRA HYDRO CARBAZOLES. Jetir.Org. Retrieved from [Link]
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The Synthesis of 1,2,3,4-Tetrahydrocarbazole. YouTube. (2020-05-20). Retrieved from [Link]
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Safety and Handling of Hydrazine. DTIC. Retrieved from [Link]
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The repeating reactions of phenyl hydrazine hydrochloride (10 mmol),... ResearchGate. Retrieved from [Link]
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Fischer indole synthesis. Wikipedia. Retrieved from [Link]
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Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis. Taylor & Francis. (2009-02-25). Retrieved from [Link]
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New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH. (2010-04-08). Retrieved from [Link]
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Mechanism for the formation of cyclohexanone phenylhydrazone. Chemistry Stack Exchange. Retrieved from [Link]
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Solved Cyclohexanone and phenylhydrazine undergo an. Chegg.com. (2022-11-03). Retrieved from [Link]
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Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. Retrieved from [Link]
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New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. (2010). Retrieved from [Link]
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Predict the products formed when cyclohexanone reacts with the following reagents. (e) phenylhydrazine and weak acid. Pearson. (2024-06-25). Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of 1-Methyl-2-phenylhydrazine Hydrochloride in Agrochemical Synthesis
These application notes provide an in-depth technical guide for researchers, scientists, and professionals in drug development and agrochemical synthesis on the versatile applications of 1-Methyl-2-phenylhydrazine hydrochloride. This document outlines its pivotal role as a precursor in constructing key heterocyclic scaffolds, namely indoles and pyrazoles, which are foundational to numerous modern agrochemicals.
Introduction: A Versatile Building Block for Agrochemical Innovation
1-Methyl-2-phenylhydrazine hydrochloride (C₇H₁₁ClN₂) is a substituted hydrazine derivative that serves as a highly valuable intermediate in organic synthesis. Its unique structural features, particularly the N-methylated hydrazine moiety, make it a strategic precursor for creating complex heterocyclic systems. In the realm of agrochemical research, this reagent is instrumental in the synthesis of compounds with potent fungicidal, herbicidal, and insecticidal properties. The two primary synthetic pathways where 1-Methyl-2-phenylhydrazine hydrochloride demonstrates significant utility are the Fischer Indole Synthesis and the Knorr-type pyrazole syntheses. These reactions allow for the construction of N-phenyl substituted indoles and pyrazoles, which are privileged structures in a multitude of commercial and developmental agrochemicals.[1][2][3]
Table 1: Physicochemical Properties of 1-Methyl-2-phenylhydrazine hydrochloride
| Property | Value | Reference |
| CAS Number | 92304-54-6 | [4] |
| Molecular Formula | C₇H₁₁ClN₂ | [4] |
| Molecular Weight | 158.63 g/mol | [4] |
| Appearance | Typically a crystalline solid | [5] |
| Storage | Inert atmosphere, 2-8°C | [4] |
Core Synthetic Applications in Agrochemicals
The strategic importance of 1-Methyl-2-phenylhydrazine hydrochloride lies in its ability to undergo cyclocondensation reactions to form stable, five-membered heterocyclic rings. These scaffolds are at the core of many active ingredients in modern crop protection products.
The Fischer Indole Synthesis: Crafting N-Phenyl Indole Scaffolds
The Fischer indole synthesis is a classic and powerful acid-catalyzed reaction that constructs the indole ring from an arylhydrazine and a carbonyl compound (aldehyde or ketone).[6][7] The use of 1-Methyl-2-phenylhydrazine hydrochloride in this synthesis directly yields N-phenyl indole derivatives. The indole moiety is a key component in a range of agrochemicals, particularly herbicides and fungicides, due to its ability to mimic natural plant hormones or interfere with essential fungal metabolic pathways.[8][9]
Causality of Experimental Choices:
-
Acid Catalyst: A Brønsted or Lewis acid is crucial for protonating the initially formed hydrazone, which facilitates the key[9][9]-sigmatropic rearrangement.[10] The choice and concentration of the acid (e.g., HCl, H₂SO₄, ZnCl₂, or polyphosphoric acid) can significantly impact the reaction rate and yield, and must be optimized for the specific substrates.[6]
-
Solvent: The reaction is often carried out in a high-boiling point solvent like acetic acid or ethanol to provide the necessary thermal energy for the rearrangement and cyclization steps.
-
Temperature: The reaction typically requires heating to drive the elimination of ammonia and the final aromatization to the stable indole ring.
Experimental Workflow: Fischer Indole Synthesis
Sources
- 1. CN103553963A - Synthetic method of phenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. 92304-54-6|1-Methyl-2-phenylhydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Fischer Indole Synthesis with 1-Methyl-2-phenylhydrazine HCl
Welcome to the technical support center for the Fischer indole synthesis. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are working with 1-Methyl-2-phenylhydrazine HCl. Here, we will delve into the nuances of this classic and powerful reaction, providing troubleshooting guides and frequently asked questions to help you navigate the challenges and optimize your synthetic outcomes.
Introduction to the Fischer Indole Synthesis
The Fischer indole synthesis, first reported by Emil Fischer in 1883, is a robust and versatile method for constructing the indole nucleus, a privileged scaffold in numerous pharmaceuticals and natural products.[1][2][3][4][5][6] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[1][5][6][7][8]
The general mechanism proceeds through several key steps:
-
Hydrazone Formation: Condensation of the arylhydrazine with a carbonyl compound.[2][7][8]
-
Tautomerization: The resulting hydrazone isomerizes to an enamine intermediate.[1][7][9]
-
[1][1]-Sigmatropic Rearrangement: An acid-catalyzed rearrangement occurs, forming a diimine.[1][7][8][9]
-
Cyclization and Ammonia Elimination: The intermediate cyclizes and eliminates ammonia to yield the aromatic indole.[1][7][8]
Using 1-Methyl-2-phenylhydrazine specifically leads to the formation of 1-methylindoles, which are of significant interest in medicinal chemistry.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when planning a Fischer indole synthesis with 1-Methyl-2-phenylhydrazine HCl.
Q1: What are the most suitable catalysts for this reaction?
Both Brønsted and Lewis acids are effective catalysts for the Fischer indole synthesis.[1][3][8][9] Common choices include:
-
Brønsted Acids: Polyphosphoric acid (PPA), hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TSA).[1][3][8][10]
-
Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃).[1][3][8][10]
The optimal catalyst often depends on the specific substrates and should be determined empirically.[10][11] PPA is a frequently used and effective catalyst.[10][12]
Q2: How do I choose the right solvent?
The choice of solvent can significantly impact the reaction rate and yield.[10][13] Polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetic acid are commonly used.[7][10] Acetic acid can also serve as both a solvent and a catalyst.[13] In some instances, the reaction can be run neat (without a solvent).[10]
Q3: Can I perform this as a one-pot reaction?
Yes, a one-pot procedure is a common and efficient approach.[10][14] This involves combining the 1-Methyl-2-phenylhydrazine HCl and the carbonyl compound directly under indolization conditions, avoiding the isolation of the intermediate hydrazone.[8][10] This can minimize handling losses and simplify the overall process.
Q4: What is the effect of the methyl group on the hydrazine nitrogen?
The N-methyl group will become the N1-substituent in the final indole product. This modification can influence the electronic properties and reactivity of the hydrazine and the resulting indole.
Troubleshooting Common Issues
Encountering challenges in the lab is a common part of the research process. This section provides a structured approach to troubleshooting some of the most frequent problems encountered during the Fischer indole synthesis with 1-Methyl-2-phenylhydrazine HCl.
Low or No Yield
This is one of the most common frustrations. Several factors can contribute to a poor yield.
| Potential Cause | Troubleshooting Steps |
| Purity of Starting Materials | Ensure the 1-Methyl-2-phenylhydrazine HCl and the carbonyl compound are pure. Impurities can lead to unwanted side reactions.[10][11] Consider recrystallizing or distilling the starting materials. |
| Inappropriate Acid Catalyst | The choice and concentration of the acid are critical.[10][11] Screen different Brønsted and Lewis acids to find the optimal catalyst for your specific substrates.[10][13] |
| Suboptimal Reaction Temperature | The reaction often requires elevated temperatures.[10] However, excessively high temperatures can lead to decomposition.[10] Monitor the reaction by thin-layer chromatography (TLC) to find the optimal temperature. |
| Insufficient Reaction Time | The Fischer indole synthesis can be slow.[12] Increase the reaction time and monitor the progress by TLC to ensure completion.[12] |
| Unstable Hydrazone Intermediate | Some hydrazones are unstable.[13][15] Consider forming the hydrazone in situ by reacting the hydrazine and carbonyl directly in the acidic medium.[15] |
Formation of Multiple Products
The appearance of multiple spots on a TLC plate indicates the formation of side products or isomers.
| Potential Cause | Troubleshooting Steps |
| Formation of Regioisomers | When using an unsymmetrical ketone, a mixture of isomeric indoles can form.[15] The ratio of these isomers is influenced by the acid catalyst, temperature, and steric hindrance.[15] Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.[15] |
| Side Reactions | Common side reactions include aldol condensation of the carbonyl compound and Friedel-Crafts type reactions under acidic conditions.[10][16] |
| N-N Bond Cleavage | This is a significant competing pathway, especially with electron-donating groups on the arylhydrazine, leading to byproducts like aniline derivatives.[11][15][17] |
Purification Difficulties
Isolating the desired indole product can sometimes be challenging.
| Potential Cause | Troubleshooting Strategy |
| Product Co-eluting with Impurities | Optimize your column chromatography conditions. A gradient elution or trying different solvent systems can improve separation. |
| Product Decomposition on Silica Gel | Some indoles can be sensitive to the acidic nature of silica gel.[16] Consider neutralizing the silica gel with a triethylamine solution or using a different stationary phase like alumina.[16] |
| Difficulty with Crystallization | If the product is a solid, screen various solvents for recrystallization. |
| Acid-Base Extraction | Indoles have a weakly acidic N-H proton, but since you are synthesizing an N-methyl indole, this method is not applicable for purification. |
Experimental Protocols
General One-Pot Protocol for the Synthesis of 1-Methylindoles
This protocol is a general starting point and should be optimized for your specific substrates.
Materials:
-
1-Methyl-2-phenylhydrazine HCl
-
Aldehyde or ketone (1.0-1.2 equivalents)
-
Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or acetic acid)
-
Solvent (e.g., acetic acid, ethanol, or toluene)
Procedure:
-
In a round-bottom flask, combine 1-Methyl-2-phenylhydrazine HCl (1 equivalent) and the carbonyl compound (1.0-1.2 equivalents) in the chosen solvent.
-
Add the acid catalyst. The amount will vary depending on the catalyst (e.g., a catalytic amount of a strong acid or a larger quantity if it also acts as the solvent).
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC. Reaction times can range from a few minutes to several hours.[5]
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a strong acid was used, carefully neutralize the mixture with a suitable base (e.g., aqueous sodium bicarbonate solution).[5]
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).[5]
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Microwave-Assisted Protocol
Microwave-assisted synthesis can often improve yields and significantly reduce reaction times.[10]
Materials:
-
1-Methyl-2-phenylhydrazine HCl
-
Aldehyde or ketone (1.05 equivalents)
-
Solvent (e.g., THF)
Procedure:
-
In a microwave vial, combine 1-Methyl-2-phenylhydrazine HCl (1 equivalent) and the carbonyl compound (1.05 equivalents) in the chosen solvent.[10]
-
Seal the vial and heat it in a microwave reactor to the optimized temperature (e.g., 150°C) for a specified time (e.g., 15 minutes).[10]
-
Cool the reaction mixture to room temperature.
-
Proceed with the work-up and purification as described in the general protocol.
Visualizing the Fischer Indole Synthesis
Reaction Mechanism
Caption: The reaction mechanism of the Fischer indole synthesis.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields.
References
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available from: [Link]
-
Wikipedia. Fischer indole synthesis. Available from: [Link]
-
Chemistry Learner. Fischer Indole Synthesis: Definition, Examples and Mechanism. Available from: [Link]
-
Semantic Scholar. (Open Access) The Fischer indole synthesis (1981) | Brian Robinson | 377 Citations. Available from: [Link]
-
Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52852–52887. Available from: [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]
-
RSC Publishing. Fischer indole synthesis applied to the total synthesis of natural products. Available from: [Link]
-
Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195–7210. Available from: [Link]
-
Bio, M. M., & Biswas, S. (2011). Why Do Some Fischer Indolizations Fail?. Organic letters, 13(16), 4390–4393. Available from: [Link]
-
Reddit. Problems with Fischer indole synthesis. Available from: [Link]
-
NIH. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Available from: [Link]
-
ChemistryViews. Catalytic Version of the Fischer Indole Synthesis. Available from: [Link]
-
ResearchGate. Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2,6-dimethylcyclohexanone. Available from: [Link]
-
ResearchGate. How to get the maximum yield for the Fisher Indole synthesis ?. Available from: [Link]
-
MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I.. Available from: [Link]
-
IJARSCT. Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. Available from: [Link]
-
ResearchGate. (PDF) Fischer Indole Synthesis. Available from: [Link]
-
ResearchGate. (PDF) New 3H-Indole Synthesis by Fischer's Method. Part I. Available from: [Link]
-
NIH. A FISCHER INDOLIZATION STRATEGY TOWARD THE TOTAL SYNTHESIS OF (−)-GONIOMITINE. Available from: [Link]
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- 17. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Reactions with 1-Methyl-2-phenylhydrazine hydrochloride
Welcome to the technical support center for 1-Methyl-2-phenylhydrazine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in their chemical syntheses. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying chemical logic to empower you to effectively troubleshoot and optimize your reactions.
This document is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides. We will primarily focus on the Fischer indole synthesis, the most common application for this reagent, as its success is highly sensitive to a variety of factors.[1][2]
Part 1: Foundational FAQs on 1-Methyl-2-phenylhydrazine hydrochloride
This section addresses common queries regarding the reagent itself, from handling and storage to its fundamental reactivity.
Q1: What are the critical storage and handling conditions for 1-Methyl-2-phenylhydrazine hydrochloride to ensure its quality?
Answer: The stability and purity of your hydrazine salt are paramount for a successful reaction. Phenylhydrazine derivatives can be sensitive to air, light, and moisture.[3]
-
Storage: The hydrochloride salt is generally more stable than the free base. It should be stored in a tightly sealed container, under an inert atmosphere (like nitrogen or argon), and in a cool, dark, and dry place.[3]
-
Appearance: The salt should be a white to light yellow or pinkish crystalline powder.[4] Significant discoloration (e.g., dark brown or tar-like appearance) suggests degradation, which can inhibit the reaction or introduce impurities.
-
Purity Check: Before use, if you suspect degradation, the purity can be checked by melting point (should be sharp, around 250-254 °C with decomposition) or by dissolving a small amount in dilute acetic acid; a pure sample should yield a clear solution.[4][5] Recrystallization from water with the addition of hydrochloric acid is a common purification method.[5]
Q2: Should I use the hydrochloride salt directly, or convert it to the free base first?
Answer: This depends on your reaction protocol.
-
Direct Use (Salt): For many Fischer indole syntheses, the hydrochloride salt can be used directly. The acidic medium required for the reaction will liberate the free hydrazine in situ.
-
Conversion to Free Base: Some protocols may call for the free base. To prepare it, the hydrochloride salt is typically dissolved in water and neutralized with a base (like sodium hydroxide or sodium carbonate solution) until the free base separates as an oil.[5][6] This oil is then extracted with an organic solvent (e.g., ether, benzene) and dried thoroughly before use.[5][6] Crucially, ensure the free base is free of any residual hydrochloride, as this can catalyze decomposition upon heating. [5]
Part 2: Troubleshooting the Fischer Indole Synthesis
The Fischer indole synthesis is a powerful reaction but is notorious for its sensitivity to conditions and substrates.[1] Low yields can often be traced back to one of several key areas.
Symptom 1: My reaction shows a very low yield, and I recover mostly unreacted starting material (ketone/aldehyde).
This scenario suggests that the initial and crucial step—the formation of the phenylhydrazone intermediate—is failing.
Q3: What factors could be preventing the formation of the 1-Methyl-2-phenylhydrazone intermediate?
Answer: Hydrazone formation is an acid-catalyzed condensation reaction.[7] If it fails, consider these points:
-
Insufficient Acidity: While the hydrochloride salt provides some acidity, it may not be enough to catalyze the condensation efficiently with less reactive ketones. The addition of a catalytic amount of a stronger acid, like a few drops of glacial acetic acid or sulfuric acid, can significantly accelerate this step.[8]
-
Steric Hindrance: Highly sterically hindered ketones or aldehydes can be slow to react. If your carbonyl compound is bulky, you may need to increase the reaction time, temperature, or use a stronger acid catalyst for the condensation step.[9]
-
Reagent Quality: As discussed in Q1, degraded 1-Methyl-2-phenylhydrazine hydrochloride will have reduced activity.
Recommended Protocol: Two-Step vs. One-Pot Procedure
To isolate the problem, you can choose between two main approaches:
| Approach | Description | Advantages | Disadvantages |
| Two-Step | First, isolate the phenylhydrazone intermediate. React equimolar amounts of the hydrazine and carbonyl compound in a protic solvent like ethanol with catalytic acetic acid, often under reflux.[8] The pure hydrazone is then subjected to the cyclization conditions. | Allows you to confirm the formation and purity of the key intermediate. Can lead to a cleaner cyclization reaction.[9] | Involves an extra step of isolation and purification. Some hydrazones can be unstable. |
| One-Pot | Combine the hydrazine, carbonyl, and cyclization acid catalyst in a single vessel. This is feasible because both hydrazone formation and cyclization are acid-promoted.[10] | More efficient and minimizes handling losses.[11] | More difficult to troubleshoot if the reaction fails. Side reactions from starting materials can occur under harsh cyclization conditions. |
If you are unsure, performing the reaction in two steps can be an excellent diagnostic tool.
Symptom 2: My starting materials are consumed, but the yield of the desired indole is low, with a complex mixture of byproducts.
This is a very common issue and points to problems during the cyclization phase, where side reactions compete with the desired indole formation.
Q4: What are the most common side reactions with 1-Methyl-2-phenylhydrazine, and how can I mitigate them?
Answer: The core of the Fischer synthesis involves a delicate balance. The key[12][12]-sigmatropic rearrangement competes with a destructive N-N bond cleavage pathway.[13]
-
N-N Bond Cleavage: This is a major competing pathway, especially for hydrazines with electron-donating groups (like the methyl group on the nitrogen).[13][14] Harsh acidic conditions or high temperatures can favor this cleavage, leading to aniline and other degradation products instead of your indole.[14]
-
Solution: Use the mildest acid catalyst and lowest temperature that still allows the reaction to proceed. Monitor the reaction closely by TLC and stop it once the product is formed to avoid degradation.[14]
-
-
Aldol Condensation: If your ketone or aldehyde can enolize, it may self-condense under the acidic conditions, consuming your starting material.[15]
-
Solution: Maintain the lowest effective temperature. Consider adding the carbonyl compound slowly to the reaction mixture to keep its instantaneous concentration low.[15]
-
-
Rearrangements & Dimerizations: The indole product itself can be unstable to harsh acid and heat, leading to tars.[14]
-
Solution: Again, milder conditions are key. Diluting the reaction mixture can sometimes reduce product degradation.[15]
-
Q5: How do I select the right acid catalyst? My current one isn't working well.
Answer: The choice of acid is one of the most critical parameters and is highly substrate-dependent.[2][11] There is no single "best" catalyst. An empirical approach is often necessary.
| Catalyst Type | Examples | Strength | Best For... | Considerations |
| Brønsted Acids | Acetic Acid, p-TsOH, H₂SO₄, Polyphosphoric Acid (PPA) | Mild to Very Strong | General purpose. PPA is a powerful dehydrating agent and solvent, often used for difficult cyclizations. | Stronger acids (H₂SO₄, PPA) can promote N-N cleavage and charring.[14][16] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃ | Mild to Strong | Often effective when Brønsted acids fail, particularly for substrates prone to N-N cleavage.[13][16] | Must be used under anhydrous conditions. Can be difficult to remove during workup. |
| Solid Acids | Ion-exchange resins, acid-treated clays | Heterogeneous | Easier workup (catalyst is filtered off). Can offer improved selectivity and milder conditions.[10] | May have lower activity, requiring longer reaction times or higher temperatures. |
Troubleshooting Strategy: If your yield is low with a mild acid like acetic acid, try increasing the acid strength (e.g., switch to p-TsOH or ZnCl₂).[14] If you observe significant degradation with a strong acid like PPA, move to a milder Lewis acid.[9]
Visualizing the Process
To better understand the potential failure points, let's look at the mechanism and a general troubleshooting workflow.
Caption: The Fischer Indole Synthesis mechanism highlighting the critical[12][12]-sigmatropic rearrangement step and the competing N-N bond cleavage side reaction.
Caption: A logical workflow for troubleshooting low yields in reactions involving 1-Methyl-2-phenylhydrazine hydrochloride.
References
- Benchchem. Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles.
- Benchchem. Fischer Indole Synthesis: Technical Support Center.
- Benchchem. Optimization of reaction conditions for Fischer indole synthesis of carbazoles.
- Benchchem. Technical Support Center: Optimization of Fischer Indole Synthesis.
-
Organic Syntheses. Phenylhydrazine. [Online] Available at: [Link]
-
International Journal of Advance Research, Science and Technology. Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. [Online] Available at: [Link]
- Benchchem. Common side reactions in indole-pyrrole synthesis.
-
Science Info. Fischer Indole Synthesis: Mechanism, Features, Drawbacks. [Online] Available at: [Link]
-
RSC Advances. Fischer indole synthesis applied to the total synthesis of natural products. [Online] Available at: [Link]
- Benchchem. Troubleshooting common issues in Fischer indole synthesis from hydrazones.
-
NIH National Library of Medicine. Why Do Some Fischer Indolizations Fail?. [Online] Available at: [Link]
-
Reddit. Problems with Fischer indole synthesis. [Online] Available at: [Link]
-
PrepChem.com. Preparation of phenylhydrazine. [Online] Available at: [Link]
-
ResearchGate. What is the perfect procedure to get high yield of phenylhydrazone derivatives?. [Online] Available at: [Link]
-
Wikipedia. Fischer indole synthesis. [Online] Available at: [Link]
Sources
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- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Phenylhydrazine hydrochloride | 59-88-1 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. prepchem.com [prepchem.com]
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- 13. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
minimizing side product formation with 1-Methyl-2-phenylhydrazine hydrochloride
Technical Support Center: 1-Methyl-2-phenylhydrazine hydrochloride
A Guide to Minimizing Side Product Formation in Synthetic Applications
Welcome to the technical support center for 1-Methyl-2-phenylhydrazine hydrochloride. As a Senior Application Scientist, I understand that while this reagent is a powerful building block, particularly for constructing indole scaffolds via the Fischer indole synthesis, its application can be fraught with challenges like low yields and the formation of intractable side products.
This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to overcome these common hurdles. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries and concerns when working with 1-Methyl-2-phenylhydrazine hydrochloride.
Q1: My reaction has turned into a significant amount of black, intractable tar. What is the primary cause?
A1: Tar formation is the most frequent issue in Fischer indole syntheses and is typically a result of overly harsh reaction conditions.[1] The two main culprits are excessively strong acids (e.g., sulfuric acid, hydrochloric acid) and high temperatures.[1] These conditions can promote decomposition pathways of the starting materials or the unstable hydrazone and enamine intermediates before the desired cyclization can occur.[1]
Q2: How does the choice of acid catalyst impact side product formation?
A2: The choice of acid catalyst is critical.[2] While strong Brønsted acids like H₂SO₄ can drive the reaction, they often accelerate tar formation.[1] Lewis acids (e.g., zinc chloride, boron trifluoride) or milder Brønsted acids (e.g., p-toluenesulfonic acid) are often better choices as they can effectively catalyze the reaction with a lower propensity for causing degradation of sensitive intermediates.[1][3]
Q3: I'm using an unsymmetrical ketone and getting a mixture of products. Is this expected?
A3: Yes, this is a well-known outcome. When an unsymmetrical ketone that can form two different enamine intermediates is used, the reaction can produce two regioisomeric indole products.[4] The ratio of these isomers is influenced by the reaction's acidity, steric hindrance, and the substitution pattern on the hydrazine.[4]
Q4: Can my reaction fail completely even without significant tar formation? What causes this?
A4: Complete reaction failure can occur due to a competing cleavage pathway that circumvents the necessary[5][5]-sigmatropic rearrangement.[6] Certain electron-donating substituents on the starting materials can stabilize an intermediate that favors heterolytic N-N bond cleavage, effectively stopping the reaction from proceeding to the indole product.[6] This is a known challenge, particularly when attempting to synthesize 3-aminoindoles via the Fischer method.[6]
Q5: What is the role of the solvent in minimizing side products?
A5: The solvent plays a crucial role. High-boiling point solvents can indirectly contribute to side product formation by enabling higher reaction temperatures, which can lead to tarring.[1] Solvents like acetic acid or ethanol are commonly used.[3][5] The ideal solvent should fully dissolve the reactants at the optimal reaction temperature without promoting decomposition.
Troubleshooting Guide: From Observation to Solution
This table provides a systematic approach to diagnosing and solving common problems encountered during reactions with 1-Methyl-2-phenylhydrazine hydrochloride.
| Observation | Probable Cause(s) | Recommended Solution(s) & Rationale |
| Severe Tar/Polymer Formation | 1. Acid catalyst is too strong (e.g., H₂SO₄, conc. HCl).[1] 2. Reaction temperature is too high. [1] 3. Concentration is too high , leading to intermolecular polymerization. | 1. Switch to a milder acid. Use a Lewis acid like ZnCl₂ or a milder Brønsted acid like p-toluenesulfonic acid (p-TSA) to reduce degradation.[1][3] 2. Lower the reaction temperature. Running the reaction at a lower temperature for a longer duration can significantly reduce decomposition rates.[1] 3. Decrease the reaction concentration. Diluting the reaction may disfavor intermolecular side reactions. |
| Low or No Yield of Desired Indole | 1. N-N bond cleavage pathway is dominant. This is common with certain substrates, especially those with strong electron-donating groups.[6] 2. Hydrazone intermediate is unstable under the reaction conditions.[1] 3. Reagents are of poor quality. Phenylhydrazine derivatives can degrade upon exposure to air and light.[7] | 1. Change the catalyst. A Lewis acid may alter the reaction pathway to favor the desired[5][5]-sigmatropic rearrangement over cleavage.[6] 2. Use a two-step procedure. First, form and isolate the hydrazone intermediate under mild conditions. Then, subject the purified hydrazone to the acidic cyclization conditions. 3. Verify reagent purity. Use freshly opened or purified 1-Methyl-2-phenylhydrazine hydrochloride. |
| Formation of Regioisomers | 1. Use of an unsymmetrical ketone provides two possible sites for enamine formation.[4] | 1. Optimize for selectivity. Systematically vary the acid catalyst and temperature, as these can influence the isomer ratio. 2. Purification. If isomers cannot be separated by column chromatography or recrystallization, a different synthetic strategy may be required. |
| Difficult Product Purification | 1. Presence of closely related side products or baseline tar in the crude material.[1] | 1. Re-optimize the reaction. The easiest purification is a clean reaction. Revisit the troubleshooting steps for tar and low yield. 2. Modify purification technique. Experiment with different solvent systems for column chromatography.[1] Sometimes, converting the product to a salt can aid in purification by recrystallization. |
Mechanistic Pathways: Desired Product vs. Side Products
Understanding the reaction mechanism is key to controlling its outcome. The Fischer indole synthesis is a sequence of acid-catalyzed transformations.[8]
-
Hydrazone Formation: Condensation of 1-Methyl-2-phenylhydrazine with a ketone or aldehyde.
-
Tautomerization: The hydrazone isomerizes to its enamine tautomer.
-
[5][5]-Sigmatropic Rearrangement: After protonation, this key rearrangement occurs, breaking the N-N bond and forming a C-C bond.
-
Cyclization & Elimination: The resulting di-imine intermediate cyclizes and, after re-aromatization, eliminates a molecule of methylamine to yield the final indole product.
Productive Fischer Indole Synthesis Pathway
Caption: The productive multi-step mechanism of the Fischer indole synthesis.
Competing Pathways Leading to Side Products
The critical branch point occurs after the formation of the protonated enamine. While the productive path is the[5][5]-sigmatropic rearrangement, harsh conditions or unfavorable electronics can lead to undesirable outcomes.
Caption: Critical branch point determining reaction success or failure.
Optimized Protocol: Synthesis of 1,8-Dimethyl-1,2,3,4-tetrahydrocarbazole
This protocol for reacting 1-Methyl-2-phenylhydrazine hydrochloride with 2-methylcyclohexanone incorporates best practices to minimize side product formation.
1. Reagents and Equipment
-
1-Methyl-2-phenylhydrazine hydrochloride
-
2-Methylcyclohexanone
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Anhydrous Ethanol
-
Standard reflux apparatus, magnetic stirrer, and inert atmosphere (N₂ or Ar) setup
2. Step-by-Step Methodology
-
Apparatus Setup: Assemble a flame-dried round-bottom flask with a reflux condenser and a nitrogen inlet.
-
Reagent Addition: To the flask, add 1-Methyl-2-phenylhydrazine hydrochloride (1.0 eq) and anhydrous ethanol (approx. 0.2 M concentration). Begin stirring to dissolve the solid.
-
Rationale: Using the hydrochloride salt is common. Anhydrous solvent is crucial to avoid side reactions with water.[9]
-
-
Ketone Addition: Add 2-methylcyclohexanone (1.05 eq) to the stirred solution at room temperature.
-
Rationale: A slight excess of the ketone can help drive the initial hydrazone formation to completion.
-
-
Catalyst Addition: Add p-Toluenesulfonic acid (0.2 eq) to the mixture.
-
Rationale: p-TSA is a milder acid catalyst than H₂SO₄, which is effective at promoting cyclization while minimizing charring and tar formation.[1]
-
-
Reaction: Heat the mixture to a gentle reflux (approx. 80 °C for ethanol) under a nitrogen atmosphere.
-
Rationale: The inert atmosphere prevents oxidative degradation of the hydrazine and intermediates.
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Neutralization & Extraction: Add saturated sodium bicarbonate solution to neutralize the acid catalyst. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic extract under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Troubleshooting Workflow
Use this decision tree to navigate troubleshooting for your reaction.
Caption: A decision tree for systematic troubleshooting.
References
-
Wikipedia. (2023). Fischer indole synthesis. [Link]
-
Hayrapetyan, D., et al. (n.d.). Optimization of the reaction conditions. ResearchGate. [Link]
-
chemeurope.com. (n.d.). Fischer indole synthesis. [Link]
-
J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. [Link]
-
Majid, M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54066-54090. [Link]
-
Science Info. (2024). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. [Link]
-
G.W. Gribble. (2000). Recent developments in Fischer indole synthesis. J. Chem. Soc., Perkin Trans. 1, 1045-1075. [Link]
-
New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Phenylhydrazine Hydrochloride. [Link]
- Google Patents. (n.d.).
-
Garg, N. K., & Sarpong, R. (2011). Why Do Some Fischer Indolizations Fail? Angewandte Chemie International Edition, 50(8), 1731–1733. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer_indole_synthesis [chemeurope.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. scienceinfo.com [scienceinfo.com]
- 5. researchgate.net [researchgate.net]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 苯肼 盐酸盐 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from 1-Methyl-2-phenylhydrazine Hydrochloride Reactions
This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of products derived from reactions involving 1-Methyl-2-phenylhydrazine hydrochloride. The primary application of this reagent is the Fischer indole synthesis to produce N-methylated indoles, a critical scaffold in medicinal chemistry. This document offers practical, field-tested solutions to common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude product after a Fischer indole synthesis using 1-Methyl-2-phenylhydrazine hydrochloride?
A1: The impurity profile of your crude product will largely depend on the reaction conditions and the carbonyl partner used. However, several common impurities are frequently encountered:
-
Unreacted 1-Methyl-2-phenylhydrazine: This starting material can persist if the reaction does not go to completion.
-
Unreacted Aldehyde or Ketone: The carbonyl starting material may also be present in the crude mixture.
-
Side-Reaction Products: The acidic conditions of the Fischer indole synthesis can sometimes lead to side reactions or rearrangement products.[1]
-
Polymeric Materials: Indoles, especially under acidic and heated conditions, can be susceptible to polymerization, leading to tar-like, colored impurities.[2]
-
Positional Isomers: Depending on the structure of the ketone, the formation of isomeric indole products is possible.
Q2: My purified N-methylated indole is a dark-colored oil or solid. What causes this discoloration and how can I remove it?
A2: Dark coloration in indole products is typically due to the formation of oxidized or polymeric species. Indoles can be sensitive to air and light, which can exacerbate this issue. To decolorize your product, you can treat a solution of the crude material with a small amount of activated charcoal during the recrystallization process. The colored impurities adsorb onto the surface of the charcoal, which is then removed by hot filtration. It is also recommended to handle and store purified indoles under an inert atmosphere (e.g., nitrogen or argon) and protect them from light.
Q3: Is an acid-base extraction a viable method for purifying N-methylated indoles?
A3: Unlike indoles with a free N-H proton, which are weakly acidic, N-methylated indoles lack this acidic proton and are generally considered neutral compounds. Therefore, a standard acid-base extraction to isolate the indole product itself is not effective. However, an acidic wash (e.g., with dilute HCl) during the work-up can be very effective at removing any unreacted 1-Methyl-2-phenylhydrazine, which is basic and will form a water-soluble salt.[3]
Troubleshooting Purification Challenges
This section provides a structured approach to overcoming common hurdles encountered during the purification of N-methylated indoles.
Issue 1: Product Fails to Crystallize ("Oils Out")
"Oiling out," where the product separates as a liquid instead of a solid during recrystallization, is a frequent problem. This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.
Troubleshooting Steps:
-
Reduce the Rate of Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can shock the solution and promote oiling.
-
Add a Seed Crystal: If you have a small amount of pure, solid product, adding a tiny crystal to the cooled, saturated solution can induce crystallization.
-
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Re-evaluate Your Solvent System: The chosen solvent may not be optimal. An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to screen other solvents or use a co-solvent system (e.g., ethanol/water, hexane/ethyl acetate).
Decision Tree for a Failed Crystallization
Sources
effect of pH on the stability of 1-Methyl-2-phenylhydrazine hydrochloride in solution
Welcome to the technical support center for 1-Methyl-2-phenylhydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in solution. This resource will help you understand its stability profile, particularly concerning pH, and provide actionable protocols to ensure the integrity of your experiments.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: My 1-Methyl-2-phenylhydrazine hydrochloride solution appears to be degrading rapidly. What are the primary factors influencing its stability?
A1: 1-Methyl-2-phenylhydrazine hydrochloride is susceptible to degradation through two primary pathways: oxidation and hydrolysis. The stability is significantly influenced by pH, temperature, light, and the presence of metal ions. Phenylhydrazine solutions, in general, are known to be unstable, with noticeable degradation occurring at room temperature within an hour, even when protected from light[1].
-
Oxidation: Hydrazine derivatives are prone to oxidation, a process that can be accelerated by dissolved oxygen, metal ions (like Cu²⁺), and light. The oxidation of phenylhydrazine in aqueous solutions is a complex, often autocatalytic process involving superoxide radicals.
-
Hydrolysis: While phenylhydrazines themselves do not hydrolyze in the traditional sense, their stability in aqueous solution is pH-dependent. The protonated form (at low pH) is generally more stable against oxidation than the free base form (at higher pH).
-
Temperature: Increased temperature accelerates the degradation rate. It is crucial to work with freshly prepared solutions and maintain low temperatures whenever possible[1].
Q2: What is the optimal pH range for preparing and storing a solution of 1-Methyl-2-phenylhydrazine hydrochloride to maximize its stability?
Hydrazine has a pKa of approximately 8.1 for its conjugate acid [N₂H₅]⁺[2]. Phenylhydrazine is a weaker base. As a hydrochloride salt, 1-Methyl-2-phenylhydrazine will form an acidic solution upon dissolution in water. To maintain the compound in its more stable, protonated form and minimize the concentration of the more reactive free base, a slightly acidic pH is recommended.
Recommendation: For short-term storage and use in experiments, maintaining the solution in a slightly acidic buffer (pH 3-5) is advisable. Avoid neutral to alkaline conditions (pH > 7), as the concentration of the free base increases, making it more susceptible to oxidation. For analytical purposes, such as HPLC, mobile phases with pH values around 3.0-5.1 have been used for phenylhydrazine analysis, suggesting stability in this range[3].
Q3: I am observing a color change in my 1-Methyl-2-phenylhydrazine hydrochloride solution. What does this indicate?
A3: A color change, typically to a yellow or pinkish-beige hue, is a common indicator of degradation. This is often due to the formation of oxidation products. The oxidation of phenylhydrazine can lead to the formation of phenyldiazene and subsequently benzene and nitrogen gas, along with other colored byproducts. If you observe a color change, it is highly recommended to discard the solution and prepare a fresh one to ensure the accuracy of your experimental results.
Q4: Are there any specific handling precautions I should take when working with 1-Methyl-2-phenylhydrazine hydrochloride solutions?
A4: Yes, due to its instability and potential toxicity, several precautions are necessary:
-
Prepare Fresh Solutions: Always prepare solutions immediately before use[1].
-
Protect from Light: Store the solid and solutions protected from light, as it is light-sensitive[4].
-
Inert Atmosphere: For sensitive experiments or longer-term storage of solutions, degassing the solvent and working under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative degradation.
-
Avoid Metal Contamination: Use high-purity water and acid-washed glassware to avoid introducing metal ions that can catalyze oxidation.
-
Control Temperature: Keep solutions cool (e.g., on ice) during preparation and use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of 1-Methyl-2-phenylhydrazine hydrochloride solution. | Prepare fresh solutions for each experiment. Standardize the age and storage conditions of the solution. Consider performing a stability study under your specific experimental conditions. |
| Appearance of unexpected peaks in chromatogram | Formation of degradation products. | Confirm the identity of the main peak by retention time and UV spectrum comparison with a fresh standard. Use a stability-indicating analytical method. Perform forced degradation studies to identify potential degradation products. |
| Low assay value for the compound | Significant degradation has occurred. | Review solution preparation and handling procedures. Ensure the pH is in the recommended acidic range. Protect from light and heat. Use an inert atmosphere if necessary. |
| Precipitation in the solution | pH change leading to the formation of the less soluble free base or degradation products. | Ensure the pH of the solution is maintained in the acidic range where the hydrochloride salt is soluble. |
Experimental Protocols
Protocol 1: Preparation of a Standard Solution of 1-Methyl-2-phenylhydrazine Hydrochloride
This protocol outlines the steps for preparing a standard solution with enhanced stability for immediate use.
Materials:
-
1-Methyl-2-phenylhydrazine hydrochloride
-
High-purity, degassed water
-
Buffer solution (e.g., 0.1 M citrate buffer, pH 4)
-
Calibrated pH meter
-
Volumetric flasks
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Solvent Preparation: Degas the high-purity water and the buffer solution by sparging with an inert gas for at least 15 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the required amount of 1-Methyl-2-phenylhydrazine hydrochloride in a clean, dry weighing boat.
-
Dissolution: Transfer the weighed compound to a volumetric flask. Add a small amount of the degassed buffer solution to dissolve the solid completely.
-
Dilution: Once dissolved, dilute the solution to the final volume with the degassed buffer solution.
-
pH Verification: Measure the pH of the final solution to ensure it is within the desired range (e.g., pH 4).
-
Storage and Use: Immediately use the solution. If short-term storage is necessary, blanket the headspace of the flask with an inert gas and store it in the dark at 2-8°C.
Protocol 2: Forced Degradation Study to Investigate pH-Dependent Stability
This protocol provides a framework for conducting a forced degradation study to understand the stability of 1-Methyl-2-phenylhydrazine hydrochloride under different pH conditions. Forced degradation studies are crucial for developing stability-indicating analytical methods[5][6].
Materials:
-
1-Methyl-2-phenylhydrazine hydrochloride
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, 12)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Calibrated pH meter
-
Constant temperature bath or incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 1-Methyl-2-phenylhydrazine hydrochloride in a suitable solvent (e.g., methanol or a slightly acidic aqueous buffer where it is stable).
-
Stress Condition Setup:
-
Acidic Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M HCl.
-
Basic Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M NaOH.
-
Neutral Hydrolysis: Add an aliquot of the stock solution to high-purity water.
-
Buffered Solutions: Add aliquots of the stock solution to different buffer solutions covering the desired pH range.
-
-
Incubation: Incubate the prepared solutions at a controlled temperature (e.g., 40°C or 60°C). Protect the samples from light.
-
Time-Point Sampling: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization (if necessary): Before analysis, neutralize the acidic and basic samples to prevent damage to the analytical column.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact drug from its degradation products. A mobile phase of acetate buffer (pH 6.4-6.8) and methanol or acetonitrile has been used for phenylhydrazine analysis[1].
-
Data Evaluation: Quantify the amount of 1-Methyl-2-phenylhydrazine hydrochloride remaining at each time point and for each pH condition. Calculate the degradation rate and identify the pH at which the compound is most stable and most labile.
Visualizations
Diagram 1: Proposed Degradation Pathways
Caption: Proposed degradation pathways for 1-Methyl-2-phenylhydrazine.
Diagram 2: Experimental Workflow for pH Stability Study
Caption: Workflow for determining the pH-rate profile of degradation.
References
- This cit
- Method for detecting impurity phenylhydrazine in edaravone. CN102841170A.
- Hydrazine. In: Wikipedia.
- This cit
- This cit
- This cit
- This cit
- This cit
- SAFETY DATA SHEET: Phenylhydrazine hydrochloride. Millipore Sigma.
- This cit
- Mechanism of electrochemical oxidation of phenylhydrazine at pyrolytic graphite electrode. Indian Journal of Chemistry.
- Blessy, M., Ruchi, D. P., Prajesh, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
- Goldberg, B., & Stern, A. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Molecular pharmacology, 12(5), 832-40.
- Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography). CN103454370B.
- Sharma, G., & S, S. (2013). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 6(9), 1034-1039.
Sources
- 1. CN102841170A - Method for detecting impurity phenylhydrazine in edaravone - Google Patents [patents.google.com]
- 2. Hydrazine - Wikipedia [en.wikipedia.org]
- 3. sielc.com [sielc.com]
- 4. US6852890B1 - Process for the preparation of phenylhydrazines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
improving solubility of 1-Methyl-2-phenylhydrazine hydrochloride for aqueous reactions
Document ID: TSG-MPHH-AR-20260121
Version: 1.0
Introduction for the Researcher
This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-Methyl-2-phenylhydrazine hydrochloride in aqueous reaction systems. While this compound is a valuable synthetic intermediate, achieving and maintaining its solubility in aqueous media can present challenges. This document provides a comprehensive resource for understanding and troubleshooting these issues. It is structured to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
A Note on Data Availability: Specific quantitative solubility data for 1-Methyl-2-phenylhydrazine hydrochloride is not extensively published. The guidance provided herein is based on the known properties of the closely related and well-characterized phenylhydrazine hydrochloride, general principles of physical organic chemistry, and field-proven laboratory techniques for solubilizing amine hydrochloride salts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of 1-Methyl-2-phenylhydrazine hydrochloride.
Q1: I'm having trouble dissolving 1-Methyl-2-phenylhydrazine hydrochloride in neutral water. Is this expected?
A1: Yes, this is a common observation. While hydrochloride salts of organic bases are generally more water-soluble than their free-base counterparts, their solubility can be highly dependent on the pH of the solution. At neutral pH, the equilibrium between the protonated (more soluble) and deprotonated (less soluble) forms of the molecule may favor the latter, leading to incomplete dissolution.
Q2: What is the expected appearance of a properly dissolved solution of 1-Methyl-2-phenylhydrazine hydrochloride?
A2: A fully dissolved solution should be clear and colorless to very faintly yellow. The presence of a persistent precipitate or cloudiness indicates incomplete solubilization. Phenylhydrazine and its derivatives can be sensitive to air and light, and a darkening of the solution to a yellow or reddish-brown color may indicate degradation.[1]
Q3: Can I heat the solution to improve solubility?
A3: Gentle warming can be a useful technique to increase the rate of dissolution. However, prolonged or excessive heating should be avoided. Phenylhydrazine derivatives can be thermally labile and are prone to oxidation, which may be accelerated at higher temperatures. It is advisable to first explore pH adjustment and the use of co-solvents.
Q4: My solution of 1-Methyl-2-phenylhydrazine hydrochloride is turning brown. What is happening?
A4: A brown coloration is a strong indicator of oxidative degradation. Phenylhydrazines are susceptible to oxidation, a process that can be initiated by dissolved oxygen, metal ions, and light.[2] This is a complex reaction that can lead to the formation of various colored byproducts. To minimize degradation, consider using deoxygenated solvents and working under an inert atmosphere (e.g., nitrogen or argon).
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to overcoming solubility challenges with 1-Methyl-2-phenylhydrazine hydrochloride in your aqueous reactions.
The Critical Role of pH
The solubility of amine hydrochlorides in water is fundamentally governed by the pH of the solution and the pKa of the compound. The pKa is the pH at which the protonated (ionized) and deprotonated (neutral) forms of the molecule are present in equal concentrations.
-
Below the pKa: The protonated, more soluble form of the molecule dominates.
-
Above the pKa: The deprotonated, less soluble free base becomes more prevalent.
While the specific pKa of 1-Methyl-2-phenylhydrazine has not been extensively reported, we can estimate it to be in the range of 5.2 to 5.4, based on the pKa of the parent compound, phenylhydrazine.[3]
Experimental Protocol 1: pH-Mediated Solubilization
This protocol provides a step-by-step method for determining the optimal pH for dissolving 1-Methyl-2-phenylhydrazine hydrochloride.
Materials:
-
1-Methyl-2-phenylhydrazine hydrochloride
-
High-purity water (e.g., deionized, distilled)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flasks
Procedure:
-
Initial Attempt: Begin by attempting to dissolve a known concentration of 1-Methyl-2-phenylhydrazine hydrochloride in your reaction buffer or high-purity water at room temperature.
-
pH Measurement: Measure the initial pH of the suspension.
-
Acidification: If the compound is not fully dissolved, slowly add 0.1 M HCl dropwise while stirring and monitoring the pH. As the pH decreases, the equilibrium will shift towards the more soluble protonated form.
-
Observation: Continue adding acid until the solid is completely dissolved. Note the pH at which complete dissolution occurs.
-
Caution: Be mindful that excessive lowering of the pH may not be compatible with your downstream reaction conditions.
-
Buffering: For your final reaction, it is recommended to use a buffer system that maintains the pH at or below the determined optimal value to ensure the compound remains in solution.
Leveraging Co-solvents for Enhanced Solubility
If pH adjustment alone is insufficient or incompatible with your experimental setup, the use of a water-miscible organic co-solvent can be an effective strategy. Co-solvents work by reducing the overall polarity of the aqueous medium, which can better accommodate less polar molecules.[4][5]
Table 1: Common Co-solvents for Aqueous Reactions
| Co-solvent | Typical Concentration Range (% v/v) | Properties and Considerations |
| Ethanol (EtOH) | 1 - 20% | Readily available, low toxicity. Can sometimes interfere with enzymatic reactions. |
| Dimethyl sulfoxide (DMSO) | 1 - 10% | Powerful solvent for many organic compounds. Can be toxic to cells at higher concentrations. May act as an oxidant in some reactions. |
| N,N-Dimethylformamide (DMF) | 1 - 10% | Good solvent for a wide range of compounds. Higher toxicity than DMSO and ethanol. |
| Propylene Glycol (PG) | 5 - 30% | Low toxicity, often used in pharmaceutical formulations. Can increase the viscosity of the solution. |
| Polyethylene Glycol 400 (PEG 400) | 5 - 30% | Low toxicity and widely used. Can also increase viscosity. |
Experimental Protocol 2: Co-solvent Screening for Solubility Enhancement
This protocol outlines a method for systematically screening co-solvents to find the most effective one for your application.
Materials:
-
1-Methyl-2-phenylhydrazine hydrochloride
-
High-purity water
-
A selection of co-solvents (e.g., Ethanol, DMSO, Propylene Glycol)
-
Small vials or test tubes
-
Vortex mixer
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of your chosen co-solvents in water at various concentrations (e.g., 5%, 10%, 20% v/v).
-
Dispense Compound: Add a pre-weighed amount of 1-Methyl-2-phenylhydrazine hydrochloride to a series of vials.
-
Add Solvent Systems: To each vial, add a fixed volume of the different co-solvent stock solutions. Include a control vial with only water.
-
Mix and Observe: Vortex the vials for a set period (e.g., 2 minutes) and visually inspect for dissolution.
-
Determine Minimum Effective Concentration: Identify the co-solvent and the lowest concentration that achieves complete dissolution.
-
Compatibility Check: Ensure that the chosen co-solvent and its effective concentration are compatible with all other components and conditions of your planned reaction.
Part 3: Stability and Handling Considerations
Oxidative Degradation: As previously mentioned, phenylhydrazines are prone to oxidation.[2] To ensure the integrity of your experiments, the following precautions are recommended:
-
Use Freshly Prepared Solutions: Prepare solutions of 1-Methyl-2-phenylhydrazine hydrochloride immediately before use.
-
Inert Atmosphere: For sensitive reactions, sparge your aqueous solvent with an inert gas (nitrogen or argon) for 15-30 minutes before adding the compound. Maintain a positive pressure of the inert gas over the reaction mixture.
-
Avoid Metal Contamination: Use high-purity reagents and avoid contact with metal spatulas or containers that could introduce catalytic metal ions.
-
Protect from Light: Work in a fume hood with the sash lowered to minimize light exposure, or wrap your reaction vessel in aluminum foil.
Part 4: Visualizing the Troubleshooting Workflow
The following diagrams illustrate the decision-making process for solubilizing 1-Methyl-2-phenylhydrazine hydrochloride and the effect of pH on its chemical form.
Caption: Effect of pH on the ionization state and solubility.
References
-
PubChem. Phenylhydrazine - Compound Summary. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. Phenylhydrazine. Organic Syntheses, Coll. Vol. 1, p.442 (1941); Vol. 4, p.75 (1925). [Link]
-
Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681–687. [Link]
-
Wikipedia. Phenylhydrazine.[Link]
-
Taylor & Francis Online. Cosolvent – Knowledge and References.[Link]
-
Wikipedia. Cosolvent.[Link]
-
Chemistry Stack Exchange. Why are solid phase organics often conjugated to HCl?[Link]
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- 5. CN103553963A - Synthetic method of phenylhydrazine hydrochloride - Google Patents [patents.google.com]
Navigating the Nuances of 1-Methyl-2-phenylhydrazine Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 1-Methyl-2-phenylhydrazine Hydrochloride. As Senior Application Scientists, we understand that the success of your research is critically dependent on the purity of your starting materials. This guide is designed to provide you with in-depth technical support, troubleshooting advice, and answers to frequently asked questions regarding the common impurities that may be present in commercial batches of 1-Methyl-2-phenylhydrazine hydrochloride. We will delve into the origins of these impurities, their potential impact on your experiments, and practical methods for their detection and mitigation.
Understanding the Impurity Profile: A Proactive Approach to Troubleshooting
The purity of 1-Methyl-2-phenylhydrazine hydrochloride is paramount for reproducible and reliable experimental outcomes. Impurities can arise from several stages, including the synthesis of the phenylhydrazine precursor, the methylation process, and degradation upon storage. Proactively understanding the potential impurity landscape is the first step in effective troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I am observing unexpected side products in my reaction. Could impurities in my 1-Methyl-2-phenylhydrazine hydrochloride be the cause?
Answer: Absolutely. The presence of unreacted starting materials or isomeric impurities in your 1-Methyl-2-phenylhydrazine hydrochloride can lead to the formation of unexpected side products, complicating your reaction mixture and potentially yielding incorrect final compounds.
Troubleshooting Guide:
-
Identify the likely culprits: The most common impurities to consider are unreacted phenylhydrazine, the isomeric 1,1-dimethyl-2-phenylhydrazine, and residual aniline from the initial synthesis.
-
Analytical Confirmation: We recommend performing a purity analysis of your starting material. A simple High-Performance Liquid Chromatography (HPLC) method can often resolve the main component from these common impurities.
-
Reaction Condition Optimization: In some cases, adjusting reaction conditions (e.g., temperature, reaction time, stoichiometry of other reactants) can minimize the reactivity of certain impurities.
FAQ 2: My analytical results (e.g., NMR, Mass Spectrometry) of my final product are inconsistent with the expected structure. How can I determine if an impurity from the starting material is the issue?
Answer: Inconsistent analytical data is a strong indicator of an impure starting material. Impurities can co-react or be carried through your synthesis, leading to a final product that is a mixture.
Troubleshooting Guide:
-
Scrutinize the Starting Material: Before starting your synthesis, obtain a Certificate of Analysis (CoA) if available, or run a baseline analysis (e.g., NMR, HPLC-MS) on your 1-Methyl-2-phenylhydrazine hydrochloride.
-
Spiking Study: If you have a pure standard of a suspected impurity (e.g., phenylhydrazine), you can perform a spiking study. Add a small, known amount of the impurity to your reaction and observe if the intensity of the unknown peak in your analytical data increases.
-
Review the Synthesis of the Starting Material: Understanding the synthetic route of 1-Methyl-2-phenylhydrazine hydrochloride can provide clues about potential impurities. For instance, the synthesis often starts with aniline, which is diazotized and then reduced to phenylhydrazine, followed by methylation.
Common Impurities: Origins, Impact, and Mitigation
Below is a summary of the most probable impurities in commercial 1-Methyl-2-phenylhydrazine hydrochloride, based on its synthetic pathway.
| Impurity | Chemical Structure | Likely Origin | Potential Impact on Experiments |
| Phenylhydrazine | C₆H₅NHNH₂ | Incomplete methylation of phenylhydrazine. | Can compete in reactions, leading to the formation of non-methylated analogs of the desired product. |
| Aniline | C₆H₅NH₂ | Unreacted starting material from the synthesis of phenylhydrazine. | Can react with electrophiles, leading to undesired aniline-based byproducts. |
| 1,1-Dimethyl-2-phenylhydrazine | C₆H₅N(CH₃)NHCH₃ | Isomeric byproduct of the methylation reaction. | May have different reactivity and lead to isomeric products that are difficult to separate. |
| Inorganic Salts (e.g., SnCl₂) | - | Residuals from the reduction of the diazonium salt during phenylhydrazine synthesis. | Can interfere with catalytic reactions or alter the pH of the reaction medium. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of 1-Methyl-2-phenylhydrazine Hydrochloride
This protocol provides a general method for the separation of 1-Methyl-2-phenylhydrazine from potential impurities like phenylhydrazine and aniline.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of 1-Methyl-2-phenylhydrazine hydrochloride in 1 mL of the initial mobile phase composition.
Expected Elution Order: Aniline -> Phenylhydrazine -> 1-Methyl-2-phenylhydrazine
Visualizing the Synthetic Landscape and Troubleshooting Workflow
To further aid in your understanding, the following diagrams illustrate the synthetic pathway leading to 1-Methyl-2-phenylhydrazine hydrochloride and a logical workflow for troubleshooting impurity-related issues.
Caption: Synthetic pathway and potential impurity origins.
Technical Support Center: Work-up Procedures for Reactions Involving 1-Methyl-2-phenylhydrazine Hydrochloride
Welcome to the technical support guide for handling reactions involving 1-methyl-2-phenylhydrazine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of working with this versatile reagent. My aim is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your experimental work-ups.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and properties of 1-methyl-2-phenylhydrazine hydrochloride.
Q1: What are the primary safety concerns with 1-methyl-2-phenylhydrazine and its hydrochloride salt?
A1: 1-Methyl-2-phenylhydrazine and its salts are classified as toxic and may have carcinogenic properties.[1][2][3] It is crucial to handle these compounds with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, and always work within a chemical fume hood to avoid inhalation. These compounds are also skin and eye irritants and may cause allergic skin reactions.[2][4] In case of exposure, immediate medical attention is necessary.[4][3]
Q2: How does the hydrochloride salt form affect the reactivity and solubility of 1-methyl-2-phenylhydrazine?
A2: The hydrochloride salt is a stable, crystalline solid that is generally easier to handle and store than the free base, which can be an oily liquid and is more susceptible to air oxidation.[5] The salt form is typically soluble in water and polar protic solvents like ethanol.[6] However, for many organic reactions, such as the Fischer indole synthesis, the free base is the reactive species. Therefore, the hydrochloride salt often needs to be neutralized in situ or converted to the free base before the reaction.
Q3: What are the typical storage conditions for 1-methyl-2-phenylhydrazine hydrochloride?
A3: It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents. It is also light-sensitive and hygroscopic, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.
Troubleshooting Guide: Navigating Common Work-up Challenges
This guide provides solutions to specific problems you might encounter during the work-up of reactions involving 1-methyl-2-phenylhydrazine hydrochloride.
Issue 1: Incomplete Reaction or Low Yield in Fischer Indole Synthesis
Q: My Fischer indole synthesis using 1-methyl-2-phenylhydrazine hydrochloride is giving a low yield. What are the likely causes and how can I improve it?
A: Low yields in Fischer indole synthesis can stem from several factors. Here's a systematic approach to troubleshooting:
-
Inadequate Neutralization: The reaction requires the free hydrazine to condense with the carbonyl compound.[7][8][9] If you are using the hydrochloride salt directly, ensure you have added a sufficient amount of a suitable base to liberate the free 1-methyl-2-phenylhydrazine. Inadequate neutralization will result in a significant portion of your starting material remaining as the unreactive salt.
-
Choice of Acid Catalyst: The cyclization step is acid-catalyzed.[7][8] The choice and concentration of the acid (e.g., acetic acid, sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride) are critical and substrate-dependent.[7][8][9] An acid that is too weak may not facilitate the reaction efficiently, while one that is too strong can lead to side reactions and degradation of the product.
-
Reaction Temperature and Time: The optimal temperature and reaction time can vary significantly based on the reactivity of your specific ketone or aldehyde.[10] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the point of maximum product formation and to avoid decomposition from prolonged heating.
-
Formation of Stable Intermediates: The initial phenylhydrazone formation is a reversible equilibrium.[8] Driving this equilibrium towards the product, for instance by removing water, can improve the overall yield.
Issue 2: Difficulties in Product Isolation and Purification
Q: How do I effectively separate my indole product from unreacted starting materials and byproducts?
A: A well-planned work-up procedure is key to isolating a pure product.
Step-by-Step General Work-up Protocol:
-
Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst with a suitable base, such as an aqueous solution of sodium bicarbonate or sodium hydroxide.[10] Monitor the pH to ensure complete neutralization.
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.[10] The choice of solvent will depend on the polarity of your product. Perform multiple extractions to ensure complete recovery.
-
Washing: Wash the combined organic layers with water to remove any remaining inorganic salts. A subsequent wash with brine can help to break any emulsions and further dry the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt such as sodium sulfate or magnesium sulfate.[10] Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.[10]
Workflow for Work-up Strategy Selection
The choice of work-up procedure can be visualized with the following decision tree:
Caption: A typical workflow for the work-up of reactions involving 1-Methyl-2-phenylhydrazine hydrochloride.
Issue 3: Handling the Free Base of 1-Methyl-2-phenylhydrazine
Q: I need to generate and use the free base of 1-methyl-2-phenylhydrazine. What is the best procedure?
A: The free base can be liberated from the hydrochloride salt prior to the reaction.
Protocol for Generating the Free Base:
-
Dissolve the 1-methyl-2-phenylhydrazine hydrochloride in water.
-
Add a base, such as a 25% aqueous solution of sodium hydroxide, until the solution is alkaline.[5] The free hydrazine will separate as an oil.
-
Extract the free base into a suitable organic solvent like benzene or toluene.[5]
-
Dry the organic extract over solid sodium hydroxide.[5]
-
The solvent can then be removed under reduced pressure. It is important to note that the free base can decompose at temperatures above 100°C, especially in the presence of any residual hydrochloride salt.[5]
Quantitative Data Summary
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility |
| 1-Methyl-2-phenylhydrazine hydrochloride | 158.64 | ~168 (decomposes) | Soluble |
| Phenylhydrazine hydrochloride | 144.60 | 250-254 (decomposes) | 50 g/L (20 °C)[6][11] |
References
- BenchChem. (n.d.). Application Notes and Protocols for Fischer Indole Synthesis with Substituted Phenylhydrazines.
- Organic Syntheses. (n.d.). PHENYLHYDRAZINE.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: Phenylhydrazine hydrochloride.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET: 1-Methyl-1-phenylhydrazine.
- Ricca Chemical Company. (n.d.). Safety Data Sheet: Phenylhydrazine Hydrochloride.
- Bajwa, G. S., & Brown, R. K. (1968). Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Canadian Journal of Chemistry, 46(11), 1927-1934.
- Fisher Scientific. (2015). SAFETY DATA SHEET: Phenylhydrazine hydrochloride.
- Guidechem. (n.d.). What is the synthesis process of 1-Methyl-1-phenylhydrazine?.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- Wikipedia. (n.d.). Fischer indole synthesis.
- J&K Scientific LLC. (2025). Fischer Indole Synthesis.
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET: Phenylhydrazine.
- ChemicalBook. (2025). Phenylhydrazine hydrochloride.
- ChemicalBook. (n.d.). 59-88-1(Phenylhydrazine hydrochloride) Product Description.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. riccachemical.com [riccachemical.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Phenylhydrazine hydrochloride | 59-88-1 [chemicalbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 59-88-1 CAS MSDS (Phenylhydrazine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Catalyst and Reaction Optimization for 1-Methyl-2-phenylhydrazine Hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for optimizing reactions involving 1-Methyl-2-phenylhydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction troubleshooting. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your syntheses are efficient, reproducible, and successful.
Section 1: Critical Safety & Handling
Q: What are the primary safety concerns with 1-Methyl-2-phenylhydrazine hydrochloride?
A: As a derivative of hydrazine, this compound must be handled with extreme care. Hydrazines are classified as potential carcinogens and are known to be toxic.[1][2]
-
Toxicity: Phenylhydrazine and its derivatives can be toxic by ingestion, inhalation, and skin absorption.[2] Exposure may lead to contact dermatitis, hemolytic anemia, and potential damage to the liver and kidneys.[1][3]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including non-permeable gloves, splash-resistant goggles, a face shield, and a lab coat. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors or dust.[1]
-
Waste Disposal: Dispose of all waste containing hydrazine derivatives according to your institution's hazardous waste protocols. Do not mix with incompatible waste streams.
Section 2: The Core Reaction - Fischer Indole Synthesis
The primary application for 1-Methyl-2-phenylhydrazine hydrochloride is the Fischer Indole Synthesis , a robust method for creating the indole scaffold, a core structure in numerous pharmaceuticals and natural products.[4][5]
Q: What is the fundamental mechanism of the Fischer Indole Synthesis?
A: The reaction is a multi-step, acid-catalyzed process that transforms an arylhydrazine and a carbonyl compound (aldehyde or ketone) into an indole.[6][7]
-
Hydrazone Formation: The arylhydrazine reacts with the carbonyl compound to form a phenylhydrazone intermediate.[6]
-
Tautomerization: The phenylhydrazone tautomerizes to its ene-hydrazine form. This step is crucial for the subsequent rearrangement.
-
[8][8]-Sigmatropic Rearrangement: This is the key bond-forming step. The ene-hydrazine undergoes a concerted rearrangement, breaking the N-N bond and forming a new C-C bond.
-
Aromatization & Cyclization: The intermediate loses a molecule of ammonia (or a primary amine in this case, due to the N-methyl group) and undergoes cyclization and subsequent aromatization to form the stable indole ring.[6]
Caption: General workflow of the Fischer Indole Synthesis.
Section 3: Catalyst Selection & Optimization (FAQs)
Catalyst choice is the most critical parameter for optimizing the Fischer Indole Synthesis. The selection depends heavily on the electronic properties of the substrates and the desired reaction conditions.
Q: Should I use a Brønsted acid or a Lewis acid catalyst?
A: Both classes of acids are effective, but their mechanisms and ideal use cases differ. The choice often requires empirical screening to find the optimal catalyst for a specific substrate pair.[9]
-
Brønsted Acids (e.g., HCl, H₂SO₄, PPA, Acetic Acid): These are proton donors. They are effective at protonating the hydrazone, which facilitates both the tautomerization and the key[8][8]-sigmatropic rearrangement.[6][8] Polyphosphoric acid (PPA) is a particularly effective Brønsted acid catalyst as it also serves as a solvent and dehydrating agent.[10]
-
Lewis Acids (e.g., ZnCl₂, BF₃, TiCl₄): These are electron-pair acceptors. They coordinate to the nitrogen or oxygen atoms in the intermediates, which can lower the activation energy for the rearrangement. Lewis acids are often preferred for substrates that are sensitive to strong protic acids or when specific regioselectivity is desired.[5][8]
Q: How do I select the optimal catalyst for my specific substrates?
A: The electronic nature of your starting materials is key.
-
Electron-Rich Carbonyls: If your ketone or aldehyde has strong electron-donating groups, the reaction can be prone to failure. These groups can over-stabilize a key intermediate, promoting a side reaction where the N-N bond cleaves to form aniline and other byproducts instead of undergoing the desired rearrangement.[8][9] In these challenging cases, a milder Lewis acid like ZnCl₂ might be more effective than a strong Brønsted acid.
-
Electron-Poor Hydrazines: If your phenylhydrazine ring has electron-withdrawing groups, the reaction may be sluggish. A stronger acid catalyst, such as PPA or H₂SO₄, may be required to drive the reaction to completion.
Table 1: Comparison of Common Catalysts
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acid | HCl, H₂SO₄, Acetic Acid | Ethanol or Acetic Acid, Reflux | Readily available, inexpensive. | Can lead to charring and side reactions with sensitive substrates. |
| Brønsted Acid | Polyphosphoric Acid (PPA) | Neat or in a high-boiling solvent, 100-160°C | Acts as catalyst, solvent, and dehydrating agent; often high-yielding. | Highly viscous, workup can be difficult (requires quenching on ice).[10] |
| Lewis Acid | Zinc Chloride (ZnCl₂) | Ethanol, Reflux or higher temperatures | Generally milder than strong protic acids, good for sensitive substrates.[8] | Can be hygroscopic, requiring anhydrous conditions for best results. |
| Ionic Liquid | e.g., IL-SO₃H-SiO₂ | Ethanol, rt | Heterogeneous, recyclable, environmentally benign.[11] | May require catalyst synthesis, not commercially available off-the-shelf. |
Section 4: Troubleshooting Guide
Even with a well-understood reaction, experimental challenges are common. This guide addresses specific issues you may encounter.
Caption: A logical workflow for troubleshooting failed reactions.
Q: My reaction has a very low yield or is not working at all. What should I check first?
A:
-
Reagent Purity: Phenylhydrazines can degrade over time, especially if exposed to air and light, turning from a pale yellow to a dark red or brown oil.[3] Ensure your 1-Methyl-2-phenylhydrazine hydrochloride is a free-flowing solid and consider running an NMR to confirm its purity. Likewise, ensure your carbonyl compound and solvents are pure and anhydrous, as water can interfere with the reaction.[9]
-
Catalyst Activity: Ensure your acid catalyst is active. Lewis acids like ZnCl₂ are hygroscopic and can become deactivated by moisture. Brønsted acids should be of the correct concentration.
-
Temperature and Time: The Fischer indole synthesis is highly sensitive to temperature.[9] If the temperature is too low, the reaction may not proceed. If it's too high, you risk decomposition and the formation of tar-like byproducts. A systematic screen of temperatures (e.g., 80°C, 100°C, 120°C) is recommended.
Q: My TLC/LC-MS shows multiple spots, and I'm not getting a clean product. What's happening?
A: This almost always points to side reactions.
-
Primary Cause - N-N Bond Cleavage: The most common side reaction is the premature cleavage of the N-N bond in the ene-hydrazine intermediate.[8] This pathway is particularly favored if the carbonyl starting material contains electron-donating groups. This cleavage results in byproducts such as aniline derivatives.[8][9]
-
Solution:
-
Change the Catalyst: Switch from a strong Brønsted acid (like PPA or H₂SO₄) to a milder Lewis acid (like ZnCl₂). This can sometimes favor the desired[8][8]-sigmatropic rearrangement over the cleavage pathway.[8]
-
Lower the Temperature: Higher temperatures can provide enough energy to overcome the barrier for N-N bond cleavage. Running the reaction at the lowest possible temperature that still allows for product formation can improve selectivity.
-
Q: I've successfully formed the product, but it's difficult to purify. Any suggestions?
A: Purification can indeed be challenging, especially if byproducts are structurally similar to the desired indole.[12]
-
Column Chromatography: If you are struggling with co-elution, try changing your solvent system polarity drastically. A switch from ethyl acetate/hexane to a dichloromethane/methanol system might provide the necessary difference in selectivity. Adding a small amount of a modifier like triethylamine (~1%) can help reduce tailing for basic indole products.
-
Crystallization: If your product is a solid, crystallization is an excellent method for purification. Screen a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, or mixtures thereof) to find conditions that yield high-purity crystals.
-
Acid/Base Extraction: If your indole has a basic nitrogen that is not part of the aromatic system, or if byproducts have acidic/basic handles, a liquid-liquid extraction workup can be used to perform a preliminary separation before chromatography.
Section 5: Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis using ZnCl₂
This protocol provides a general starting point. Molar equivalents and temperature may need to be optimized.
-
Materials:
-
1-Methyl-2-phenylhydrazine hydrochloride (1.0 eq)
-
Ketone or aldehyde (1.1 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (1.5 - 2.0 eq)
-
Anhydrous Ethanol or Toluene
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 1-Methyl-2-phenylhydrazine hydrochloride and the carbonyl compound.
-
Add anhydrous ethanol (or toluene) to create a stirrable slurry (approx. 0.5 M concentration).
-
Carefully add the anhydrous zinc chloride. Note: This may be exothermic.
-
Heat the reaction mixture to reflux (80-110°C, depending on the solvent) and monitor the reaction progress by TLC or LC-MS. Reactions can take anywhere from 2 to 24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Work-up: Pour the reaction mixture slowly into a beaker containing ice-water. The product may precipitate as a solid or oil out. Adjust the pH to ~8-9 with an aqueous base (e.g., NH₄OH or NaHCO₃ solution).
-
Extract the aqueous mixture three times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
-
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Procedure:
-
Prepare a TLC chamber with an appropriate solvent system (e.g., 20% ethyl acetate in hexane is a good starting point).
-
At regular intervals (e.g., every hour), pause the stirring and carefully take a small aliquot of the reaction mixture with a glass capillary.
-
Dilute the aliquot in a small vial with a suitable solvent like ethyl acetate.
-
Spot the diluted sample onto a TLC plate alongside a spot of your starting hydrazine and carbonyl compound.
-
Elute the plate, dry it, and visualize it under a UV lamp (254 nm). The formation of a new, typically lower Rf spot indicates product formation. The disappearance of the starting material spot indicates reaction progression.
-
References
-
ResearchGate. (2025). Overview of Phenylhydrazine‐Based Organic Transformations. Retrieved from [Link][4]
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail?. PMC, NIH. Retrieved from [Link][8]
-
PubChem. (n.d.). Phenylhydrazine. National Institutes of Health. Retrieved from [Link][2]
-
ResearchGate. (n.d.). The repeating reactions of phenyl hydrazine hydrochloride (10 mmol).... Retrieved from [Link][11]
-
ResearchGate. (2016). Fischer Indole Synthesis. Retrieved from [Link][5]
-
Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. Retrieved from [Link][12]
-
Epistemeo. (2011). The Fischer Indole synthesis: reaction mechanism tutorial. YouTube. Retrieved from [Link][7]
-
Wikipedia. (n.d.). Phenylhydrazine. Retrieved from [Link][3]
Sources
- 1. Hydrazine - Wikipedia [en.wikipedia.org]
- 2. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
Validation & Comparative
A Senior Application Scientist's Guide to Experimental Validation Using 1-Methyl-2-phenylhydrazine Hydrochloride
Introduction: Situating 1-Methyl-2-phenylhydrazine Hydrochloride in a Research Context
1-Methyl-2-phenylhydrazine hydrochloride is a substituted hydrazine derivative whose utility in the modern laboratory is primarily as a precursor and building block in organic synthesis. Unlike its more extensively studied parent compound, phenylhydrazine, which has a long history of use in creating experimental models of anemia, the applications of 1-Methyl-2-phenylhydrazine hydrochloride are more nuanced.[1][2] Its true value is revealed not as a standalone biological effector but as a reagent to validate synthetic pathways and probe biological targets.
This guide provides an in-depth comparison of 1-Methyl-2-phenylhydrazine hydrochloride in its principal roles. We will explore its application in the validation of the Fischer indole synthesis and its potential for validating target engagement as a monoamine oxidase (MAO) inhibitor. By examining the causality behind experimental choices and presenting detailed, self-validating protocols, this document serves as a practical resource for researchers aiming to leverage this compound with scientific rigor.
Part 1: Validation of Synthetic Pathways via the Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful reaction for constructing the indole nucleus, a privileged scaffold in countless pharmaceuticals and natural products.[3][4] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound.[5] The choice of the substituted hydrazine is a critical parameter that validates the proposed synthetic route by influencing reaction efficiency, regioselectivity, and the final product's structure.
Causality of Reagent Choice: Why Use a Methylated Hydrazine?
The selection of 1-Methyl-2-phenylhydrazine over the standard phenylhydrazine is a deliberate experimental choice designed to probe or direct the reaction mechanism. The methyl group on the nitrogen (N') directly influences the initial hydrazone formation and the subsequent[6][6]-sigmatropic rearrangement, which is often the rate-determining step.[3] Using an N'-substituted hydrazine like 1-Methyl-2-phenylhydrazine can prevent certain side reactions and can be instrumental in synthesizing N-substituted indoles directly, thereby validating a more efficient synthetic pathway that avoids a separate N-alkylation step post-synthesis.
Experimental Protocol: Fischer Indole Synthesis of 1-Methyl-1,2,3,4-tetrahydrocarbazole
This protocol describes a representative synthesis to validate the reactivity of 1-Methyl-2-phenylhydrazine hydrochloride. The successful formation of the target product confirms the viability of the synthetic pathway.
Materials:
-
1-Methyl-2-phenylhydrazine hydrochloride (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Glacial Acetic Acid (as solvent and catalyst)
-
5% Aqueous Sodium Hydroxide
-
Ether or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
-
Hydrochloric Acid (gas or concentrated solution for precipitation)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-Methyl-2-phenylhydrazine hydrochloride (e.g., 1.73 g, 10 mmol) and cyclohexanone (e.g., 1.08 g, 11 mmol).
-
Acid Addition: Add glacial acetic acid (e.g., 20 mL). The acid serves as both the solvent and the catalyst required for hydrazone formation and subsequent cyclization.
-
Heating and Monitoring: Heat the mixture to reflux (approximately 118°C) with vigorous stirring. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). This monitoring step is crucial for validating reaction completion.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-cold water (e.g., 100 mL).
-
Basification: Neutralize the acidic solution by slowly adding 5% aqueous sodium hydroxide until the pH is ~8-9. This step is necessary to deprotonate the product and facilitate its extraction into an organic solvent.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ether or dichloromethane (3 x 50 mL). The choice of solvent depends on the product's solubility.
-
Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent.
-
Purification and Validation: The resulting crude product can be purified by column chromatography on silica gel. The structure of the purified 1-Methyl-1,2,3,4-tetrahydrocarbazole should be unequivocally validated using analytical techniques such as NMR (¹H, ¹³C), LC-MS, and IR spectroscopy. The obtained yield and purity validate the efficacy of the chosen reagents and conditions.
Visualizing the Workflow
Caption: Workflow for the Fischer Indole Synthesis.
Comparative Data: Performance Against Alternatives
The validation of 1-Methyl-2-phenylhydrazine hydrochloride is best understood by comparing its performance against other common reagents in a standardized reaction, such as the synthesis of 2,3-dimethylindole from methyl ethyl ketone.
| Reagent | Acid Catalyst | Typical Yield | Key Advantages/Disadvantages |
| 1-Methyl-2-phenylhydrazine HCl | Acetic Acid | Moderate-Good | Directly yields N-methylated indole; may have steric hindrance affecting yield. |
| Phenylhydrazine HCl[7] | Acetic Acid / H₂SO₄ | Good-Excellent | Well-established, high yields; requires a separate step for N-methylation if desired. |
| p-Tolylhydrazine HCl[4] | Acetic Acid | Good-Excellent | Electron-donating group can accelerate the reaction; yields a substituted indole. |
| p-Nitrophenylhydrazine HCl[3] | Acetic Acid / HCl | Low-Moderate | Electron-withdrawing group deactivates the ring, requiring harsher conditions and often resulting in lower yields. |
Part 2: Validation of Biological Activity as a Monoamine Oxidase (MAO) Inhibitor
Hydrazine derivatives are a well-known class of monoamine oxidase inhibitors (MAOIs), with drugs like phenelzine and iproniazid being classic examples.[8][9] These compounds typically act as irreversible, mechanism-based inhibitors. Given its structure, 1-Methyl-2-phenylhydrazine is a candidate for MAO inhibition. An experimental protocol to validate this hypothesis provides a clear example of its use in drug discovery and development.
Mechanism of Action: The Hypothesis
MAO enzymes are responsible for the degradation of neurotransmitters like serotonin and dopamine. Hydrazine-based inhibitors are believed to be oxidized by the FAD cofactor in the MAO active site, forming a reactive intermediate that covalently binds to the enzyme, leading to irreversible inhibition.[10] Validating whether 1-Methyl-2-phenylhydrazine hydrochloride inhibits MAO-A, MAO-B, or both, is a critical step in characterizing its potential pharmacological profile.
Experimental Protocol: In Vitro MAO Inhibition Assay
This protocol outlines a standard, fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound, thereby validating its inhibitory activity and selectivity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO-Glo™ Assay Kit (or similar, containing MAO substrate and a luciferin detection reagent)
-
1-Methyl-2-phenylhydrazine hydrochloride (test inhibitor)
-
Phenelzine or Clorgyline (MAO-A selective) and Pargyline or Selegiline (MAO-B selective) (control inhibitors)
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5)
-
96-well solid white plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a stock solution of 1-Methyl-2-phenylhydrazine hydrochloride in assay buffer. Create a serial dilution series (e.g., 10 concentrations from 100 µM to 1 pM) to determine the IC₅₀ value.
-
Enzyme Reaction: To the wells of a 96-well plate, add:
-
Assay buffer
-
Serial dilutions of the test compound or control inhibitor.
-
MAO-A or MAO-B enzyme.
-
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Add the MAO substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate for 60 minutes at room temperature. During this time, active MAO will convert the substrate.
-
Detection: Add the Luciferin Detection Reagent to each well. This reagent reacts with the product of the MAO reaction to produce a luminescent signal. Incubate for 20 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Validation and Analysis: The luminescent signal is inversely proportional to MAO activity. Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value. This quantitative result validates the compound's inhibitory potency.
Visualizing the MAO Inhibition Mechanism
Caption: Hypothesized mechanism of irreversible MAO inhibition.
Comparative Data: Benchmarking Against Standard MAOIs
The validation of biological activity requires benchmarking against known standards. The IC₅₀ values determine both potency and selectivity.
| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity (A vs B) |
| 1-Methyl-2-phenylhydrazine HCl | (Experimental Value) | (Experimental Value) | (Calculated) |
| Phenelzine[8] | ~150 | ~300 | Non-selective |
| Iproniazid[9] | ~800 | ~1200 | Non-selective |
| Clorgyline | ~8 | ~5,000 | MAO-A Selective |
| Selegiline | ~1,000 | ~15 | MAO-B Selective |
Mandatory Safety and Handling Protocols
Trustworthiness in scientific research begins with safety. Phenylhydrazine and its derivatives, including 1-Methyl-2-phenylhydrazine hydrochloride, are classified as toxic and are suspected carcinogens.[6][11][12][13] Strict adherence to safety protocols is non-negotiable.
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[12][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash goggles.[13]
-
Handling: Avoid contact with skin and eyes.[14] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[6][12] The compound is light-sensitive and hygroscopic; storage under an inert atmosphere is recommended.[12]
-
Disposal: Dispose of waste in accordance with all local, regional, and national regulations for hazardous chemical waste.[11]
Conclusion
1-Methyl-2-phenylhydrazine hydrochloride, while not a ubiquitous laboratory chemical, serves as a valuable tool for targeted experimental validation. In organic synthesis, its use in the Fischer indole synthesis allows for the validation of specific synthetic strategies aimed at producing N-methylated indoles. In pharmacology and drug discovery, it provides a scaffold to test hypotheses about structure-activity relationships in the inhibition of enzymes like monoamine oxidase. The successful execution of the detailed protocols in this guide, coupled with rigorous analytical confirmation and a steadfast commitment to safety, allows researchers to confidently validate their experimental findings and contribute to the advancement of chemical and biomedical science.
References
-
Grandberg, I. I., & Moskvina, T. P. (1968). Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Canadian Journal of Chemistry, 46(11), 1927-1931. [Link]
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Giant Chem Solutions. (n.d.). Material Safety Data Sheet: Phenylhydrazine hydrochloride. [Link]
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Silverman, R. B., & Cesur, N. (2007). Species differences in the selective inhibition of monoamine oxidase by (1-methyl-2-phenylethyl)hydrazine and its potentiation by cyanide. Biochemical Pharmacology, 73(7), 1039-1045. [Link]
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Tabatabaeian, K., et al. (2009). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 14(10), 4037-4044. [Link]
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New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Phenylhydrazine Hydrochloride. [Link]
-
Majumdar, K. C., & Chattopadhyay, B. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 53965-53995. [Link]
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Keika Ventures. (n.d.). Analytical Method 3518: Phenylhydrazine. [Link]
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Keika Ventures. (n.d.). Analytical Method 3510: Monomethylhydrazine. [Link]
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Minias, P., et al. (2025). Validation of the use of phenylhydrazine hydrochloride (PHZ) for experimental manipulation of haematocrit and plasma haemoglobin in birds. Journal of Avian Biology. [Link]
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Abdelgawad, M. A., et al. (2022). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 27(19), 6537. [Link]
-
Baker, G. B., & Urichuk, L. J. (2021). Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine. Journal of Neural Transmission, 128(9), 1335-1356. [Link]
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Arul, V., et al. (2014). Phenylhydrazine hydrochloride induced dose-dependent embryo cytotoxicity in zebrafish. International Journal of Pharmacy and Pharmaceutical Sciences, 6(11), 378-381. [Link]
-
NIOSH. (1994). NIOSH Manual of Analytical Methods: Phenylhydrazine 3518. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10197813, 1-Methyl-2-phenylhydrazine. [Link]
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Singh, U., & Kumar, A. (2025). Overview of Phenylhydrazine-Based Organic Transformations. ChemistrySelect. [Link]
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A Comparative Guide to Phenylhydrazine and 1-Methyl-2-phenylhydrazine HCl in Synthetic Chemistry
Introduction
In the landscape of heterocyclic chemistry, the synthesis of the indole scaffold remains a cornerstone of research, particularly in drug discovery and materials science. The Fischer indole synthesis, a venerable and remarkably versatile reaction discovered in 1883, is a principal method for constructing this crucial motif. The reaction's power lies in its use of readily available starting materials: an arylhydrazine and a carbonyl compound (aldehyde or ketone), which cyclize under acidic conditions.
The choice of the arylhydrazine precursor is pivotal, as its substitution pattern dictates the structure and properties of the final indole product. Phenylhydrazine, the parent compound of this class, is a foundational reagent that has been extensively studied and applied. However, its derivatives, such as 1-Methyl-2-phenylhydrazine hydrochloride, offer unique synthetic possibilities and present different mechanistic nuances.
This guide provides an in-depth comparative analysis of phenylhydrazine and 1-Methyl-2-phenylhydrazine HCl. We will dissect their structural differences, compare their reactivity in the context of the Fischer indole synthesis, provide validated experimental protocols, and discuss critical safety considerations. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions when selecting a hydrazine reagent for their synthetic targets.
Physicochemical Properties: A Side-by-Side Comparison
The fundamental properties of a reagent dictate its handling, solubility, and reactivity. While both molecules share the core phenylhydrazine structure, the addition of a methyl group and formulation as a hydrochloride salt in 1-Methyl-2-phenylhydrazine HCl leads to distinct characteristics.
| Property | Phenylhydrazine | 1-Methyl-2-phenylhydrazine HCl | Causality of Difference |
| Molecular Formula | C₆H₈N₂ | C₇H₁₁ClN₂ | Addition of a methyl group (CH₃) and hydrogen chloride (HCl). |
| Molecular Weight | 108.14 g/mol | 158.63 g/mol | Increased mass from the additional methyl and HCl components. |
| Appearance | Colorless to pale-yellow liquid or solid | Solid | The hydrochloride salt form confers a crystalline solid state and generally improves air stability compared to the free base. |
| Boiling Point | 243.5 °C (decomposes) | N/A (Solid) | Salts have high melting points and typically decompose before boiling. |
| Solubility | Sparingly soluble in water; miscible with ethanol, ether, benzene | Soluble in water, alcohols | The ionic nature of the hydrochloride salt significantly enhances solubility in polar protic solvents. |
Reactivity and Mechanistic Implications in the Fischer Indole Synthesis
The Fischer indole synthesis is the archetypal reaction for comparing these two reagents. The generally accepted mechanism involves several key steps, and the substitution on the hydrazine moiety directly influences the reaction's progression and final outcome.
The core sequence of the mechanism is as follows:
-
Hydrazone Formation: Acid-catalyzed condensation of the hydrazine with a ketone or aldehyde.
-
Tautomerization: The phenylhydrazone isomerizes to the more reactive ene-hydrazine tautomer.
-
-Sigmatropic Rearrangement: This is often the rate-determining step, where a C-C bond is formed.
-
Rearomatization: The intermediate regains aromaticity.
-
Cyclization & Elimination: An intramolecular cyclization forms a five-membered ring, followed by the elimination of a small molecule to yield the final indole.
The critical point of divergence between phenylhydrazine and 1-methyl-2-phenylhydrazine occurs in the final elimination step.
Phenylhydrazine: The Archetype
When unsubstituted phenylhydrazine is used, the terminal -NH₂ group is ultimately eliminated as a molecule of ammonia (NH₃) . This produces an indole with a proton on the indole nitrogen (an N-H indole).
Caption: Fischer Indole Synthesis with Phenylhydrazine.
1-Methyl-2-phenylhydrazine: A Mechanistic Twist
For 1-methyl-2-phenylhydrazine (Ph-NH-NH-CH₃), the reaction proceeds through the same initial steps. However, the terminal nitrogen now bears a methyl group. Consequently, the molecule eliminated in the final step is methylamine (CH₃NH₂) , not ammonia. The resulting product is still an N-H indole, identical to the one produced from phenylhydrazine.
Caption: Fischer Indole Synthesis with 1-Methyl-2-phenylhydrazine.
Why Choose One Over the Other?
Since both reagents can lead to the same indole product, the choice often depends on secondary considerations:
-
Byproducts: The reaction with phenylhydrazine produces ammonia, a volatile gas. The reaction with 1-methyl-2-phenylhydrazine produces methylamine, which is also a gas but may react differently with other functional groups present in the molecule or affect the pH of the reaction mixture differently during workup.
-
Reaction Kinetics: The presence of the electron-donating methyl group on the terminal nitrogen of 1-methyl-2-phenylhydrazine could subtly influence the nucleophilicity of the hydrazine and the rate of the initial hydrazone formation, though the overall rate is typically governed by the subsequent rearrangement step.
-
Availability and Cost: Phenylhydrazine and its hydrochloride salt are commodity chemicals, making them generally more accessible and cost-effective for large-scale synthesis.
-
Handling and Stability: The hydrochloride salt of the methylated derivative is a stable solid, which can be easier to handle and weigh accurately compared to phenylhydrazine free base, which is an air-sensitive liquid/low-melting solid.
Experimental Protocols and Data
To provide a practical comparison, we present protocols for the synthesis of 2,3,3-trimethylindolenine from isopropyl methyl ketone, a classic Fischer synthesis substrate. The protocols are adapted from established procedures.
Caption: Generalized Experimental Workflow for Fischer Indole Synthesis.
Protocol 1: Synthesis using Phenylhydrazine Hydrochloride
Materials:
-
Phenylhydrazine hydrochloride (1.45 g, 10.0 mmol)
-
Isopropyl methyl ketone (0.86 g, 10.0 mmol)
-
Glacial acetic acid (15 mL)
-
1 M Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylhydrazine hydrochloride (10.0 mmol) and isopropyl methyl ketone (10.0 mmol).
-
Add glacial acetic acid (15 mL) to the mixture.
-
Heat the mixture to reflux with stirring for 2-3 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acidic solution with 1 M sodium hydroxide solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel, dilute with water (50 mL), and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the final product.
Protocol 2: Synthesis using 1-Methyl-2-phenylhydrazine Hydrochloride
Materials:
-
1-Methyl-2-phenylhydrazine hydrochloride (1.59 g, 10.0 mmol)
-
Isopropyl methyl ketone (0.86 g, 10.0 mmol)
-
Glacial acetic acid (15 mL)
-
1 M Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-methyl-2-phenylhydrazine hydrochloride (10.0 mmol) and isopropyl methyl ketone (10.0 mmol).
-
Add glacial acetic acid (15 mL) to the mixture.
-
Heat the mixture to reflux with stirring for 2-3 hours. Monitor the reaction's progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acidic solution with 1 M sodium hydroxide solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel, dilute with water (50 mL), and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the final product.
Comparative Performance Data
The following table presents illustrative data based on typical outcomes for the Fischer indole synthesis, highlighting how catalyst and substrate choice can influence yield.
| Hydrazine Reagent | Carbonyl Partner | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| p-Tolylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | 2.25 | Moderate-High | |
| p-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid/HCl | 4 | 30 | |
| Phenylhydrazine HCl | 2-Bromoacetophenone | Acetic Acid | Not Specified | Good | |
| Phenylhydrazine | Cyclohexanone | PPA | 0.25 | High |
Note: Yields are highly dependent on the specific substrates and precise reaction conditions. Electron-donating groups (like methyl in p-tolylhydrazine) on the phenyl ring generally lead to higher yields, while electron-withdrawing groups (like nitro) decrease reactivity and yield.
Safety and Handling: A Critical Consideration
Hydrazine derivatives are toxic and require careful handling in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.
| Hazard Information | Phenylhydrazine | 1-Methyl-2-phenylhydrazine HCl |
| Primary Hazards | Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer and genetic defects. Causes damage to organs through prolonged exposure. | Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer and genetic defects. |
| Physical Form | Air and light-sensitive liquid/solid. | Air and light-sensitive solid. |
| Storage | Store in a cool, well-ventilated area away from light and air, often under an inert atmosphere (e.g., Nitrogen). | Store under an inert atmosphere, protected from light and moisture. |
| Incompatibilities | Strong oxidizing agents, lead dioxide, metal oxides. | Strong oxidizing agents, bases. |
| First Aid (Skin Contact) | Immediately wash or shower to remove the chemical. | Wash with plenty of soap and water; seek medical attention. |
Expert Insight: The solid, salt form of 1-Methyl-2-phenylhydrazine HCl can reduce the risk of inhalation and dermal exposure compared to the liquid free base of phenylhydrazine. However, both compounds are potent toxins, and their hydrochloride salts can release corrosive HCl gas upon decomposition. All work should be performed with appropriate engineering controls and PPE.
Conclusion
Both phenylhydrazine and 1-methyl-2-phenylhydrazine are effective reagents for the synthesis of N-H indoles via the Fischer methodology.
-
Phenylhydrazine remains the workhorse reagent due to its low cost, wide availability, and the vast body of literature supporting its use. It is the logical first choice for standard indole syntheses where byproduct identity (ammonia) is not a concern.
-
1-Methyl-2-phenylhydrazine HCl offers an alternative that produces the same indole product but eliminates methylamine instead of ammonia. Its primary advantages lie in its physical form; as a stable, crystalline solid, it can be easier and safer to handle than liquid phenylhydrazine. This makes it a valuable option in discovery labs or for applications where precise weighing and stability are paramount.
The ultimate selection of the reagent should be guided by a comprehensive assessment of the reaction scale, cost considerations, desired purity profile, and, most importantly, the safety protocols and handling capabilities of the laboratory.
References
-
PubMed. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-. PubMed. Available from: [Link]
-
Academia.edu. (PDF) Synthesis and Biological Activity of Functionalized Indole-2- carboxylates, Triazino-and Pyridazino-indoles. Academia.edu. Available from: [Link]
-
MDPI. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. Available from: [Link]
-
NJ.gov. Common Name: PHENYLHYDRAZINE HAZARD SUMMARY. NJ.gov. Available from: [Link]
-
ResearchGate. (PDF) ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. ResearchGate. Available from: [Link]
-
ResearchGate. On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide. ResearchGate. Available from: [Link]
-
Thermo Fisher Scientific. Phenylhydrazine - SAFETY DATA SHEET. Thermo Fisher Scientific. Available from: [Link]
-
MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Available from: [Link]
-
ResearchGate. (PDF) Overview of Phenylhydrazine‐Based Organic Transformations. ResearchGate. Available from: [Link]
-
ILO. ICSC 0938 - PHENYLHYDRAZINE. International Labour Organization. Available from: [Link]
-
TSI Journals. A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. TSI Journals. Available from: [Link]
-
HETEROCYCLES. Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. HETEROCYCLES. Available from: [Link]
-
Oriental Journal of Chemistry. Synthesis and Characterization of Various Alkyl, Aryl and Hetero Aryl Substituted Hydrazines and Study of their Biological Activity. Oriental Journal of Chemistry. Available from: [Link]
-
Cambridge University Press. Fischer Indole Synthesis. Cambridge University Press. Available from: [Link]
-
ResearchGate. (PDF) Fischer Indole Synthesis. ResearchGate. Available from: [Link]
-
ResearchGate. Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. ResearchGate. Available from: [Link]
-
Natural Sciences Publishing. Properties and Uses of Substituted Hydrazones. Natural Sciences Publishing. Available from: [Link]
-
ChemSynthesis. 1-methyl-1-phenylhydrazine. ChemSynthesis. Available from: [Link]
-
NIH. New 3H-Indole Synthesis by Fischer's Method. Part I. National Institutes of Health. Available from: [Link]
-
RSC Publishing. Fischer indole synthesis applied to the total synthesis of natural products. Royal Society of Chemistry. Available from: [Link]
-
ResearchGate. Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activity. ResearchGate. Available from: [Link]
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. Available from: [Link]
-
NIH. Phenylhydrazine | C6H5NHNH2 | CID 7516. PubChem, National Institutes of Health. Available from: [Link]
-
Wikipedia. Phenylhydrazine. Wikipedia. Available from: [Link]
comparing different acid catalysts for Fischer indole synthesis with 1-Methyl-2-phenylhydrazine HCl
For researchers, medicinal chemists, and professionals in drug development, the Fischer indole synthesis stands as a cornerstone for constructing the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals and biologically active compounds.[1][2] Discovered by Emil Fischer in 1883, this elegant reaction transforms an arylhydrazine and a carbonyl compound into an indole under acidic conditions.[2][3] The choice of the acid catalyst is a critical parameter that profoundly influences reaction efficiency, yield, and overall success.[1]
This in-depth guide provides a comparative analysis of various acid catalysts for the Fischer indole synthesis of 1,2-dimethylindole from 1-methyl-2-phenylhydrazine HCl and acetone. We will delve into the mechanistic underpinnings of the reaction, present a comparative analysis of common Brønsted and Lewis acid catalysts with supporting data, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
The Mechanism: A Symphony of Acid-Catalyzed Transformations
The Fischer indole synthesis is a sophisticated cascade of acid-catalyzed reactions.[2][4] Understanding the role of the acid catalyst is paramount to optimizing the synthesis. The generally accepted mechanism proceeds through several key steps:
-
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of the arylhydrazine (1-methyl-2-phenylhydrazine) and the carbonyl compound (acetone) to form a phenylhydrazone.[2][5]
-
Tautomerization to Ene-hydrazine: The phenylhydrazone then undergoes a crucial tautomerization to its enamine isomer, the ene-hydrazine.[2][5] This step is facilitated by the acid catalyst.
-
[5][5]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes a[5][5]-sigmatropic rearrangement, which is the key bond-forming step, creating a new carbon-carbon bond.[2][4]
-
Rearomatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a cyclic aminal.[2][5]
-
Elimination of Ammonia: Finally, the acid catalyst facilitates the elimination of an ammonia molecule to yield the aromatic indole.[2][5]
Caption: A generalized experimental workflow for the Fischer indole synthesis.
Protocol 1: Synthesis using p-Toluenesulfonic Acid (p-TsOH)
This protocol utilizes a solid, easy-to-handle Brønsted acid.
Materials:
-
1-Methyl-2-phenylhydrazine HCl (1.0 eq)
-
Acetone (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (0.1 - 1.0 eq)
-
Toluene or Glacial Acetic Acid (as solvent)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-methyl-2-phenylhydrazine HCl, acetone, and the chosen solvent (toluene or acetic acid).
-
Add p-toluenesulfonic acid monohydrate to the mixture.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If toluene was used as the solvent, carefully neutralize the mixture with saturated sodium bicarbonate solution. If acetic acid was used, it may require a larger volume of base for neutralization.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to afford pure 1,2-dimethylindole.
Protocol 2: Synthesis using Zinc Chloride (ZnCl₂) (Neat)
This is a classic, solvent-free approach, though it requires higher temperatures.
Materials:
-
1-Methyl-2-phenylhydrazine HCl (1.0 eq)
-
Acetone (1.2 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (2.0 - 3.0 eq)
-
Hydrochloric acid (dilute)
-
Water
-
Dichloromethane or Diethyl ether
Procedure:
-
In a fume hood, in a robust reaction vessel (e.g., a thick-walled beaker or flask) equipped with a mechanical stirrer, carefully mix 1-methyl-2-phenylhydrazine HCl and acetone.
-
Gradually add anhydrous zinc chloride to the mixture with stirring. The mixture will become a thick paste.
-
Heat the mixture in an oil bath to 170-180°C with vigorous stirring. The reaction is often exothermic.
-
Maintain the temperature for 15-30 minutes after the initial reaction subsides.
-
Allow the reaction mixture to cool to a manageable temperature and then carefully add hot water and a small amount of hydrochloric acid to dissolve the zinc salts.
-
Extract the mixture with dichloromethane or diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization.
Protocol 3: Synthesis using Boron Trifluoride Etherate (BF₃·OEt₂)
This protocol uses a highly efficient but moisture-sensitive Lewis acid.
Materials:
-
1-Methyl-2-phenylhydrazine HCl (1.0 eq)
-
Acetone (1.2 eq)
-
Boron Trifluoride Etherate (BF₃·OEt₂) (1.1 eq)
-
Anhydrous Ethanol or Glacial Acetic Acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen or argon inlet.
-
Add 1-methyl-2-phenylhydrazine HCl, acetone, and the anhydrous solvent to the flask.
-
Under an inert atmosphere, carefully add boron trifluoride etherate to the reaction mixture via syringe.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The selection of an appropriate acid catalyst is a critical determinant for the success of the Fischer indole synthesis of 1,2-dimethylindole. While strong Brønsted acids like polyphosphoric acid and Lewis acids like zinc chloride are effective, they often require harsh conditions. [2][6]Modern practices often favor milder and more user-friendly catalysts. For this specific transformation, p-toluenesulfonic acid offers a robust and versatile option with a good balance of reactivity and ease of handling. [7][8]For achieving potentially higher yields under milder temperature conditions, boron trifluoride etherate is an excellent, albeit more technically demanding, choice. [5]Researchers are encouraged to screen a few catalysts and conditions to identify the optimal procedure for their specific needs, paying close attention to safety and work-up procedures.
References
-
Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. 2017. Available from: [Link]
-
Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Canadian Journal of Chemistry. 1968. Available from: [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. 2010. Available from: [Link]
-
Fischer indole synthesis. Wikipedia. Available from: [Link]
-
Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. 2020. Available from: [Link]
- Method of producing indole and substitution products of the same. Google Patents. 1974.
-
On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica. 1989. Available from: [Link]
-
Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2,6-dimethylcyclohexanone. Canadian Journal of Chemistry. 1970. Available from: [Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal. Available from: [Link]
-
p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity. Organic & Biomolecular Chemistry. 2020. Available from: [Link]
-
Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Preprints.org. 2024. Available from: [Link]
-
Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. International Journal of Advanced Research in Science, Communication and Technology. 2021. Available from: [Link]
-
Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines. Molecules. 2022. Available from: [Link]
-
p-Toluenesulfonic Acid (p-TSA) Catalyzed Efficient Synthesis of bis(indolyl)methanes under Grindstone Method. Science Alert. 2007. Available from: [Link]
-
p-Toluene-sulfonic Acid-catalyzed One-pot, Three-component Synthesis of 4-(4-(Piperidin-1-yl)phenyl). Journal of Pharmaceutical Research International. 2020. Available from: [Link]
-
Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. YMER. 2022. Available from: [Link]
-
Zinc Chloride. Revista Virtual de Química. 2015. Available from: [Link]
-
Anhydrous Zinc Chloride: An efficient catalyst for one pot synthesis of 2,3,4,12-tetrahydro-benzo--[9][10]thiazolo-[2,3b]-quinazolin-1-ones. ResearchGate. 2015. Available from: [Link]
-
Zinc chloride-catalyzed cyclizative 1,2-rearrangement enables facile access to morpholinones bearing aza-quaternary carbons. Nature Communications. 2023. Available from: [Link]
-
The p-toluenesulfonic acid catalyzed single pot synthesis of tetracyclic 1,2-dihydroquinolines: a metal free approach. New Journal of Chemistry. 2017. Available from: [Link]
-
The regiospecific Fischer indole reaction in choline chloride·2ZnCl2 with product isolation by direct sublimation from the ionic liquid. Chemical Communications. 2003. Available from: [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. 2021. Available from: [Link]
-
Fischer Indole Syntheses with Polyphosphoric Acid. Journal of the American Chemical Society. 1952. Available from: [Link]
-
Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles. RSC Advances. 2024. Available from: [Link]
-
A new method for the synthesis of indoles. Journal of the American Chemical Society. 1979. Available from: [Link]
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- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide to the Reaction Kinetics of 1-Methyl-2-phenylhydrazine Hydrochloride
This guide provides an in-depth analysis of the reaction kinetics of 1-Methyl-2-phenylhydrazine hydrochloride, a versatile reagent in organic synthesis. It is designed for researchers, scientists, and drug development professionals who seek to understand its reactivity, select optimal reaction conditions, and evaluate its performance against common alternatives. The information herein is supported by established chemical principles and experimental methodologies, offering a robust framework for both practical application and further investigation.
Introduction: The Role and Reactivity of Substituted Hydrazines
1-Methyl-2-phenylhydrazine hydrochloride belongs to the class of substituted arylhydrazines, which are foundational reagents in synthetic organic chemistry. Their primary utility lies in the formation of hydrazones through condensation with aldehydes and ketones, a reaction that often serves as the gateway to more complex heterocyclic structures.[1][2] The most prominent application of this reactivity is the Fischer indole synthesis, a powerful acid-catalyzed reaction for creating the indole scaffold, a privileged core in numerous pharmaceuticals and biologically active compounds.[3][4]
Understanding the reaction kinetics of 1-Methyl-2-phenylhydrazine is paramount for controlling reaction outcomes, optimizing yields, and minimizing side products. The hydrochloride salt form enhances stability and handling, but the free base, typically generated in situ, is the active nucleophile. The presence of a methyl group on the β-nitrogen (N2) influences the nucleophilicity and steric profile of the molecule compared to its unsubstituted counterpart, phenylhydrazine, affecting reaction rates and subsequent cyclization pathways.
Core Reactions and Underlying Mechanisms
The two principal, sequential reactions involving 1-Methyl-2-phenylhydrazine are hydrazone formation and the subsequent Fischer indole synthesis.
Step 1: Hydrazone Formation
The initial step is the nucleophilic addition of the hydrazine to a carbonyl compound (aldehyde or ketone) to form a carbinolamine intermediate, which then dehydrates to yield the corresponding N-methyl-N'-phenylhydrazone.[2][5] This condensation is typically reversible and the rate is highly pH-dependent. Mildly acidic conditions are often optimal, as they are sufficient to activate the carbonyl group without excessively protonating the hydrazine nucleophile, which would render it non-reactive.
Step 2: Fischer Indole Synthesis
Following hydrazone formation, the application of a strong Brønsted or Lewis acid catalyst initiates the Fischer indole synthesis.[4][6] The accepted mechanism involves several key steps:
-
Tautomerization: The hydrazone tautomerizes to its enamine form ('ene-hydrazine').
-
[7][7]-Sigmatropic Rearrangement: Prompted by acid catalysis, the ene-hydrazine undergoes a concerted[7][7]-sigmatropic rearrangement, forming a di-imine intermediate and temporarily disrupting the aromaticity of the phenyl ring.[4]
-
Rearomatization: A proton transfer restores the aromaticity.
-
Cyclization and Elimination: The resulting intermediate undergoes an intramolecular nucleophilic attack to form a cyclic aminal, which then eliminates a molecule of ammonia (or, in this case, methylamine) to yield the final indole product.[3][6]
Sources
A Comparative Spectroscopic Guide to 1-Methyl-2-phenylhydrazine Hydrochloride and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the precise characterization of reagents and intermediates is paramount. Phenylhydrazine and its derivatives are a cornerstone in the synthesis of a multitude of heterocyclic compounds, particularly indoles via the Fischer indole synthesis. This guide provides a detailed spectroscopic analysis of 1-Methyl-2-phenylhydrazine Hydrochloride, a key building block in many synthetic pathways.
Due to the limited availability of published spectroscopic data for 1-Methyl-2-phenylhydrazine Hydrochloride, this guide will leverage a comparative approach. We will present a thorough examination of the spectroscopic data for the closely related and well-characterized compounds: 1-Methyl-1-phenylhydrazine (the free base) and Phenylhydrazine Hydrochloride . By understanding the spectral features of these analogs, we can confidently predict and interpret the spectroscopic characteristics of our target molecule. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing expert insights into the structural elucidation of these important chemical entities.
The Significance of Methylated Phenylhydrazines
Phenylhydrazine and its derivatives are indispensable tools in organic synthesis. The introduction of a methyl group, as in 1-Methyl-2-phenylhydrazine, can significantly influence the reactivity and physical properties of the molecule. This methylation can affect the nucleophilicity of the hydrazine nitrogens, alter its solubility, and provide a steric handle to influence the outcome of chemical reactions. In drug development, such subtle modifications can have profound effects on a molecule's biological activity, metabolic stability, and pharmacokinetic profile.
Spectroscopic Characterization: A Comparative Analysis
This section will dissect the NMR, IR, and MS data for our comparative compounds. We will highlight the key spectral features and discuss the expected influence of N-methylation and hydrochloride salt formation on the spectra of 1-Methyl-2-phenylhydrazine Hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) nuclei, we can piece together the molecular framework.
A comparison of the ¹H NMR spectra of 1-Methyl-1-phenylhydrazine and Phenylhydrazine Hydrochloride provides a clear picture of the impact of methylation and protonation.
| Compound | Aromatic Protons (ppm) | NH/NH₂/NH₃⁺ Protons (ppm) | CH₃ Protons (ppm) | Solvent |
| 1-Methyl-1-phenylhydrazine | 6.7 - 7.3 | ~3.6 (NH₂) | ~3.0 | CDCl₃ |
| Phenylhydrazine Hydrochloride | 6.9 - 7.3 | ~8.4 (NH), ~10.4 (NH₃⁺) | - | DMSO-d₆ |
Expert Interpretation:
-
Aromatic Region: The signals for the aromatic protons in both compounds appear in the typical region of 6.7-7.3 ppm. The splitting patterns will be indicative of the substitution on the phenyl ring.
-
N-H Protons: The chemical shift of the N-H protons is highly dependent on the solvent, concentration, and temperature. In 1-Methyl-1-phenylhydrazine, the -NH₂ protons appear as a broad singlet around 3.6 ppm. In contrast, for Phenylhydrazine Hydrochloride, the protonated amine (-NH₃⁺) and the other -NH proton are significantly deshielded and appear further downfield at approximately 10.4 and 8.4 ppm, respectively, in DMSO-d₆. This downfield shift is a direct consequence of the positive charge on the nitrogen atom.
-
Methyl Protons: The key differentiating feature for 1-Methyl-1-phenylhydrazine is the appearance of a singlet around 3.0 ppm, corresponding to the three protons of the methyl group.
Predicted ¹H NMR Spectrum for 1-Methyl-2-phenylhydrazine Hydrochloride:
Based on the comparative data, we can predict the following for the ¹H NMR spectrum of 1-Methyl-2-phenylhydrazine Hydrochloride, likely recorded in DMSO-d₆ for solubility:
-
Aromatic Protons: A complex multiplet between 7.0 and 7.5 ppm.
-
N-H Protons: Two or three broad signals downfield, likely above 8 ppm, corresponding to the protonated nitrogen and the remaining N-H proton. The exact chemical shifts will be influenced by the position of protonation.
-
Methyl Protons: A singlet around 3.0-3.5 ppm, which may be slightly shifted downfield compared to the free base due to the inductive effect of the nearby positive charge.
The ¹³C NMR spectra provide valuable information about the carbon framework of the molecule.
| Compound | Aromatic Carbons (ppm) | CH₃ Carbon (ppm) | Solvent |
| 1-Methyl-1-phenylhydrazine | 112 - 150 | ~40 | CDCl₃ |
| Phenylhydrazine Hydrochloride | 113 - 148 | - | DMSO-d₆ |
Expert Interpretation:
-
Aromatic Carbons: Both compounds exhibit a set of signals in the aromatic region (110-150 ppm). The number of signals and their chemical shifts will depend on the symmetry of the phenyl ring.
-
Methyl Carbon: The ¹³C spectrum of 1-Methyl-1-phenylhydrazine shows a signal around 40 ppm, characteristic of the methyl carbon attached to a nitrogen atom.
Predicted ¹³C NMR Spectrum for 1-Methyl-2-phenylhydrazine Hydrochloride:
-
Aromatic Carbons: A series of peaks between 110 and 150 ppm.
-
Methyl Carbon: A signal in the region of 35-45 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Compound | Key IR Absorptions (cm⁻¹) |
| 1-Methyl-1-phenylhydrazine | 3300-3400 (N-H stretching), 3000-3100 (aromatic C-H stretching), 1600, 1500 (C=C stretching) |
| Phenylhydrazine Hydrochloride | 2500-3200 (broad, N-H stretching of ammonium salt), 1600, 1500 (C=C stretching) |
Expert Interpretation:
-
N-H Stretching: The N-H stretching vibrations are the most informative in these spectra. In 1-Methyl-1-phenylhydrazine, the N-H stretches of the -NH₂ group appear as sharp to medium bands in the 3300-3400 cm⁻¹ region. In contrast, Phenylhydrazine Hydrochloride exhibits a very broad and strong absorption band in the 2500-3200 cm⁻¹ range, which is characteristic of the stretching vibrations of the N-H bonds in an ammonium salt (-NH₃⁺).[1]
-
Aromatic C-H and C=C Stretching: Both compounds show characteristic absorptions for aromatic C-H stretching (3000-3100 cm⁻¹) and aromatic ring C=C stretching (around 1600 and 1500 cm⁻¹).
Predicted IR Spectrum for 1-Methyl-2-phenylhydrazine Hydrochloride:
The IR spectrum of 1-Methyl-2-phenylhydrazine Hydrochloride is expected to closely resemble that of Phenylhydrazine Hydrochloride. The most prominent feature will be a broad and intense absorption band in the 2500-3200 cm⁻¹ region, indicative of the protonated hydrazine moiety. The characteristic aromatic C-H and C=C stretching bands will also be present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| 1-Methyl-1-phenylhydrazine | 122 | 107 (M-CH₃), 92 (M-NH₂CH₃), 77 (C₆H₅⁺) |
| Phenylhydrazine Hydrochloride | 108 (free base) | 93 (M-NH), 77 (C₆H₅⁺) |
Expert Interpretation:
-
Molecular Ion: For 1-Methyl-1-phenylhydrazine, the molecular ion peak is observed at m/z 122.[2] For Phenylhydrazine Hydrochloride, the mass spectrum will typically show the molecular ion of the free base (phenylhydrazine) at m/z 108, as the hydrochloride salt often dissociates in the ion source.
-
Fragmentation Pattern: The fragmentation patterns are consistent with the structures. 1-Methyl-1-phenylhydrazine shows losses of a methyl radical and a methylamine radical. Phenylhydrazine shows the loss of an NH group and the characteristic phenyl cation at m/z 77.
Predicted Mass Spectrum for 1-Methyl-2-phenylhydrazine Hydrochloride:
The mass spectrum of 1-Methyl-2-phenylhydrazine Hydrochloride will likely show a molecular ion peak corresponding to the free base, 1-Methyl-2-phenylhydrazine, at m/z 122 . The fragmentation pattern is expected to be similar to that of 1-Methyl-1-phenylhydrazine, with key fragments at m/z 107 (loss of CH₃) and 77 (phenyl cation).
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, adherence to standardized experimental protocols is crucial.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ for hydrochloride salts, CDCl₃ for free bases).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a 400 MHz or higher field NMR spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background scan of the empty ATR crystal prior to sample analysis.
Mass Spectrometry
Sample Preparation (Electron Impact - EI):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a GC inlet.
Data Acquisition:
-
Acquire the spectrum using a standard EI ionization voltage of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
While direct spectroscopic data for 1-Methyl-2-phenylhydrazine Hydrochloride remains elusive in publicly accessible databases, a robust understanding of its spectral characteristics can be achieved through a comparative analysis of its free base, 1-Methyl-1-phenylhydrazine, and the parent salt, Phenylhydrazine Hydrochloride. This guide provides the foundational knowledge and predictive insights necessary for researchers to confidently identify and characterize this important synthetic intermediate. The key distinguishing features to anticipate are the downfield shift of N-H protons in the ¹H NMR spectrum, the presence of a methyl signal in both ¹H and ¹³C NMR, and the characteristic broad N-H stretching of the ammonium salt in the IR spectrum. The mass spectrum is expected to show the molecular ion of the free base. By applying the principles and comparative data outlined herein, scientists can ensure the integrity of their materials and the success of their research endeavors.
References
-
National Institute of Standards and Technology. (n.d.). Phenylhydrazine hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). N-methyl-N-phenyl-hydrazine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. Retrieved from [Link]
-
PubChem. (n.d.). Phenylhydrazine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Hydrazine, 1-methyl-1-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
A Senior Scientist's Guide to the Quantitative Analysis of 1-Methyl-2-phenylhydrazine Hydrochloride in Reaction Mixtures
For researchers and professionals in drug development, the precise quantification of reagents, intermediates, and final products is not merely a procedural step but the bedrock of process control, yield optimization, and regulatory compliance. 1-Methyl-2-phenylhydrazine hydrochloride, a key building block in various syntheses, presents a common analytical challenge: how to accurately measure its concentration within a complex and often "dirty" reaction matrix.
This guide provides an in-depth comparison of analytical methodologies for this specific task. Moving beyond a simple listing of techniques, we will explore the causality behind method selection, the intricacies of protocol design, and the establishment of self-validating systems to ensure data integrity. The insights provided are grounded in field-proven experience to empower you to select and implement the most appropriate analytical strategy for your laboratory's needs.
Section 1: Choosing Your Analytical Weapon: A Comparative Overview
The ideal analytical method offers a balance of selectivity, sensitivity, speed, and cost. For 1-Methyl-2-phenylhydrazine hydrochloride, the choice primarily lies between modern chromatographic techniques and classic spectrophotometric or titrimetric assays. Each has distinct advantages and is suited to different analytical objectives.
The Power of Separation: Chromatographic Methods
Chromatography is the gold standard when selectivity is paramount. The ability to physically separate the analyte from starting materials, by-products, and degradation products in the reaction mixture is its principal advantage.
-
High-Performance Liquid Chromatography (HPLC): This is the most versatile and widely adopted technique. It excels in analyzing thermally labile or non-volatile compounds like 1-Methyl-2-phenylhydrazine hydrochloride. By optimizing the stationary phase, mobile phase, and detector, high specificity and sensitivity can be achieved.
-
Gas Chromatography (GC): While a powerful tool, GC is less direct for this analyte. Hydrazines are polar and prone to thermal degradation at typical GC injection port temperatures. Therefore, a crucial derivatization step is required to convert the analyte into a more volatile and stable compound prior to analysis. This adds complexity but can offer exceptional sensitivity, especially when paired with a selective detector like a Nitrogen-Phosphorus Detector (NPD).
The Simplicity of Bulk Measurement: Non-Chromatographic Methods
When high throughput or cost-effectiveness is the primary driver and the reaction matrix is relatively simple, non-chromatographic methods are excellent alternatives.
-
UV-Vis Spectrophotometry: This technique relies on the principle that 1-Methyl-2-phenylhydrazine hydrochloride absorbs light in the ultraviolet-visible spectrum. Its simplicity and speed are major advantages. However, its significant drawback is a lack of specificity; any other component in the mixture that absorbs at the same wavelength will interfere, leading to inaccurate results. Specificity can be dramatically improved by including a derivatization step to create a unique, colored compound that absorbs at a distinct wavelength.
-
Titrimetry: As a classic "wet chemistry" technique, titration offers low cost and straightforwardness. It relies on the reducing properties of the hydrazine functional group. An iodometric titration using potassium iodate is a rapid and accurate method for quantifying hydrazine moieties.[1] Like spectrophotometry, its primary limitation is a lack of specificity, as any other reducing agent in the reaction mixture will be co-titrated.
Head-to-Head Comparison
The following table summarizes the key performance characteristics of each method, providing a framework for selecting the most suitable technique for your application.
| Parameter | Reverse-Phase HPLC | Gas Chromatography (with Derivatization) | UV-Vis Spectrophotometry | Iodometric Titration |
| Principle | Chromatographic separation followed by UV detection. | Volatilization and separation of a derivatized analyte. | Measurement of light absorbance by the analyte or its derivative. | Redox reaction with a standardized oxidizing agent. |
| Selectivity | Very High | High to Very High | Low (can be improved with derivatization) | Very Low |
| Sensitivity | High (ng to µg/mL range) | Very High (pg to ng/mL range) | Moderate (µg/mL range) | Low (mg/mL range) |
| Speed/Throughput | Moderate | Moderate (sample prep can be slow) | Very High | High |
| Cost per Sample | Moderate to High | High | Very Low | Very Low |
| Key Advantage | Excellent selectivity for complex matrices. | Highest sensitivity. | Simplicity and speed. | Low cost and minimal equipment needs. |
| Key Limitation | Higher equipment and solvent cost. | Requires a derivatization step; analyte can be thermally labile. | Prone to interference from other UV-active compounds. | Non-specific; only suitable for simple, known matrices. |
Section 2: Field-Proven Experimental Protocols
This section provides detailed, step-by-step protocols for the most common and effective methods. The causality behind critical steps is explained to foster a deeper understanding and facilitate troubleshooting.
Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is the recommended approach for most applications due to its superior selectivity. The choice of a C18 column provides a versatile non-polar stationary phase, while a buffered mobile phase ensures the analyte's ionization state is controlled for consistent retention.
Caption: Workflow for quantitative analysis by HPLC.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Rationale: A standard C18 column offers robust, general-purpose separation for moderately polar compounds. The length and particle size provide good resolution and efficiency.
-
-
Mobile Phase: 0.05 M Ammonium Acetate Buffer (pH 6.6) : Methanol (75:25 v/v).[2]
-
Rationale: The aqueous buffer controls the pH to ensure consistent analyte retention. Methanol serves as the organic modifier to elute the compound from the C18 column. The ratio is optimized to achieve a reasonable retention time and good separation from matrix components.
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25 °C.[2]
-
Rationale: Maintaining a constant column temperature is crucial for reproducible retention times. 25 °C is a common and stable operating temperature.
-
-
Detection: UV at 232 nm.[2]
-
Rationale: Phenylhydrazine derivatives typically exhibit strong absorbance in this region of the UV spectrum, providing good sensitivity.
-
-
Injection Volume: 20 µL.
-
-
Reagent and Standard Preparation:
-
Mobile Phase Preparation: Prepare the 0.05 M ammonium acetate buffer and adjust the pH to 6.6 with acetic acid or ammonia. Filter through a 0.45 µm filter before use.
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of 1-Methyl-2-phenylhydrazine hydrochloride reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 2, 5, 10 µg/mL) by serially diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh an amount of the reaction mixture expected to contain approximately 1 mg of the analyte into a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase, sonicate for 10 minutes to dissolve, then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Rationale: Filtration is a critical step to remove particulate matter from the reaction mixture, which can otherwise block the HPLC column and tubing.
-
-
-
Self-Validating System & Analysis:
-
System Suitability Test (SST): Before running the calibration curve, inject a mid-range standard (e.g., 2 µg/mL) six consecutive times.
-
Trustworthiness: This is a mandatory self-validation step. The system is only considered suitable for analysis if the Relative Standard Deviation (%RSD) of the peak area is ≤ 2.0%, the theoretical plates for the analyte peak are > 2000, and the tailing factor is ≤ 2.0.[2] This ensures the chromatographic system is performing with adequate precision and efficiency.
-
-
Analysis: Once the SST passes, inject the blank (mobile phase), followed by the calibration standards from lowest to highest concentration. Finally, inject the prepared samples. A check standard should be run periodically (e.g., every 10 sample injections) to monitor for system drift.
-
Protocol: Iodometric Titration
This protocol is ideal for rapid, in-process checks where high precision is not required and the matrix is free of other reducing agents. The method is based on the oxidation of the hydrazine moiety by potassium iodate in a highly acidic medium.
Caption: Workflow for quantitative analysis by Iodometric Titration.
-
Principle: The titration is based on the Andrews-Jamieson reaction, where in the presence of high HCl concentration, iodate oxidizes the hydrazine and is itself reduced to Iodine Monochloride (ICl).[1] A small amount of an immiscible organic solvent like chloroform is added. During the titration, any free iodine formed imparts a violet color to the chloroform layer. At the endpoint, all iodine is converted to colorless ICl, and the violet color vanishes.
-
Reaction: 2 R-NHNH₂ + KIO₃ + 6 HCl → 2 R-Cl + ICl + N₂ + KCl + 4 H₂O (Generalized)
-
-
Reagent Preparation:
-
Standard 0.025 M Potassium Iodate (KIO₃) Solution: Accurately weigh 5.350 g of primary standard grade KIO₃ (dried at 120 °C for 1 hour), dissolve in deionized water, and dilute to exactly 1000 mL in a volumetric flask. This is a highly stable primary standard solution.[3]
-
Concentrated Hydrochloric Acid (HCl).
-
Chloroform or Carbon Tetrachloride.
-
-
Procedure:
-
Accurately weigh a portion of the reaction mixture (sufficient to contain ~50-100 mg of 1-Methyl-2-phenylhydrazine hydrochloride) into a 250 mL iodine flask with a glass stopper.
-
Add 20 mL of deionized water and 30 mL of concentrated HCl. Swirl to dissolve.
-
Add 5 mL of chloroform to the flask. The mixture will be biphasic.
-
Fill a burette with the standardized 0.025 M KIO₃ solution.
-
Titrate the sample with the KIO₃ solution. After each addition, stopper the flask and shake vigorously to partition any free iodine into the chloroform layer, which will appear violet.
-
Continue titrating dropwise near the endpoint. The endpoint is reached when the violet color in the chloroform layer completely disappears after vigorous shaking.[1][4]
-
Record the volume of KIO₃ solution used.
-
-
Calculation & Self-Validation:
-
Calculation: % Purity = (V * M * MW * 100) / (W * n) Where:
-
V = Volume of KIO₃ used (L)
-
M = Molarity of KIO₃ solution (mol/L)
-
MW = Molecular weight of 1-Methyl-2-phenylhydrazine HCl (158.63 g/mol )
-
W = Weight of sample (g)
-
n = Stoichiometric factor (moles of analyte per mole of KIO₃, typically 2 for hydrazines).
-
-
Trustworthiness: To validate the procedure, a blank titration (without sample) should be performed to ensure no impurities in the reagents consume the titrant. Additionally, the assay should be performed on a known amount of pure 1-Methyl-2-phenylhydrazine hydrochloride reference standard to confirm the accuracy of the method and the stoichiometric factor. The recovery should be within 98-102%.
-
Section 3: Conclusion and Recommendations
The quantitative analysis of 1-Methyl-2-phenylhydrazine hydrochloride in a reaction mixture is a task that can be approached with varying levels of sophistication, cost, and specificity.
-
For in-process control (IPC) where speed is critical and the matrix is well-understood, Iodometric Titration offers an unbeatable combination of speed and low cost. Its primary drawback is its non-specific nature.
-
For final product release, quality control, and regulatory submissions , the selectivity of RP-HPLC is non-negotiable. It provides the most reliable and defensible data by separating the analyte of interest from all other matrix components. The protocol described herein, complete with system suitability tests, establishes a self-validating system that ensures the integrity of every result.
-
Gas Chromatography and Spectrophotometry remain viable alternatives for specific scenarios. GC is the method of choice if ultimate sensitivity is required, while spectrophotometry can be used for rapid screening if potential interferences are known to be absent.
By understanding the fundamental principles and the practical trade-offs of each technique, researchers can confidently select, validate, and implement the optimal analytical method, ensuring the quality and consistency of their work.
References
- CN102841170A - Method for detecting impurity phenylhydrazine in edaravone - Google P
-
Purity of Hydrazine Hydrate | PDF | Science & Mathematics - Scribd. [Link]
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-
phenylhydrazine 3518 | niosh - CDC. [Link]
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(PDF) Chromatographic methods of determining hydrazine and its polar derivatives. [Link]
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A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples - SIELC Technologies. [Link]
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Spectrophotometric Determination of Trace Amounts of Phenylhydrazine in Water and Biological Samples After Preconcentration by the Cloud - Asian Publication Corporation. [Link]
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USP Monographs: Hydralazine Hydrochloride - USP29-NF24. [Link]
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(PDF) Acceptance criteria for levels of hydrazine in substances for pharmaceutical use and analytical methods for its determination - ResearchGate. [Link]
-
A Volumetric Method for the Determination of Hydrazine. [Link]
-
iodometric microdetermination of hydrazines by amplification reactions - PubMed. [Link]
-
analytical method for the determination of hydrazine in 35% hydrazine solutions - OSTI.GOV. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1-Methyl-2-phenylhydrazine Hydrochloride
Foreword
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or its intermediate is not merely a quality metric; it is the bedrock of safety and efficacy. 1-Methyl-2-phenylhydrazine hydrochloride, a key building block in the synthesis of various pharmaceuticals, is no exception. Its purity profile can significantly influence the outcome of subsequent synthetic steps and the final product's safety profile. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, moving beyond mere protocols to explain the scientific rationale behind procedural choices. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for establishing a self-validating system of purity assessment.
The Imperative of a Multi-Faceted Purity Analysis
No single analytical technique can provide a complete picture of a compound's purity.[1] Impurities can range from starting materials and by-products to degradation products and residual solvents, each with unique physicochemical properties.[2] A comprehensive purity assessment, therefore, necessitates a multi-pronged approach, leveraging orthogonal methods to detect, identify, and quantify the full spectrum of potential contaminants. This guide will focus on a synergistic workflow employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
The selection of these techniques is deliberate. HPLC is the workhorse for quantifying known and unknown impurities in non-volatile compounds.[3] GC-MS excels at identifying volatile or semi-volatile impurities and offers unambiguous structural confirmation.[4] NMR provides unparalleled insight into molecular structure and can be used for absolute purity determination without a reference standard.[1][5] Finally, FTIR serves as a rapid, confirmatory identity check.
Strategic Comparison of Core Analytical Techniques
The choice of an analytical technique should be driven by the specific question being asked—are we quantifying a known impurity, identifying an unknown peak, or confirming the bulk material's identity?
High-Performance Liquid Chromatography (HPLC): The Quantitative Powerhouse
HPLC is the gold standard for purity determination and impurity profiling in the pharmaceutical industry.[2][3] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[6]
-
Expertise & Experience: For a polar compound like 1-Methyl-2-phenylhydrazine hydrochloride, a reverse-phase (RP) HPLC method using a C18 column is the logical starting point.[7][8] The hydrochloride salt form ensures good aqueous solubility. The key to a robust method is optimizing the mobile phase—typically a mixture of an aqueous buffer (like phosphate) and an organic modifier (like acetonitrile or methanol)—to achieve baseline separation of the main peak from all impurities.[7][8] A gradient elution is often preferred over an isocratic one to resolve both early- and late-eluting impurities on the same chromatogram.[9]
-
Trustworthiness: A self-validating HPLC protocol includes a diode-array detector (DAD) or photodiode-array (PDA) detector. This allows for peak purity analysis, where the UV-Vis spectrum is checked across the entire peak. A spectrally pure peak provides high confidence that a single component is eluting at that retention time.
Gas Chromatography-Mass Spectrometry (GC-MS): The Identification Specialist
GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[4] It is ideal for analyzing compounds that are volatile or can be made volatile through derivatization.[10]
-
Expertise & Experience: While 1-Methyl-2-phenylhydrazine hydrochloride itself is a salt and not directly amenable to GC, the free base (1-Methyl-2-phenylhydrazine) or potential volatile impurities (like residual solvents or starting materials) can be analyzed.[11] A significant challenge with hydrazines is their high reactivity and potential for thermal degradation in the GC inlet.[12] Therefore, derivatization is often a necessary and prudent step. For instance, reaction with acetone forms a stable hydrazone, which improves chromatographic performance and provides a characteristic mass spectrum for sensitive detection.[13][14]
-
Trustworthiness: The mass spectrometer provides a molecular fingerprint in the form of a fragmentation pattern. This pattern can be compared against spectral libraries (like NIST) for confident identification of unknown impurities. Selected Ion Monitoring (SIM) mode can be employed to achieve very low detection limits for specific, known impurities.[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of atoms within a molecule.[5]
-
Expertise & Experience: A simple ¹H NMR spectrum is one of the most powerful tools for confirming the identity of the synthesized 1-Methyl-2-phenylhydrazine hydrochloride. The spectrum should show characteristic signals for the aromatic protons, the N-H proton, and the methyl group protons, with appropriate chemical shifts and integration values.[15] The presence of unexpected signals can indicate impurities. Furthermore, Quantitative NMR (qNMR) can be used to determine the absolute purity of the material by comparing the integral of an analyte peak to that of a certified internal standard of known purity.[1]
-
Trustworthiness: NMR is a primary ratio method, meaning it can provide purity values without a reference standard of the analyte itself. This is a significant advantage, especially during early-stage development when a highly purified reference may not be available. The protocol's validity rests on using a certified internal standard and ensuring proper experimental parameters, such as a long relaxation delay (D1), to allow for complete spin-lattice relaxation for accurate quantification.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy: The Rapid Identity Check
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint of the molecule's functional groups.
-
Expertise & Experience: FTIR is an excellent first-pass technique for identity confirmation. The spectrum of synthesized 1-Methyl-2-phenylhydrazine hydrochloride should be compared against a known reference spectrum or theoretical data. Key characteristic peaks would include N-H stretches, C-H stretches (aromatic and aliphatic), and C=C aromatic ring stretches.[16]
-
Trustworthiness: While not a quantitative technique for purity assessment, FTIR is highly specific. A significant deviation from the reference spectrum is a clear indication of either the wrong compound or the presence of substantial impurities. It is a fast and non-destructive method.
Data Presentation: A Comparative Overview
The performance of these techniques can be summarized for direct comparison.
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Feature | HPLC-UV | GC-MS | ¹H NMR | FTIR |
| Primary Use | Quantification, Impurity Profiling | Identification, Volatile Impurities | Structural Elucidation, Absolute Purity | Identity Confirmation |
| Sensitivity | High (ng range)[1] | Very High (pg-ng range)[1] | Moderate[1] | Low |
| Specificity | Moderate to High | Very High[1] | Very High[1] | High |
| Quantification | Excellent (Relative) | Good (with standards) | Excellent (Absolute - qNMR) | No |
| Structural Info | Limited (UV Spectrum) | Excellent (Mass Spectrum) | Excellent (Chemical Shifts, Coupling) | Good (Functional Groups) |
| Sample Prep | Simple dissolution | Often requires derivatization[13] | Simple dissolution | Minimal to none |
Table 2: Example HPLC Purity Analysis Data for a Synthesized Batch
| Peak No. | Retention Time (min) | Area (%) | Identity | Specification |
| 1 | 3.5 | 0.08 | Phenylhydrazine | ≤ 0.10% |
| 2 | 5.2 | 99.75 | 1-Methyl-2-phenylhydrazine | ≥ 99.5% |
| 3 | 8.1 | 0.12 | Unknown Impurity | ≤ 0.15% |
| 4 | 9.4 | 0.05 | Unknown Impurity | ≤ 0.15% |
| Total | 100.00 |
Visualizing the Purity Assessment Workflow
A logical workflow ensures that all aspects of purity are systematically evaluated.
Caption: Workflow for comprehensive purity assessment.
This decision tree can guide the selection of the primary analytical technique.
Caption: Decision tree for selecting the right analytical method.
Field-Validated Experimental Protocols
The following protocols are provided as robust starting points for method development.
Protocol 1: HPLC-UV Method for Purity and Impurity Quantification
-
Objective: To determine the purity of 1-Methyl-2-phenylhydrazine hydrochloride and quantify related impurities.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
-
Analysis: Inject the sample and integrate all peaks. Calculate the area percent for each peak to determine the purity and relative impurity levels. Use the DAD to perform peak purity analysis on the main peak.
Protocol 2: GC-MS Method for Impurity Identification
-
Objective: To identify volatile impurities and confirm the identity of unknown peaks observed in HPLC.
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Derivatization:
-
Dissolve ~10 mg of the sample in 1 mL of methanol.
-
Add 0.5 mL of acetone and a catalytic amount of acetic acid.
-
Heat at 60 °C for 30 minutes to form the hydrazone derivatives.[13]
-
-
GC-MS Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at 1.2 mL/min.[17]
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.[17]
-
Scan Range: 40-450 amu.
-
-
Analysis: Compare the resulting mass spectra of any observed peaks against a spectral library (e.g., NIST) for identification.
Protocol 3: Quantitative NMR (qNMR) for Absolute Purity
-
Objective: To determine the absolute purity (w/w %) of the 1-Methyl-2-phenylhydrazine hydrochloride sample.[1]
-
Materials:
-
Sample, accurately weighed.
-
Certified internal standard (e.g., maleic anhydride), accurately weighed.
-
Deuterated solvent (e.g., DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of the sample and ~10 mg of the internal standard into the same vial.
-
Record the exact weights.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆ and transfer to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantification.
-
Crucial Parameter: Use a long relaxation delay (D1) of at least 30 seconds (or 5 times the longest T1 of the protons of interest) to ensure full relaxation and accurate integration.
-
-
Data Analysis:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the standard qNMR equation, accounting for the weights, molecular weights, and number of protons for each integrated signal.
-
Conclusion and Authoritative Recommendation
The robust assessment of purity for synthesized 1-Methyl-2-phenylhydrazine hydrochloride is not a task for a single instrument but a symphony of complementary analytical techniques. The recommended best practice is a tiered approach:
-
Initial Confirmation: Begin with FTIR and ¹H NMR to rapidly confirm the chemical identity and gross purity of the synthesized material.
-
Quantitative Analysis: Employ a validated, stability-indicating HPLC-UV (DAD) method as the primary tool for routine quality control, quantifying the main component and all detectable impurities.
-
In-depth Investigation: Use GC-MS (with derivatization) and/or LC-MS to investigate and identify any unknown impurities that are observed, especially those exceeding regulatory thresholds (e.g., >0.1%).[4] For definitive structural elucidation or for establishing a primary reference standard, qNMR is the method of choice.
By integrating these methods, laboratories can build a self-validating system that ensures the quality, safety, and consistency of 1-Methyl-2-phenylhydrazine hydrochloride, thereby upholding the highest standards of scientific integrity in drug development and chemical research.
References
- Benchchem. (n.d.). Validating the Purity of Compounds Synthesized with Hydrazine Hydrate: A Comparative Guide. Benchchem.
- Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. BJSTR Publishers.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Hydrazines. ATSDR.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
- Advances in Bioresearch. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch.
- Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals.
- Anusandhanvallari. (2025). Synthesis and Characterization of Hydrazine Derivatives. Anusandhanvallari.
- PharmaTutor. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. PharmaTutor.
- Smolenkov, A. D. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Review Journal of Chemistry, 2(4), 329–354.
- SIELC Technologies. (n.d.). Separation of Phenylhydrazine hydrochloride on Newcrom R1 HPLC column. SIELC.
- Tech Briefs. (2010, May 1). Three Methods of Detection of Hydrazines. Tech Briefs.
- Semantic Scholar. (2012). Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC. J. Environmental.
- The Royal Society of Chemistry. (n.d.). Supporting Information. RSC.
- ResearchGate. (n.d.). Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. ResearchGate.
- Google Patents. (n.d.). Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography). Google Patents.
- MDPI. (n.d.). Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation. MDPI.
- Fortin, D. T., & Chen, R. (2010). Developing a trace level GC-MS method for detecting methylhydrazine in an experimental drug substance. Journal of Chromatographic Science, 48(4), 299–302.
- Benchchem. (n.d.). Head-to-head comparison of analytical methods for [2-(methylthio)phenyl]hydrazine. Benchchem.
- ResearchGate. (2010). Developing a Trace Level GC-MS Method for Detecting Methylhydrazine in an Experimental Drug Substance. ResearchGate.
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A Comparative Guide to 1-Methyl-2-phenylhydrazine Hydrochloride and Other Key Hydrazine Derivatives
This guide provides an in-depth comparison of 1-Methyl-2-phenylhydrazine hydrochloride with other significant hydrazine derivatives. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple catalog of properties to explore the causal relationships between chemical structure, reactivity, and application. We will delve into their roles in seminal organic reactions, their impact on medicinal chemistry, and their associated toxicological profiles, supported by experimental data and established scientific literature.
Introduction: The Versatile Hydrazine Scaffold
Hydrazine derivatives, characterized by the presence of a nitrogen-nitrogen single bond, are a cornerstone of modern chemistry.[1] Their utility stems from the nucleophilic nature of the nitrogen atoms and the reactivity of the N-H bonds, enabling a wide array of chemical transformations.[1][2] These compounds are indispensable precursors in the synthesis of pharmaceuticals, agrochemicals, dyes, and energetic materials.[1][3]
This guide focuses on 1-Methyl-2-phenylhydrazine hydrochloride, comparing it against its parent compound, phenylhydrazine, and other derivatives like the pharmacologically active iproniazid and isocarboxazid. Through this comparative lens, we aim to illuminate the subtle yet critical impact of structural modifications on the function and safety of these powerful chemical entities.
Part 1: Physicochemical Properties at a Glance
The physical and chemical properties of a reagent are fundamental to its handling, storage, and reactivity. The hydrochloride salt form, as is common for hydrazines, enhances stability and water solubility compared to the free base.[4]
| Property | 1-Methyl-2-phenylhydrazine hydrochloride | Phenylhydrazine hydrochloride | Phenylhydrazine (Free Base) | Iproniazid | Isocarboxazid |
| Chemical Formula | C₇H₁₁ClN₂ | C₆H₉ClN₂ | C₆H₈N₂ | C₉H₁₃N₃O | C₁₂H₁₃N₃O₂ |
| Molecular Weight | 158.63 g/mol | 144.60 g/mol [3] | 108.14 g/mol [5] | 179.22 g/mol [6] | 231.25 g/mol |
| Appearance | Crystalline solid | White to pale yellow crystalline powder[7] | Pale yellow crystals/oily liquid[5] | Crystalline solid | Crystalline solid |
| Melting Point | 168-172 °C | 250-254 °C (decomposes)[8] | 19.5 °C (66 °F)[5] | 104-106 °C | 105-107 °C |
| Solubility | Soluble in water | Soluble in water[8] | Slightly soluble in water; soluble in alcohol[5] | Soluble in water | Slightly soluble in water |
Part 2: Reactivity and Application in Organic Synthesis: The Fischer Indole Synthesis
One of the most powerful applications of arylhydrazines is the Fischer indole synthesis, a classic reaction that has been a mainstay for constructing the indole nucleus since its discovery in 1883.[9][10] This acid-catalyzed reaction involves the cyclization of an arylhydrazone, formed from an arylhydrazine and a ketone or aldehyde, to produce the indole scaffold, which is central to a vast number of pharmaceuticals and natural products.[9][11]
The Underlying Mechanism
The accepted mechanism proceeds through several key steps:
-
Hydrazone Formation: The arylhydrazine condenses with a carbonyl compound to form an arylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[12][12]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a[12][12]-sigmatropic rearrangement (akin to a Claisen rearrangement), which is the crucial C-C bond-forming step.[10]
-
Aromatization & Cyclization: The resulting intermediate loses a proton to regain aromaticity, then cyclizes.
-
Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic conditions yields the stable indole ring.[9][10]
Caption: Workflow of the Fischer Indole Synthesis.
Comparative Reactivity: Phenylhydrazine vs. 1-Methyl-2-phenylhydrazine
The primary structural difference between phenylhydrazine and 1-methyl-2-phenylhydrazine is the methyl group on the α-nitrogen (the nitrogen not directly attached to the phenyl ring). This substitution has important consequences:
-
Phenylhydrazine: As the parent compound, it is highly versatile. The presence of two hydrogens on the terminal nitrogen allows it to readily form hydrazones. The resulting indole product is unsubstituted at the N1 position.
-
1-Methyl-2-phenylhydrazine (or N-methyl-N-phenylhydrazine): The methyl group blocks one of the reactive sites on the terminal nitrogen. While it can still form a hydrazone, the subsequent cyclization and ammonia elimination process are altered. Critically, the use of an N-substituted hydrazine like this leads to an N-substituted indole. For example, the reaction between N-methylphenylhydrazine and pyruvate was used in the very first report of this synthesis to produce 1-methyl-2-indolecarboxylic acid.[9] This provides a direct route to N-alkylated indoles, which are of significant interest in medicinal chemistry.
The choice between using the hydrochloride salt or the free base often depends on stability and reaction conditions. The hydrochloride salt is more stable and easier to handle, and the free base can be generated in situ by the addition of a base, or used directly in acidic media where the acid acts as the catalyst.[4][13]
Experimental Protocol: Synthesis of 2-Phenylindole
This protocol describes a typical Fischer indole synthesis using phenylhydrazine and acetophenone.
Materials:
-
Phenylhydrazine
-
Acetophenone
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Ethanol
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) and acetophenone (1.0 eq) in ethanol. Add a catalytic amount of acetic acid. Reflux the mixture for 1-2 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator. The crude phenylhydrazone may be used directly or purified.
-
Cyclization: To the crude hydrazone, add polyphosphoric acid (a 10-fold excess by weight is common) or another Lewis/Brønsted acid catalyst.[9]
-
Heating: Heat the reaction mixture to 100-150 °C with stirring. The reaction is often exothermic. Maintain the temperature for 1-3 hours. The color of the mixture will typically darken.
-
Quenching and Neutralization: Cool the reaction vessel in an ice bath. Carefully quench the reaction by slowly adding crushed ice. Once the PPA is dissolved, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude 2-phenylindole can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Part 3: Role in Medicinal Chemistry: Hydrazine-Based MAO Inhibitors
The hydrazine functional group is a key pharmacophore in a class of antidepressant drugs known as Monoamine Oxidase Inhibitors (MAOIs).[12] These drugs were discovered serendipitously when iproniazid, a hydrazine derivative developed to treat tuberculosis, was observed to have mood-elevating effects.[14]
Mechanism of Action
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of key neurotransmitters like serotonin, norepinephrine, and dopamine in the brain.[12][15] By inhibiting these enzymes, MAOIs increase the concentration of these neurotransmitters in the synaptic cleft, which is believed to be the basis of their antidepressant effect.[16][17][18]
The classic hydrazine-based MAOIs, such as iproniazid and isocarboxazid , are non-selective and form an irreversible covalent bond with the enzyme, permanently deactivating it.[6][12] This irreversible action leads to a long-lasting effect but also contributes to significant side effects and drug-food interactions (e.g., the "cheese effect" from tyramine-rich foods).[19]
Caption: Mechanism of action for hydrazine-based MAO inhibitors.
Structural Considerations and Alternatives
The side-effect profile of hydrazine MAOIs, particularly the risk of hepatotoxicity (liver damage), is directly linked to the hydrazine moiety.[14][20] This led to the development of non-hydrazine MAOIs, such as tranylcypromine, which have a different side-effect profile and generally lower risk of liver injury.[12] This distinction underscores a critical principle in drug development: while a chemical scaffold may provide the desired pharmacological activity, it can also be the source of toxicity, necessitating further medicinal chemistry efforts to find safer alternatives.
Part 4: Comparative Toxicology and Safety
Hydrazine derivatives are potent chemicals that require careful handling due to their inherent toxicity.[21][22] Exposure can affect multiple organ systems, including the liver, kidneys, and central nervous system.[21][23]
| Derivative | Key Toxicological Concerns | Carcinogenicity Status |
| Phenylhydrazine | Hematotoxicity (causes hemolytic anemia), skin sensitization, corrosive.[3] Toxic by ingestion, inhalation, and skin absorption.[5] | Probable human carcinogen (EPA Group B2).[5][23] |
| 1-Methyl-2-phenylhydrazine | Expected to have a similar toxicity profile to phenylhydrazine, including hematological effects and skin irritation. | Data not as extensive, but often grouped with other hydrazines as a potential carcinogen. |
| Iproniazid | Significant hepatotoxicity (liver damage), which led to its withdrawal from many markets.[6][20] | Not typically classified as a primary carcinogen, but its metabolites are a concern. |
| Isocarboxazid | Also carries a risk of hepatotoxicity, though generally considered to have a better safety profile than iproniazid.[12][24] | Not classified as a carcinogen. |
Mechanism of Toxicity: Many toxic effects of hydrazines are attributed to their ability to generate free radicals, leading to oxidative stress.[3] They can also act as pyridoxine (Vitamin B6) antagonists, which can lead to neurological symptoms like seizures.[21]
Handling Precautions:
-
Always handle hydrazine derivatives in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors and prevent skin contact.
-
Store away from strong oxidizing agents, with which they can react violently.[5]
Conclusion
1-Methyl-2-phenylhydrazine hydrochloride and its chemical relatives are compounds of great synthetic and historical importance. This guide demonstrates that small structural changes—such as the addition of a single methyl group or incorporation into a more complex pharmaceutical agent—can profoundly alter a molecule's reactivity, application, and safety profile.
-
Phenylhydrazine remains a workhorse for creating N-unsubstituted indoles and other heterocyclic systems.
-
1-Methyl-2-phenylhydrazine offers a direct pathway to N-substituted indoles, a valuable modification in drug design.
-
Pharmacological derivatives like Iproniazid and Isocarboxazid highlight the therapeutic potential of the hydrazine scaffold as an enzyme inhibitor, while simultaneously serving as a cautionary tale regarding moiety-specific toxicity.
For the practicing scientist, the selection of a hydrazine derivative requires a holistic assessment, balancing the desired chemical outcome against the inherent reactivity and toxicological risks. A thorough understanding of the structure-activity and structure-safety relationships is paramount for the successful and safe application of these versatile chemical tools.
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A Comparative Guide to the Synthetic Applications of 1-Methyl-2-phenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of reagents is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. Phenylhydrazine and its derivatives are a cornerstone class of reagents, indispensable for the construction of a wide array of heterocyclic scaffolds that form the backbone of many pharmaceuticals and agrochemicals. This guide provides an in-depth technical comparison of 1-Methyl-2-phenylhydrazine hydrochloride and its alternatives in key synthetic applications. Drawing upon experimental data and established mechanistic principles, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
The Fischer Indole Synthesis: A Primary Application
The Fischer indole synthesis is arguably the most prominent application of phenylhydrazine derivatives, providing a powerful method for the construction of the indole nucleus.[1][2] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a carbonyl compound.[2] The use of 1-Methyl-2-phenylhydrazine hydrochloride directly yields N-methylated indoles, a structural motif present in numerous biologically active molecules.
Mechanism of the Fischer Indole Synthesis
The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps:[1][2]
-
Hydrazone Formation: 1-Methyl-2-phenylhydrazine hydrochloride reacts with an aldehyde or ketone to form the corresponding N-methyl-N-phenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[2][2]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step.
-
Cyclization and Aromatization: The resulting intermediate undergoes cyclization and subsequent elimination of ammonia to afford the final indole product.
Figure 2: N-Methylation of indole using dimethyl carbonate.
Experimental Protocol: N-Methylation of 6-Nitroindole with DMC [3] Materials:
-
6-Nitroindole (60 g, 370 mmol)
-
Potassium Carbonate (12 g)
-
Dimethylformamide (DMF) (240 mL)
-
Dimethyl Carbonate (DMC) (66 mL, 790 mmol)
-
Water
Procedure: [3]
-
Combine 60 g of 6-nitroindole, 12 g of K₂CO₃, 240 mL of DMF, and 66 mL of DMC in a reaction vessel.
-
Heat the mixture to reflux (approximately 126°C).
-
Monitor the reaction by HPLC; it is typically complete within 2 hours.
-
After completion, cool the mixture to about 5°C and slowly add 480 mL of ice-cold water.
-
The product will precipitate and can be collected by filtration.
Alternative Indole Synthesis Methodologies
Other named reactions can also be employed to synthesize the indole nucleus, which can then be N-methylated as described above.
2.2.1. The Bischler Indole Synthesis
The Bischler (or Bischler-Möhlau) indole synthesis involves the reaction of an α-halo-ketone with an excess of an arylamine. [4]This method provides a route to 2-arylindoles and other substituted indoles. Microwave-assisted, solvent-free conditions have been developed to improve the efficiency and environmental footprint of this reaction. [5]
Beyond Indoles: Other Synthetic Applications
While the Fischer indole synthesis is a major application, phenylhydrazines, including 1-Methyl-2-phenylhydrazine, are versatile reagents for the synthesis of other heterocyclic systems.
Synthesis of Pyrazoles
Phenylhydrazines react with 1,3-dicarbonyl compounds to yield pyrazoles, another important class of heterocycles with diverse biological activities. [6][7]The reaction of 1-Methyl-2-phenylhydrazine with a 1,3-dicarbonyl compound would be expected to produce N-methyl-N-phenyl-substituted pyrazoles.
Figure 3: General scheme for the synthesis of pyrazoles from 1-Methyl-2-phenylhydrazine.
Conclusion and Future Outlook
1-Methyl-2-phenylhydrazine hydrochloride is a valuable reagent, primarily for the direct synthesis of N-methylated indoles via the Fischer indole synthesis. Its utility extends to the synthesis of other heterocyclic systems, such as pyrazoles.
When considering its use, researchers must weigh the advantages of a direct, one-step route to N-methylated indoles against the availability and potential advantages of alternative methods. Post-synthetic N-methylation of a pre-formed indole core offers greater flexibility in terms of substrate scope for the indole synthesis itself. The choice of synthetic strategy will ultimately depend on the specific target molecule, the availability of starting materials, and considerations of overall process efficiency and environmental impact.
Future research in this area could focus on the development of more direct comparative studies to quantify the performance of 1-Methyl-2-phenylhydrazine hydrochloride against a broader range of substituted phenylhydrazines and alternative reagents. Furthermore, the exploration of its application in the synthesis of a wider variety of heterocyclic scaffolds beyond indoles and pyrazoles remains a fertile area for investigation.
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[7]The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2025). ResearchGate. Retrieved from [Link]
[12]Methylhydrazine. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
[13]Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]
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[16]One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. (2025). RSC Publishing. Retrieved from [Link]
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[25]Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Advances. Retrieved from [Link]
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[27]Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). Molecules, 26(23), 7357. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-Methyl-2-phenylhydrazine Hydrochloride
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison and cross-validation of analytical methods for 1-Methyl-2-phenylhydrazine hydrochloride, a key chemical entity in various synthetic pathways. By delving into the causality behind experimental choices and grounding our protocols in authoritative standards, we aim to equip you with the expertise to ensure data integrity and navigate the complexities of analytical method validation.
The Analytical Challenge: 1-Methyl-2-phenylhydrazine Hydrochloride
1-Methyl-2-phenylhydrazine hydrochloride, as a substituted hydrazine derivative, presents unique analytical challenges. Hydrazines are known for their reactivity and potential instability, being susceptible to oxidation and degradation.[1][2] This necessitates the development of stability-indicating analytical methods that can accurately quantify the target analyte in the presence of its potential degradation products. Furthermore, as a genotoxic or mutagenic impurity in some pharmaceutical syntheses, its detection at trace levels is often required.[3]
This guide will focus on three commonly employed analytical techniques for the quantification of hydrazine derivatives:
-
High-Performance Liquid Chromatography (HPLC) with UV detection, often involving pre-column derivatization.
-
Gas Chromatography-Mass Spectrometry (GC-MS) , which typically requires derivatization to improve volatility and thermal stability.
-
Ultraviolet-Visible (UV-Vis) Spectrophotometry , a simpler but potentially less specific method.
We will explore the development of hypothetical methods for each technique and then detail a cross-validation study to ensure their interchangeability and reliability, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline.[4][5]
Principles of the Analytical Techniques
A foundational understanding of each technique is crucial for appreciating the nuances of method development and cross-validation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility. For hydrazine derivatives, which may lack a strong chromophore, pre-column derivatization is a common strategy to enhance UV detectability and chromatographic retention.[3] Derivatization with reagents like salicylaldehyde or 4-nitrobenzaldehyde shifts the maximum absorption wavelength to a region with less interference from the matrix.[3][6] A well-developed HPLC method can serve as a stability-indicating assay, capable of separating the parent compound from its degradation products.[7][8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional specificity and sensitivity, making it ideal for trace-level analysis. The primary challenge with hydrazine derivatives is their polarity and potential for thermal degradation in the GC inlet.[9] Derivatization is therefore essential to create a more volatile and thermally stable analyte. Acetone is a simple and effective derivatizing agent that reacts with hydrazines to form hydrazones, which are more amenable to GC analysis.[9] The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the analyte and its fragments.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a rapid and straightforward technique based on the absorption of light by the analyte in a solution. While phenylhydrazine derivatives exhibit UV absorption, the specificity of this method can be limited due to potential interference from other UV-absorbing compounds in the sample matrix.[10][11] However, for a relatively pure sample or as a preliminary estimation, it can be a valuable tool.
Experimental Design: A Hypothetical Cross-Validation Study
The objective of a cross-validation study is to demonstrate that two or more analytical procedures are equivalent for the intended purpose.[12] This is critical when, for instance, a method is transferred between laboratories or when a new method is introduced to replace an existing one. Our hypothetical study will compare the performance of newly developed HPLC, GC-MS, and UV-Vis spectrophotometry methods for the quantification of 1-Methyl-2-phenylhydrazine hydrochloride.
The cross-validation will be performed in accordance with the ICH Q2(R2) guideline, focusing on the following validation parameters:[4][5]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Experimental Workflow
Caption: Workflow for the cross-validation of analytical methods.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the hypothetical analysis of 1-Methyl-2-phenylhydrazine hydrochloride.
Protocol 1: Stability-Indicating HPLC Method
-
Derivatization Reagent Preparation: Prepare a 0.1 M solution of 4-nitrobenzaldehyde in methanol.
-
Sample and Standard Preparation:
-
Accurately weigh and dissolve 1-Methyl-2-phenylhydrazine hydrochloride in methanol to prepare a 1 mg/mL stock solution.
-
Prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with methanol.
-
To 1 mL of each standard and sample solution, add 1 mL of the 4-nitrobenzaldehyde solution. Vortex and allow to react for 30 minutes at room temperature.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 416 nm[3]
-
Column Temperature: 30 °C
-
-
Forced Degradation Study (for Specificity):
-
Expose the 1-Methyl-2-phenylhydrazine hydrochloride solution to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), and thermal (80°C) stress conditions for 24 hours. Neutralize the acidic and basic samples before derivatization and analysis.
-
Protocol 2: GC-MS Method
-
Sample and Standard Preparation:
-
Prepare a 1 mg/mL stock solution of 1-Methyl-2-phenylhydrazine hydrochloride in methanol.
-
Prepare a series of calibration standards ranging from 0.1 µg/mL to 10 µg/mL in methanol.
-
To 1 mL of each standard and sample solution in a GC vial, add 100 µL of acetone. Cap the vial and vortex. The derivatization is rapid.[9]
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
Protocol 3: UV-Vis Spectrophotometric Method
-
Sample and Standard Preparation:
-
Prepare a 100 µg/mL stock solution of 1-Methyl-2-phenylhydrazine hydrochloride in methanol.
-
Prepare a series of calibration standards ranging from 1 µg/mL to 20 µg/mL in methanol.
-
-
Spectrophotometric Analysis:
-
Use methanol as the blank.
-
Measure the absorbance of each standard and sample at the wavelength of maximum absorption (λmax), determined by scanning a standard solution from 200 to 400 nm. The λmax for phenylhydrazine is around 272-278 nm, and a similar value is expected for its methylated derivative.[10]
-
Comparative Data Summary
The following tables present hypothetical data from our cross-validation study.
Table 1: Linearity and Range
| Parameter | HPLC | GC-MS | UV-Vis |
| Range (µg/mL) | 1 - 100 | 0.1 - 10 | 1 - 20 |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.995 |
| Intercept | < 2% of response at 100% concentration | < 5% of response at 100% concentration | < 5% of response at 100% concentration |
Table 2: Accuracy (Recovery %)
| Concentration Level | HPLC | GC-MS | UV-Vis |
| Low QC (3 µg/mL) | 99.5 ± 1.2% | 101.2 ± 2.5% | 103.5 ± 4.1% |
| Mid QC (50 µg/mL for HPLC, 5 µg/mL for GC-MS, 10 µg/mL for UV-Vis) | 100.1 ± 0.8% | 99.8 ± 1.8% | 101.0 ± 3.5% |
| High QC (80 µg/mL for HPLC, 8 µg/mL for GC-MS, 18 µg/mL for UV-Vis) | 99.8 ± 1.0% | 99.1 ± 2.1% | 98.9 ± 3.8% |
Table 3: Precision (%RSD)
| Parameter | HPLC | GC-MS | UV-Vis |
| Repeatability (n=6) | < 1.0% | < 2.5% | < 3.0% |
| Intermediate Precision (n=6, different day) | < 1.5% | < 3.5% | < 4.0% |
Table 4: Specificity
| Method | Specificity Assessment | Result |
| HPLC | Analysis of forced degradation samples | No interference from degradation products at the analyte's retention time. |
| GC-MS | Mass spectral analysis of the peak | The mass spectrum of the analyte peak is unique and free from co-eluting interferences. |
| UV-Vis | Analysis of a placebo sample | Potential for interference if other components absorb at the same wavelength. |
Interpretation and Causality
The hypothetical data illustrates the relative strengths and weaknesses of each technique.
-
HPLC demonstrates excellent linearity, accuracy, and precision over a wide range. Crucially, its ability to separate the analyte from degradation products confirms it as a stability-indicating method , a critical requirement for pharmaceutical quality control. The choice of a C18 column is based on the expected hydrophobicity of the derivatized analyte, and the mobile phase is optimized for good peak shape and resolution.
-
GC-MS shows superior sensitivity, with a lower quantification range. Its high specificity is derived from the combination of chromatographic separation and mass spectrometric detection. The derivatization with acetone is a simple and efficient way to prepare the analyte for GC analysis, and the temperature program is designed to ensure good separation without thermal degradation.
-
UV-Vis spectrophotometry , while simple and rapid, exhibits lower precision and accuracy compared to the chromatographic methods. Its primary limitation is the lack of specificity, making it unsuitable for analyzing complex mixtures or for stability studies where degradation products may be present.
Logical Relationships and Cross-Validation Conclusion
Caption: Logical relationships in the cross-validation of analytical methods.
Based on the comprehensive validation data, the HPLC and GC-MS methods can be considered cross-validated and equivalent for the quantification of 1-Methyl-2-phenylhydrazine hydrochloride within their respective validated ranges. The HPLC method is superior for routine quality control and stability testing due to its demonstrated stability-indicating nature. The GC-MS method is a highly sensitive and specific alternative, particularly valuable for trace-level impurity analysis. The UV-Vis method, while not equivalent in terms of specificity, can be a useful tool for rapid, in-process checks of highly pure material.
The choice of method will ultimately depend on the specific application, required sensitivity, and the nature of the sample matrix. This guide provides the foundational knowledge and a practical framework for making that informed decision, ensuring the generation of scientifically sound and defensible analytical data.
References
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SudharshanaCharyulu S, Krishnamohan T, Sundara Rao N, et al. NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Rasayan J. Chem. 2022;15(2):1403-1410. [Link]
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SudharshanaCharyulu S, Krishnamohan T, Sundara Rao N, et al. NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Rasayan J. Chem. 2022;15(2). [Link]
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Reddy SK, Sharma S, Singh A. Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics. 2018;8(6-s):125-134. [Link]
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Vladimirova S, Tzankova P, Zhelyazkova B, et al. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. 2019;66(3):149-155. [Link]
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Moliner AM, Street JJ. The Chemical and Biochemical Degradation of Hydrazine. USAFA-TR-97-01. 1997. [Link]
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Moliner AM, Street JJ. Decompostion of Hydrazine in Aqueous Solutions. J. Environ. Qual. 1989;18(4):483-487. [Link]
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Ofomaja AE, Naidoo EB. Chemical derivatization methodologies for UV-visible spectrophotometric determination of pharmaceuticals. Pharm Anal Acta. 2011;2(4). [Link]
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Wang J, Liu Y, Zhang Y, et al. [Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry]. Se Pu. 2021;39(7):755-760. [Link]
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Schiessl M, Jochims HW, Klapötke TM. Synthetic methodology for alkyl substituted hydrazines. Chem. Soc. Rev. 2001;30:285-293. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Methyl-2-phenylhydrazine Hydrochloride
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, disposal, is a critical stage that demands meticulous planning and execution to ensure the safety of personnel, the integrity of the laboratory, and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Methyl-2-phenylhydrazine hydrochloride, a compound that, like its parent phenylhydrazine, requires careful handling due to its inherent toxicological profile.[1][2]
The procedures outlined herein are grounded in established safety protocols for hydrazine derivatives and are designed to be a self-validating system for the responsible management of this chemical waste.[3][4]
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
1-Methyl-2-phenylhydrazine hydrochloride belongs to the hydrazine class of chemicals, which are recognized for their reactivity and potential health hazards.[3] Understanding these risks is fundamental to appreciating the necessity of the stringent disposal protocols that follow. The parent compound, phenylhydrazine hydrochloride, is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It is also a suspected carcinogen and mutagen, and it is very toxic to aquatic life.[1][2] Given the structural similarity, it is prudent to handle 1-Methyl-2-phenylhydrazine hydrochloride with the same level of caution.
Table 1: Summary of Potential Hazards Associated with Phenylhydrazine Derivatives
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled. | |
| Skin Corrosion/Irritation | Causes skin irritation. | |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | |
| Skin Sensitization | May cause an allergic skin reaction. | |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | |
| Carcinogenicity | May cause cancer.[2] | [2] |
| Specific Target Organ Toxicity | Causes damage to organs through prolonged or repeated exposure. | |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life. | [1] |
These hazards necessitate that all waste containing this compound be treated as hazardous waste, in compliance with local, state, and federal regulations.[5][6]
Regulatory Compliance: Navigating the Legal Framework
Wastes containing hydrazine and its derivatives are classified as hazardous by the Environmental Protection Agency (EPA).[4] Depending on the specific circumstances of its disposal, it may fall under the "P-list" of acute hazardous wastes, which have more stringent management requirements.[7][8] It is the responsibility of the waste generator to ensure full compliance with all relevant regulations.[5]
Personal Protective Equipment (PPE) and Engineering Controls: Your First Line of Defense
Before handling 1-Methyl-2-phenylhydrazine hydrochloride for any purpose, including disposal, it is imperative to establish a safe working environment.
Engineering Controls:
-
Chemical Fume Hood: All handling and preparation for disposal must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[10]
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents dermal absorption, which is a significant route of exposure. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes and eye irritation.[1] |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or spill cleanup, a chemically resistant apron or suit may be necessary. | Minimizes the risk of skin contact and contamination of personal clothing.[1] |
| Respiratory Protection | A NIOSH-approved respirator may be required if there is a risk of inhalation and engineering controls are insufficient. | Protects against the inhalation of toxic dust or vapors.[1] |
Step-by-Step Disposal Procedures
The guiding principle for the disposal of 1-Methyl-2-phenylhydrazine hydrochloride is to never dispose of it down the drain or in the regular trash.[9] All waste must be collected and managed by an approved hazardous waste disposal company.[10]
Disposal of Unused or Surplus 1-Methyl-2-phenylhydrazine Hydrochloride
-
Original Container: Whenever possible, leave the chemical in its original, clearly labeled container.
-
Labeling: If the original label is damaged, create a new hazardous waste label that includes:
-
The words "Hazardous Waste"
-
The full chemical name: "1-Methyl-2-phenylhydrazine hydrochloride"
-
The specific hazards (e.g., "Toxic," "Carcinogen," "Marine Pollutant")
-
-
Segregation: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials such as strong oxidizing agents.[5][9]
Management of Contaminated Materials
Disposable items contaminated with 1-Methyl-2-phenylhydrazine hydrochloride are also considered hazardous waste.[8]
-
Collection: Place all contaminated items (e.g., gloves, weighing paper, pipette tips, paper towels) in a dedicated, leak-proof container lined with a heavy-duty plastic bag.
-
Labeling: Clearly label the container as "Hazardous Waste" with the name of the chemical contaminant.
-
Empty Containers: The original container, even if "empty," will contain residue and must be disposed of as hazardous waste.[8] Do not rinse the container into the sink.
Small-Scale Spill Management and Decontamination
In the event of a small spill within a chemical fume hood:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don Appropriate PPE: Ensure you are wearing the full PPE outlined in Table 2.
-
Containment and Absorption: Cover the spill with a non-combustible absorbent material such as sand, diatomaceous earth, or vermiculite.[11]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[9]
-
Decontamination:
-
Triple Rinse: Decontaminate the spill area by washing it three times with a suitable solvent (e.g., methanol), followed by a soap and water wash.
-
Collect Rinsate: All cleaning materials and rinsate must be collected as hazardous waste.[8]
-
Chemical Neutralization: An Advanced Option for Aqueous Waste Streams
For dilute aqueous solutions containing hydrazine derivatives, chemical oxidation can be employed as a pre-treatment step to reduce the reactivity and toxicity of the waste. This procedure should only be performed by trained personnel in a controlled laboratory setting.
Principle: Hydrazine compounds can be oxidized to nitrogen gas and water using oxidizing agents like calcium hypochlorite or hydrogen peroxide.[3][4]
Experimental Protocol: Oxidation with Calcium Hypochlorite
-
Preparation: In a chemical fume hood, prepare a dilute aqueous solution of the 1-Methyl-2-phenylhydrazine hydrochloride waste. The concentration should ideally be below 5%.
-
Cooling: Place the beaker containing the waste solution in an ice bath to manage any potential exothermic reaction.
-
Addition of Oxidant: Slowly add a 5% solution of calcium hypochlorite to the waste solution with constant stirring.
-
Monitoring: Continue the addition until the reaction is complete. The completion of the reaction can be monitored using hydrazine test strips or by testing for the presence of residual chlorine.
-
Disposal of Treated Waste: Even after neutralization, the resulting solution may still need to be disposed of as hazardous waste, as it may contain other regulated components. Consult with your institution's environmental health and safety office.
Waste Segregation, Storage, and Disposal Workflow
Proper management of the waste stream from generation to final disposal is crucial. The following diagram illustrates the recommended workflow.
Diagram Caption: Workflow for the safe disposal of 1-Methyl-2-phenylhydrazine hydrochloride waste.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your institution. Always consult your organization's specific chemical hygiene plan and environmental health and safety professionals for guidance tailored to your unique circumstances.
References
- Sigma-Aldrich Inc. (2025). Safety Data Sheet: Phenylhydrazine hydrochloride.
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- Defense Technical Information Center (DTIC). (n.d.). Safety and Handling of Hydrazine.
- Loba Chemie Pvt. Ltd. (2021). Safety Data Sheet: PHENYL HYDRAZINE HYDROCHLORIDE AR.
- National Center for Biotechnology Inform
- International Programme on Chemical Safety (IPCS). (1991). Hydrazine (HSG 56, 1991). INCHEM.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Hydrazines. NCBI Bookshelf.
- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride.
- U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings.
- Google Patents. (n.d.).
- Arkema. (n.d.).
- Office of Research, University of California. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance.
- Fisher Scientific. (2015). Safety Data Sheet: Phenylhydrazine hydrochloride.
- Fisher Scientific. (n.d.). Safety Data Sheet: Hydrazine, 1-methyl-1-phenyl-.
- Gogolashvili, E. L., et al. (2001). Detoxication of hydrazine in waste waters.
- Minnesota Pollution Control Agency. (2020). P-list and F-list of acute hazardous wastes.
- U.S. Environmental Protection Agency (EPA). (n.d.). EPA HAZARDOUS WASTE CODES.
- Cleanchem. (n.d.). Phenylhydrazine Hydrochloride | CAS No: 59-88-1.
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Navigating the Synthesis Labyrinth: A Safety and Handling Guide for 1-Methyl-2-phenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and development, the synthesis of novel compounds is a daily reality. Among the vast array of reagents utilized, hydrazine derivatives demand a heightened level of respect and meticulous handling. This guide, compiled by a Senior Application Scientist, provides essential, field-proven safety and logistical information for the proficient handling of 1-Methyl-2-phenylhydrazine hydrochloride. Our aim is to empower you with the knowledge to not just follow protocols, but to understand the causality behind them, ensuring a culture of safety and scientific integrity within your laboratory.
Understanding the Hazard: A Proactive Approach to Safety
1-Methyl-2-phenylhydrazine hydrochloride, like its parent compound phenylhydrazine, is a potent chemical with significant toxicological properties. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. Furthermore, it is a suspected carcinogen and mutagen, and can cause damage to organs through prolonged or repeated exposure. Skin contact can lead to irritation and may cause an allergic skin reaction. Given these hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, it is imperative.
The First Line of Defense: Personal Protective Equipment (PPE)
The selection and proper use of PPE is the most critical barrier between the researcher and potential exposure. The following table outlines the minimum required PPE for handling 1-Methyl-2-phenylhydrazine hydrochloride.
| PPE Category | Item | Specifications and Rationale |
| Respiratory Protection | NIOSH-approved Respirator | A full-facepiece respirator with organic vapor cartridges is recommended, especially when handling the solid form or creating solutions. This is crucial to prevent inhalation of dust or aerosols. In cases of insufficient ventilation, a respirator is mandatory. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are necessary to protect against splashes and fine dust. A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. It is crucial to check the glove manufacturer's chemical resistance guide for compatibility and breakthrough times. Always double-glove when handling this compound and change gloves immediately if contamination is suspected. |
| Body Protection | Chemical-Resistant Lab Coat and Apron | A flame-resistant lab coat that fastens securely is the minimum requirement. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron should be worn over the lab coat. Long-sleeved clothing is essential. |
| Footwear | Closed-Toed Shoes | Leather or chemical-resistant shoes are required to protect feet from spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures a controlled environment.
Designated Work Area and Engineering Controls
All work with 1-Methyl-2-phenylhydrazine hydrochloride must be conducted in a designated area, such as a certified chemical fume hood. The fume hood provides critical local exhaust ventilation to capture and remove airborne contaminants. Ensure the sash is kept at the lowest practical height. An eyewash station and safety shower must be readily accessible and tested regularly.
Weighing and Solution Preparation
-
Preparation : Before starting, ensure all necessary equipment and waste containers are inside the chemical fume hood.
-
Donning PPE : Put on all required PPE as outlined in the table above.
-
Weighing : When weighing the solid compound, do so on a tared weigh boat or paper inside the fume hood to contain any dust.
-
Dissolving : Slowly add the solid to the solvent in a flask or beaker. Use a magnetic stirrer to aid dissolution and avoid splashing.
-
Labeling : Clearly label all containers with the chemical name, concentration, date, and appropriate hazard pictograms.
Storage
Store 1-Methyl-2-phenylhydrazine hydrochloride in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. It should be kept away from incompatible materials such as strong oxidizing agents. The storage area should be secure and accessible only to authorized personnel.
Emergency Procedures: Planning for the Unexpected
Even with the best precautions, accidents can happen. A clear and practiced emergency plan is vital.
Spill Response
The immediate priority in the event of a spill is to ensure personnel safety and prevent the spread of contamination.
Caption: Workflow for handling a chemical spill.
For a small spill (a few grams), trained laboratory personnel wearing appropriate PPE can proceed with cleanup. Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels. Carefully sweep the absorbed material into a designated, labeled hazardous waste container. Decontaminate the area with a suitable cleaning agent. For large spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team.
Personnel Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Immediately move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Disposal Plan: Responsible Stewardship
All waste containing 1-Methyl-2-phenylhydrazine hydrochloride, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow your institution's and local regulations for hazardous waste disposal. Never dispose of this chemical down the drain.
Conclusion: Fostering a Culture of Safety
The responsible handling of 1-Methyl-2-phenylhydrazine hydrochloride is a cornerstone of safe and effective research. By understanding the inherent hazards, implementing robust safety protocols, and being prepared for emergencies, you contribute to a laboratory environment where scientific advancement and personal safety go hand in hand. This guide serves as a foundational resource; always consult your institution's specific safety guidelines and the most current Safety Data Sheet for the chemicals you are working with.
References
-
ChemDmart. (n.d.). SAFETY DATA SHEET - Phenylhydrazine. Retrieved from [Link]
-
Giant Chem Solutions. (n.d.). MATERIAL SAFETY DATA SHEET - Phenylhydrazine hydrochloride. Retrieved from [Link]
-
State of New Jersey Department of Health. (n.d.). HAZARD SUMMARY - PHENYLHYDRAZINE HYDROCHLORIDE. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenylhydrazine hydrochloride, 99+%. Retrieved from [Link] 12
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
